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  • Product: 5,10-Dihydro-5-methylphenazine
  • CAS: 20057-16-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5,10-Dihydro-5-methylphenazine: Structure, Properties, and Redox Applications

This guide provides a comprehensive technical overview of 5,10-Dihydro-5-methylphenazine, a heterocyclic compound of significant interest in the fields of chemistry and materials science. Intended for researchers, chemis...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5,10-Dihydro-5-methylphenazine, a heterocyclic compound of significant interest in the fields of chemistry and materials science. Intended for researchers, chemists, and professionals in drug development, this document delves into the molecule's core characteristics, synthesis, and functional applications, with a focus on its redox-active nature.

Introduction: The Phenazine Core and its Redox-Active Derivatives

Phenazines are a class of nitrogen-containing heterocyclic compounds that form the structural basis for numerous dyes, antibiotics, and redox indicators.[1] The parent compound, phenazine, is a planar, aromatic system. Its reduced form, 5,10-dihydrophenazine, adopts a folded "butterfly" conformation and is a potent electron donor. This ability to cycle between oxidized and reduced states is the cornerstone of phenazine chemistry and its utility in various applications.[1][2]

5,10-Dihydro-5-methylphenazine (MPH) is an N-alkylated derivative of 5,10-dihydrophenazine. The introduction of a methyl group at one of the nitrogen atoms modulates the compound's electronic properties, solubility, and steric profile, making it a valuable tool for studying electron transfer reactions and a potential building block for more complex molecular systems.[3] This guide will explore the specific attributes of this mono-methylated derivative in detail.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a molecule dictate its behavior and potential applications. This section outlines the structural and physical properties of 5,10-Dihydro-5-methylphenazine.

Chemical Structure

The structure of 5,10-Dihydro-5-methylphenazine consists of a central dihydropyrazine ring fused to two benzene rings. One of the nitrogen atoms in the central ring is bonded to a methyl group, while the other is bonded to a hydrogen atom.

Caption: 2D structure of 5,10-Dihydro-5-methylphenazine.

Physicochemical Data

While comprehensive experimental data for 5,10-Dihydro-5-methylphenazine is not widely published, key properties can be inferred from its structure and data from closely related analogues. The table below summarizes these properties, including data for the parent compound (5,10-dihydrophenazine) and the N,N'-dimethylated analogue for comparative purposes.

PropertyValue for 5,10-Dihydro-5-methylphenazineComparative Data
Molecular Formula C₁₃H₁₂N₂-
Molecular Weight 196.25 g/mol [4]-
CAS Number 20057-16-3[5]-
Appearance Expected to be a solid, from off-white to yellow/green.5,10-dihydrophenazine: White to light yellow powder.[6] 5,10-dimethylphenazine: White to light yellow powder.[7]
Melting Point Data not available. Expected to be between the parent and dimethylated analogues.5,10-dihydrophenazine: ~280 °C 5,10-dimethylphenazine: 152-155 °C[7]
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF.Phenazine methosulfate is soluble in DMSO and DMF (~10 mg/mL).[8]
XLogP3 2.9[4]-
Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification and characterization of a chemical compound. While published spectra for 5,10-Dihydro-5-methylphenazine are scarce, the expected spectral features can be predicted based on its structure and data from related compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group (a singlet), the N-H proton (a broad singlet), and a complex multiplet pattern for the eight aromatic protons on the fused benzene rings.

  • ¹³C NMR: The carbon NMR spectrum should display a signal for the methyl carbon and multiple signals in the aromatic region corresponding to the different carbon environments in the phenazine core.

  • IR Spectroscopy: The infrared spectrum will likely show characteristic N-H stretching vibrations, C-H stretching from the aromatic rings and the methyl group, and C=C stretching bands from the aromatic system. The IR spectrum of the parent 5,10-dihydrophenazine shows characteristic N-H stretching bands.[9]

  • UV-Vis Spectroscopy: Based on the parent compound, 5,10-dihydrophenazine, which has a maximum absorption (λmax) at 350 nm, 5,10-Dihydro-5-methylphenazine is expected to have a similar absorption profile in the UV region.[9] The oxidized form, the 5-methylphenazinium cation, exhibits absorption maxima at 259 nm and 386 nm.[8]

Synthesis of 5,10-Dihydro-5-methylphenazine

The synthesis of 5,10-Dihydro-5-methylphenazine can be approached as a two-step process: first, the synthesis of the 5,10-dihydrophenazine precursor, followed by a selective mono-methylation.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 5,10-Dihydrophenazine cluster_1 Step 2: Mono-methylation Phenazine Phenazine Reduction Reduction (e.g., Na₂S₂O₄) Phenazine->Reduction Ethanol/Water DHP 5,10-Dihydrophenazine Reduction->DHP DHP_step2 5,10-Dihydrophenazine Methylation Alkylation (e.g., CH₃I) DHP_step2->Methylation Base, Solvent MPH 5,10-Dihydro-5-methylphenazine Methylation->MPH

Caption: General synthetic workflow for 5,10-Dihydro-5-methylphenazine.

Experimental Protocol: Synthesis of 5,10-Dihydrophenazine (Precursor)

This protocol is adapted from a published procedure for the reduction of phenazine.[2]

  • Reaction Setup: To a 250 mL three-necked flask equipped with a reflux condenser and a dropping funnel, add phenazine (1.80 g, 10 mmol) and ethanol (120 mL).

  • Heating: Heat the mixture to a steady reflux under a nitrogen atmosphere.

  • Reducing Agent Preparation: In a separate beaker, dissolve sodium dithionite (3.48 g, 20 mmol) in deionized water (50 mL).

  • Reduction: Slowly add the sodium dithionite solution to the refluxing phenazine mixture using the dropping funnel.

  • Reaction Time: Continue the reaction for 2 hours. The color of the solution should change, indicating the reduction of phenazine.

  • Workup: Cool the reaction mixture to room temperature. Filter the resulting precipitate and wash it three times with deionized water and then three times with anhydrous ethanol.

  • Drying: Dry the light green solid product under vacuum to yield 5,10-dihydrophenazine.

Experimental Protocol: Mono-methylation of 5,10-Dihydrophenazine

This is a representative protocol for N-alkylation. The stoichiometry should be carefully controlled to favor mono-methylation over di-methylation.

  • Reaction Setup: In a flask under an inert atmosphere, dissolve 5,10-dihydrophenazine in a suitable aprotic solvent such as DMF or acetonitrile.

  • Deprotonation: Add a slight sub-stoichiometric amount of a base (e.g., sodium hydride) to deprotonate one of the nitrogen atoms.

  • Alkylation: Slowly add one equivalent of an alkylating agent, such as iodomethane (CH₃I).[10]

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Quenching and Extraction: Once the reaction is complete, carefully quench the reaction with water. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography to isolate 5,10-Dihydro-5-methylphenazine.

Core Directive: Redox Chemistry and Applications

The utility of 5,10-Dihydro-5-methylphenazine is intrinsically linked to its redox properties. It serves as an excellent electron donor and its oxidized counterpart can act as an electron acceptor.

Electron Transfer Reactions

5,10-Dihydro-5-methylphenazine is frequently used in the analysis of electron-transfer reactions.[3] Its well-defined redox potential and ability to undergo clean, one-electron oxidation make it a suitable probe for studying reaction mechanisms and kinetics. The presence of the methyl group, compared to the parent dihydrophenazine, can influence the redox potential and the stability of the resulting radical cation.

Redox Mediation in Bioelectrochemistry

Phenazine derivatives are known to act as redox mediators, shuttling electrons between biological systems and electrodes.[11] For instance, pyocyanin, a naturally occurring phenazine, can harvest electrons from the photosynthetic electron transport chain in cyanobacteria.[11] Given its structure, 5,10-Dihydro-5-methylphenazine could potentially be employed as a mediator in biosensors or microbial fuel cells, facilitating electron transfer from enzymes or whole cells to an electrode surface.

Potential in Materials Science and Drug Development

The broader class of dihydrophenazine derivatives has shown significant promise in materials science, particularly in the development of electrochromic materials and as redox-active components in organic batteries.[2][12] The ability to fine-tune the redox properties through N-substitution is a key advantage.

In the context of drug development, the phenazine scaffold is a recognized pharmacophore with a wide range of biological activities, including antimicrobial and anticancer properties. While specific studies on the medicinal applications of 5,10-Dihydro-5-methylphenazine are limited, its role as a stable, redox-active molecule suggests it could be a valuable intermediate in the synthesis of more complex, biologically active phenazine derivatives.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 5,10-Dihydro-5-methylphenazine.

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection.[3]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[3]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. 5,10-dihydrophenazine and its derivatives can be sensitive to air and light, so storage under an inert atmosphere and protection from light is recommended.[6]

  • First Aid: In case of contact with skin, wash off with soap and plenty of water. In case of eye contact, rinse with pure water for at least 15 minutes. If inhaled, move the victim to fresh air. If ingested, rinse the mouth with water and seek immediate medical attention.[3]

Conclusion

5,10-Dihydro-5-methylphenazine is a functionally significant derivative of the phenazine family. Its core value lies in its redox activity, which is finely tuned by the N-methyl substituent. While a dedicated body of literature on this specific molecule is still developing, its established use in electron transfer studies and the broad potential of the phenazine scaffold in materials science and medicinal chemistry underscore its importance as a research chemical. The synthetic protocols and properties outlined in this guide provide a solid foundation for researchers looking to explore the potential of this versatile molecule in their own applications.

References

  • ResearchGate. Effect of a redox mediator (RM), 5,10‐dihydro‐5,10‐dimethylphenazine.... [Link]

  • PubMed. Synthesis and Characterization of Phenazine-Based Redox Center for High-Performance Polymer Poly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine. [Link]

  • Bohrium. optical-spectra-of-phenazine-5-10-dihydrophenazine-and-the-phenazhydrins. [Link]

  • Google Patents. US6242602B1 - One pot synthesis of 5,10-dihydrophenazine compounds and 5,10-substituted dihydrophenazines.
  • PubChem. 5,10-Dihydro-5-methylphenazine. [Link]

  • MDPI. Synthesis and Characterization of Phenazine-Based Redox Center for High-Performance Polymer Poly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine. [Link]

  • ResearchGate. 1 H NMR spectrum of (a) 5 (10 mM), (b) 5 (10 mM) and (TPP)Zn (0.5 mM),.... [Link]

  • Royal Society of Chemistry. Phenazines as model low-midpoint potential electron shuttles for photosynthetic bioelectrochemical systems. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 5,10-Dihydro-5-methylphenazine

Introduction: The Significance of 5,10-Dihydro-5-methylphenazine in Modern Research 5,10-Dihydro-5-methylphenazine, a derivative of the phenazine heterocyclic system, is a compound of significant interest in various fiel...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5,10-Dihydro-5-methylphenazine in Modern Research

5,10-Dihydro-5-methylphenazine, a derivative of the phenazine heterocyclic system, is a compound of significant interest in various fields of chemical and biological research. Its utility is prominent in the study of electron-transfer reactions, where it serves as a crucial analytical tool.[1][2] The broader family of phenazine derivatives is renowned for a wide array of biological activities, including antimalarial, antitumor, and antifungal properties.[3] Furthermore, these compounds are being explored as electroactive materials in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells.[3] The synthesis of specific N-alkylated dihydrophenazines like 5,10-Dihydro-5-methylphenazine is pivotal for developing novel materials and therapeutic agents with tailored electronic and pharmacokinetic properties.[4][5]

This technical guide provides a comprehensive overview of the synthesis and purification of 5,10-Dihydro-5-methylphenazine, designed for researchers, scientists, and professionals in drug development. The methodologies presented herein are grounded in established chemical principles and supported by authoritative literature, ensuring scientific integrity and reproducibility.

Strategic Approach to Synthesis: A Two-Step Methodology

The synthesis of 5,10-Dihydro-5-methylphenazine is most effectively approached through a two-step process. This strategy ensures a high degree of purity and control over the final product. The first step involves the reduction of the readily available starting material, phenazine, to its dihydro derivative, 5,10-dihydrophenazine. The subsequent step is the selective N-methylation of this intermediate to yield the target compound.

Part 1: Synthesis of the Precursor - 5,10-Dihydrophenazine

The initial and critical phase of the synthesis is the reduction of phenazine. For this transformation, sodium dithionite (Na₂S₂O₄) is the reducing agent of choice due to its efficacy and relatively mild reaction conditions.[6] The reaction proceeds by the transfer of electrons from the dithionite ion to the phenazine molecule, leading to the saturation of the nitrogen atoms in the central ring.

Experimental Protocol: Reduction of Phenazine

Materials:

  • Phenazine

  • Ethanol (anhydrous)

  • Sodium dithionite

  • Deionized water

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Constant-pressure dropping funnel

  • Heating mantle with magnetic stirrer

  • Büchner funnel and flask for vacuum filtration

Procedure:

  • In a 250 mL three-necked flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 1.80 g (10 mmol) of phenazine and 120 mL of anhydrous ethanol.

  • Commence stirring and begin to heat the mixture to a steady reflux under a nitrogen atmosphere to dissolve the phenazine.

  • In a separate beaker, prepare a solution of 3.48 g (20 mmol) of sodium dithionite in 50 mL of deionized water.

  • Once the phenazine solution is refluxing, slowly add the sodium dithionite solution dropwise using the constant-pressure dropping funnel over a period of 30 minutes.

  • Continue the reaction at reflux for an additional two hours. The progress of the reaction can be monitored by observing the color change of the solution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Collect the precipitated product by vacuum filtration using a Büchner funnel.

  • Wash the solid product thoroughly with three portions of deionized water, followed by three portions of anhydrous ethanol to remove any unreacted starting materials and inorganic salts.[6]

  • Dry the resulting light green solid product under vacuum at 50°C for 4 hours to obtain 5,10-dihydrophenazine.[6]

Parameter Value
Starting MaterialPhenazine
Reducing AgentSodium Dithionite
SolventEthanol/Water
Reaction TemperatureReflux
Reaction Time2.5 hours
Expected Product5,10-Dihydrophenazine
Causality Behind Experimental Choices:
  • Inert Atmosphere: 5,10-dihydrophenazine is susceptible to oxidation back to phenazine in the presence of atmospheric oxygen.[3][7] Conducting the reaction under a nitrogen atmosphere is crucial to prevent this and maximize the yield of the desired product.

  • Stoichiometry of Reducing Agent: A twofold molar excess of sodium dithionite is used to ensure the complete reduction of phenazine.

  • Washing Procedure: The sequential washing with water and ethanol is designed to remove both water-soluble inorganic byproducts (from the sodium dithionite) and any residual soluble organic impurities.

Part 2: N-Methylation of 5,10-Dihydrophenazine

The second stage of the synthesis involves the selective methylation of one of the nitrogen atoms of the 5,10-dihydrophenazine intermediate. This is achieved through a nucleophilic substitution reaction using an alkylating agent, such as iodomethane, in the presence of a base.

Experimental Protocol: N-Methylation

Materials:

  • 5,10-Dihydrophenazine (from Part 1)

  • Iodomethane (Methyl Iodide)

  • Sodium carbonate (anhydrous)

  • Acetonitrile

  • Methyltributylammonium chloride (Phase-transfer catalyst)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a three-necked flask equipped with a reflux condenser and magnetic stirrer, add the dried 5,10-dihydrophenazine (from the previous step), sodium carbonate (as a base), and a catalytic amount of methyltributylammonium chloride.

  • Add acetonitrile as the solvent and begin stirring the suspension.

  • Slowly add a stoichiometric amount of iodomethane to the mixture using a dropping funnel.

  • Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the inorganic solids by filtration.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude 5,10-Dihydro-5-methylphenazine.

Parameter Value
Starting Material5,10-Dihydrophenazine
Methylating AgentIodomethane
BaseSodium Carbonate
SolventAcetonitrile
CatalystMethyltributylammonium chloride
Reaction TemperatureReflux
Expected Product5,10-Dihydro-5-methylphenazine
Causality Behind Experimental Choices:
  • Choice of Methylating Agent: Iodomethane is a highly reactive and effective methylating agent for N-alkylation reactions.

  • Role of the Base: Sodium carbonate acts as a base to deprotonate the N-H group of the dihydrophenazine, making the nitrogen atom more nucleophilic and facilitating the attack on the electrophilic methyl group of iodomethane.

  • Phase-Transfer Catalyst: The use of a phase-transfer catalyst like methyltributylammonium chloride can enhance the reaction rate by facilitating the transfer of the deprotonated dihydrophenazine from the solid phase (or a separate liquid phase) to the organic phase where the reaction with iodomethane occurs.[4]

Part 3: Purification of 5,10-Dihydro-5-methylphenazine

Purification of the crude product is essential to obtain 5,10-Dihydro-5-methylphenazine of high purity, suitable for research and development applications. A combination of washing and recrystallization is a highly effective method.[4][8][9]

Experimental Protocol: Purification by Recrystallization

Materials:

  • Crude 5,10-Dihydro-5-methylphenazine

  • Toluene

  • Activated charcoal

  • Ethanol (cold)

Equipment:

  • Erlenmeyer flasks

  • Heating mantle with magnetic stirrer

  • Gravity filtration setup (funnel, fluted filter paper)

  • Büchner funnel and flask for vacuum filtration

  • Ice bath

Procedure:

  • Transfer the crude 5,10-Dihydro-5-methylphenazine to an Erlenmeyer flask.

  • Add a minimal amount of hot toluene to dissolve the crude product completely. The principle is to create a saturated solution at an elevated temperature.[8][10]

  • Add a small amount of activated charcoal to the hot solution to adsorb colored impurities.[8]

  • Stir the mixture for a few minutes while maintaining the temperature.

  • Perform a hot gravity filtration to remove the activated charcoal and any other insoluble impurities. This step is crucial to prevent premature crystallization in the funnel.[8]

  • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Slow cooling promotes the formation of larger, purer crystals.[11]

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Dry the purified 5,10-Dihydro-5-methylphenazine crystals under vacuum.

Self-Validating System for Purity Assessment:

The purity of the final product should be assessed using standard analytical techniques:

  • Melting Point Determination: A sharp and well-defined melting point is indicative of high purity.

  • Thin-Layer Chromatography (TLC): A single spot on the TLC plate suggests the absence of significant impurities.

  • Spectroscopic Analysis:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of the methyl group.

    • Mass Spectrometry (MS): To verify the molecular weight of the compound.[12]

Visualizing the Process

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: N-Methylation cluster_step3 Step 3: Purification phenazine Phenazine dihydrophenazine 5,10-Dihydrophenazine phenazine->dihydrophenazine Reflux, N2 atm reagents1 Sodium Dithionite, Ethanol/Water reagents1->phenazine crude_product Crude 5,10-Dihydro-5-methylphenazine dihydrophenazine->crude_product Reflux reagents2 Iodomethane, Sodium Carbonate, Acetonitrile reagents2->dihydrophenazine pure_product Pure 5,10-Dihydro-5-methylphenazine crude_product->pure_product purification_steps Recrystallization (Toluene, Charcoal) purification_steps->crude_product

Caption: Overall workflow for the synthesis and purification of 5,10-Dihydro-5-methylphenazine.

Logical Relationship of Purification Steps

Purification_Logic start Crude Product dissolve Dissolve in Hot Toluene start->dissolve charcoal Add Activated Charcoal dissolve->charcoal Removes colored impurities hot_filter Hot Gravity Filtration charcoal->hot_filter Removes insoluble impurities cool Slow Cooling & Ice Bath hot_filter->cool Induces crystallization crystal_filter Vacuum Filtration cool->crystal_filter Isolates crystals wash Wash with Cold Ethanol crystal_filter->wash Removes soluble impurities dry Dry Under Vacuum wash->dry end Pure Crystals dry->end

Sources

Foundational

Photophysical and electrochemical properties of 5,10-Dihydro-5-methylphenazine

An In-Depth Technical Guide to the Photophysical and Electrochemical Properties of 5,10-Dihydro-5-methylphenazine Foreword: Unveiling the Electronic Landscape of a Versatile Heterocycle 5,10-Dihydro-5-methylphenazine, a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Photophysical and Electrochemical Properties of 5,10-Dihydro-5-methylphenazine

Foreword: Unveiling the Electronic Landscape of a Versatile Heterocycle

5,10-Dihydro-5-methylphenazine, a key derivative of the phenazine family, stands as a molecule of significant interest in modern chemistry. Its unique "butterfly" conformation in the ground state, coupled with a rich redox chemistry and distinct photophysical behavior, makes it a versatile scaffold for a range of applications. From serving as a powerful organic photoredox catalyst to forming the core of novel electroactive materials, a fundamental understanding of its electronic properties is paramount for innovation.[1][2][3] This guide provides an in-depth exploration of the electrochemical and photophysical characteristics of 5,10-Dihydro-5-methylphenazine, grounded in established experimental methodologies and mechanistic insights. We will dissect the causality behind its behavior, offering both the "what" and the "why" to empower researchers in their scientific pursuits.

The Electrochemical Profile: A Study in Reversible Electron Transfer

The phenazine core is renowned for its robust and reversible redox activity. The dihydrophenazine form acts as a potent electron donor, capable of undergoing two sequential single-electron oxidations to form a stable radical cation and a corresponding dication. This behavior is the cornerstone of its utility in electron transfer applications.[4][5][6][7]

Probing Redox Behavior with Cyclic Voltammetry (CV)

Cyclic voltammetry is the principal technique for characterizing the electrochemical properties of species like 5,10-Dihydro-5-methylphenazine. A typical voltammogram reveals two distinct, reversible oxidative waves.[5][7] The first wave corresponds to the oxidation of the neutral molecule (MPH) to its radical cation (MPH•+), and the second, at a higher potential, corresponds to the oxidation of the radical cation to the dication (MPH²+).[8] The separation between the anodic and cathodic peaks for each wave provides insight into the electrochemical reversibility and kinetics of the electron transfer process.

Experimental Protocol: Cyclic Voltammetry of 5,10-Dihydro-5-methylphenazine
  • Objective: To determine the redox potentials and assess the electrochemical reversibility of the MPH/MPH•+ and MPH•+/MPH²+ couples.

  • System Configuration:

    • Working Electrode: Glassy Carbon or Platinum disk electrode.

    • Reference Electrode: Silver/Silver Ion (Ag/Ag+) or Saturated Calomel Electrode (SCE).

    • Counter Electrode: Platinum wire.

    • Electrolyte Solution: 0.1 M Tetrabutylammonium perchlorate (TBAP) or a similar salt in anhydrous acetonitrile (ACN).[5]

    • Analyte Concentration: 1-5 mM of 5,10-Dihydro-5-methylphenazine.

  • Methodology:

    • Assemble the three-electrode cell, ensuring the reference electrode tip is positioned close to the working electrode.

    • Purge the electrolyte solution with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a gentle inert gas blanket over the solution throughout the experiment.

    • Record a background CV of the electrolyte solution to establish the potential window.

    • Add the analyte to the desired concentration and allow it to dissolve completely.

    • Initiate the potential scan, sweeping from a potential where no reaction occurs (e.g., 0 V vs. Ag/Ag+) towards positive potentials until both oxidation peaks are observed, and then reverse the scan direction.

    • Perform scans at various rates (e.g., 50, 100, 200 mV/s) to investigate the kinetics of the electron transfer.[9]

  • Data Interpretation:

    • The half-wave potential (E½) for each redox couple is calculated as the average of the anodic peak potential (Epa) and the cathodic peak potential (Epc): E½ = (Epa + Epc) / 2. This value represents the formal redox potential.

    • For a reversible one-electron process, the peak separation (ΔEp = Epa - Epc) should be approximately 59 mV at room temperature and should be independent of the scan rate.

    • The ratio of the cathodic to anodic peak currents (ipc/ipa) should be close to 1 for a stable, reversible couple.

Visualizing Redox States with Spectroelectrochemistry

Spectroelectrochemistry provides a powerful means to correlate electrochemical events with changes in the molecule's electronic absorption spectrum.[4][10] By holding the potential at a value sufficient to generate the radical cation, for instance, the UV-Vis spectrum of this transient species can be recorded in situ. This allows for the unambiguous assignment of spectral features to specific oxidation states and confirms the products of the electrochemical reaction.[1]

Summary of Electrochemical Properties

The electrochemical data for dihydrophenazine derivatives are critical for applications like photoredox catalysis, defining the thermodynamic driving force for electron transfer reactions.

ParameterDescriptionTypical Value Range
E½ (ox1) Formal potential for the MPH/MPH•+ couple.+0.1 to +0.4 V vs. SCE
E½ (ox2) Formal potential for the MPH•+/MPH²+ couple.+0.8 to +1.2 V vs. SCE

Note: Exact potentials are highly dependent on the solvent, electrolyte, and specific substitutions on the phenazine core. The values provided are representative for N-alkylated dihydrophenazines in aprotic polar solvents.[5][6][11]

Diagram: Redox Mechanism of 5,10-Dihydro-5-methylphenazine

Redox_Mechanism MPH MPH (Neutral) MPH_rad MPH•+ (Radical Cation) MPH->MPH_rad -e⁻ E½(ox1) MPH_rad->MPH +e⁻ MPH_dic MPH²+ (Dication) MPH_rad->MPH_dic -e⁻ E½(ox2) MPH_dic->MPH_rad +e⁻

Caption: Stepwise oxidation of 5,10-Dihydro-5-methylphenazine (MPH).

Photophysical Properties: Light, Geometry, and Excited States

The interaction of 5,10-Dihydro-5-methylphenazine with light is governed by its unique non-planar ground state geometry and the nature of its electronic transitions. This leads to distinct and interesting photophysical behaviors, including a characteristically large Stokes shift.[12]

Absorption and Emission Characteristics

The ground state of dihydrophenazine derivatives adopts a bent, C2v geometry along the N-N axis.[13] This conformation has significant implications for its electronic absorption spectrum.

  • UV-Vis Absorption: The lowest energy electronic transition (S₀ → S₁) is often symmetry-forbidden, resulting in a very weak absorption band at longer wavelengths.[13][14] The more prominent absorption feature observed typically corresponds to the S₀ → S₂ transition, which is symmetry-allowed.[14] For the parent 5,10-dihydrophenazine, a primary absorption maximum is noted around 350 nm.[15]

  • Fluorescence Emission: Upon photoexcitation, the molecule is believed to undergo a significant structural relaxation towards a more planar geometry in the excited state (S₁).[12] The subsequent fluorescence emission occurs from this relaxed, planar state back to the bent ground state. This large geometric change between the absorbing and emitting states is the primary reason for the characteristically large Stokes shift observed in these molecules.[12] The fluorescence of the closely related 5,10-dimethylphenazine is characterized by a very long natural lifetime (~210 ns), which is a direct consequence of the forbidden nature of the S₁ → S₀ transition.[13][14]

Experimental Protocol: Relative Fluorescence Quantum Yield (ΦF) Measurement
  • Objective: To determine the fluorescence quantum yield of 5,10-Dihydro-5-methylphenazine relative to a known standard.

  • Principle: The comparative method relates the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield, correcting for differences in absorbance and solvent refractive index.[16][17]

  • Materials:

    • Sample: 5,10-Dihydro-5-methylphenazine.

    • Standard: A well-characterized fluorophore whose absorption and emission spectra overlap with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.546).

    • Solvent: Spectroscopic grade solvent (e.g., cyclohexane, ethanol). The same solvent should be used for both sample and standard if possible.

  • Methodology:

    • Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

    • Select an excitation wavelength where both the sample and the standard have significant absorbance.

    • For each solution, measure the UV-Vis absorption spectrum and record the absorbance at the chosen excitation wavelength.

    • Measure the corrected fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation/emission slit widths) for both the sample and standard.

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

  • Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²) Where:

    • Φ_std is the quantum yield of the standard.

    • Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance.

    • n is the refractive index of the solvent used for the sample and standard.

Unraveling Excited-State Dynamics with Transient Absorption Spectroscopy

Transient Absorption (TA) spectroscopy is a pump-probe technique that provides real-time observation of excited-state evolution on timescales from femtoseconds to microseconds.[18][19] A "pump" pulse excites the molecule, and a delayed "probe" pulse monitors the resulting changes in absorption.[20] For 5,10-Dihydro-5-methylphenazine, TA spectroscopy can reveal:

  • Ground State Bleach (GSB): A negative signal corresponding to the depletion of the ground state population.

  • Excited-State Absorption (ESA): A positive signal due to the absorption of the probe pulse by the excited (S₁) population to higher excited states (Sn).

  • Stimulated Emission (SE): A negative signal that mirrors the fluorescence spectrum, arising from the probe pulse stimulating the S₁ → S₀ transition.

By tracking the appearance and decay of these signals over time, one can directly measure the rates of processes like structural relaxation, intersystem crossing to the triplet state, and internal conversion back to the ground state.[21][22]

Summary of Photophysical Properties
ParameterDescriptionTypical Value/Characteristic
λ_abs (max) Wavelength of maximum absorption (S₀→S₂ transition).~350 - 370 nm
λ_em (max) Wavelength of maximum fluorescence emission.~450 - 500 nm
Stokes Shift Difference between λ_em and the lowest energy λ_abs.Large (> 100 nm)
ΦF (Quantum Yield) Efficiency of fluorescence emission.Variable, often moderate
τf (Lifetime) Lifetime of the S₁ excited state.Long (tens to hundreds of ns)[13]

Note: Values are representative and can be significantly influenced by solvent polarity and substitution.[12][13]

Diagram: Jablonski Diagram for 5,10-Dihydro-5-methylphenazine

Jablonski cluster_singlet Singlet States cluster_triplet Triplet State S0 S₀ (Bent) S2 S₂ S0->S2 Absorption S1 S₁ (Planar) S1->S0 Fluorescence (Large Stokes Shift) S1->S0 Non-Radiative Decay T1 T₁ S1->T1 Intersystem Crossing (ISC) S2->S1 Internal Conversion

Sources

Exploratory

A Technical Guide to the Electron Transfer Mechanism of 5,10-Dihydro-5-methylphenazine (MPH)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist Abstract 5,10-Dihydro-5-methylphenazine (MPH), the reduced form of the 5-methylphenazinium (MP...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

5,10-Dihydro-5-methylphenazine (MPH), the reduced form of the 5-methylphenazinium (MP⁺) cation, is a pivotal molecule in the study of biological and chemical electron transfer reactions.[1] Its ability to act as a potent redox mediator stems from its capacity to engage in facile one- and two-electron transfer processes. This guide provides an in-depth exploration of the core mechanism of action of MPH, detailing its redox behavior, the catalytic cycle it facilitates, and the validated experimental methodologies used to elucidate its function. We will examine the causality behind experimental designs, ensuring a robust and verifiable understanding of MPH-mediated electron transfer for professionals in drug development and biochemical research.

Introduction: The Role of MPH as a Redox Mediator

Phenazines are a class of nitrogen-containing heterocyclic compounds that are central to numerous biological processes, including extracellular electron transfer (EET) in microbial systems.[2] Within this class, the 5-methylphenazinium (MP⁺) / 5,10-dihydro-5-methylphenazine (MPH) redox couple is of significant interest. MPH is frequently used as an artificial electron carrier to shuttle electrons between a donor, such as NADH or a biological reductase, and an acceptor, like a tetrazolium dye, cytochrome, or a synthetic molecule.[3][4][5] Its utility is rooted in a redox potential that allows it to bridge significant energetic gaps in electron transport chains, making it an invaluable tool for studying cellular respiration and designing novel catalytic systems.[6][7]

The Core Mechanism: A Multi-Step Electron-Proton Transfer

The function of MPH as an electron shuttle is governed by a reversible redox cycle involving one-electron and two-electron steps. The overall process is best understood as a proton-coupled electron transfer (PCET) mechanism, a fundamental process in energy conversion.[8]

The Key Species:

  • 5,10-Dihydro-5-methylphenazine (MPH): The fully reduced, neutral, and primary electron donor form.

  • 5-Methyl-10-hydrophenazinium Radical Cation (MPH•⁺): A stable, one-electron oxidized intermediate. This radical species is paramagnetic and critical to the stepwise nature of the electron transfer.

  • 5-Methylphenazinium Cation (MP⁺): The fully oxidized, two-electron deficient form.

The electron transfer process can proceed through sequential one-electron steps, as depicted in the catalytic cycle below.

The Catalytic Cycle of MPH-Mediated Electron Transfer

The primary role of MPH is to accept electrons (or hydride, H⁻) from a reducing substrate (e.g., NADH) and sequentially donate them to an electron acceptor (e.g., O₂, cytochrome c).

MPH_Catalytic_Cycle MPH_Radical MPH•⁺ (Radical Cation) MP_Oxidized MP⁺ (Oxidized) MPH_Radical->MP_Oxidized e⁻ Acceptor Acceptor (A) MPH_Reduced MPH (Reduced) MP_Oxidized->MPH_Reduced Regeneration + Donor (DH₂) Acceptor_Reduced Reduced Acceptor (A•⁻) Acceptor->Acceptor_Reduced Donor Donor (DH₂) MPH_Reduced->MPH_Radical e⁻ + H⁺ Donor_Oxidized Oxidized Donor (D) Donor->Donor_Oxidized

Caption: Catalytic cycle of MPH in mediating electron transfer.

Mechanism Steps:

  • Step 1: Oxidation of MPH. The cycle begins with the reduced MPH donating a single electron and a proton to an electron acceptor (A), forming the stable semiquinone radical cation, MPH•⁺.

  • Step 2: Formation of the Fully Oxidized Species. The MPH•⁺ radical can then donate a second electron to another acceptor molecule, resulting in the fully oxidized 5-methylphenazinium cation (MP⁺).

  • Step 3: Regeneration of MPH. The oxidized MP⁺ is subsequently reduced back to MPH by a two-electron donor like NADH, completing the cycle and allowing it to act catalytically.[3]

The stability of the MPH•⁺ radical is a key feature, allowing MPH to participate effectively in both one- and two-electron transfer schemes, a versatility not shared by all redox mediators.

Physicochemical Properties and Redox Thermodynamics

The efficacy of an electron transfer mediator is fundamentally tied to its standard redox potential (E°'). This value determines the thermodynamic driving force for the reaction between the mediator and its redox partners.

PropertyValueSource
Chemical Formula C₁₃H₁₂N₂[9]
Molar Mass 196.25 g/mol [9]
Standard Redox Potential (E°') ~ +0.063 V (for 1-methoxy-PMS, a stable analog)[4][5]
Appearance Neat solid[1]
Melting Point 164-165 °C[10]

Note: The standard redox potential can vary with pH and the specific phenazine derivative. The value for the closely related and more stable analog, 1-methoxy-5-methylphenazinium methyl sulfate (1-methoxy-PMS), is often cited as a reference.[4][5] This moderately positive potential positions MPH/MP⁺ ideally to accept electrons from common biological reductants like NADH and subsequently donate them to acceptors like molecular oxygen or various cytochromes.[3]

Experimental Elucidation of the Mechanism

A multi-faceted approach combining electrochemical and spectroscopic techniques is required to fully characterize the MPH electron transfer mechanism. This integrated workflow provides a self-validating system where results from one technique corroborate the findings of another.

Experimental_Workflow Prep Sample Preparation (Anaerobic Conditions) CV Cyclic Voltammetry (CV) - Determine Redox Potential (E°') - Assess Reversibility Prep->CV Electrochemical Cell Spectro Spectroelectrochemistry - UV-Vis: Monitor Redox States - EPR: Detect Radical Intermediate Prep->Spectro Spectroscopic Cell Kinetics Kinetic Analysis (Stopped-Flow) - Determine Rate Constants (k) Prep->Kinetics Reaction Cuvette Analysis Mechanistic Synthesis - Combine Thermodynamic and Kinetic Data CV->Analysis Thermodynamic Data Spectro->Analysis Species Identification Kinetics->Analysis Kinetic Data

Caption: Integrated workflow for characterizing the MPH mechanism.

Protocol 1: Electrochemical Characterization via Cyclic Voltammetry (CV)

Objective: To determine the formal redox potential (E°') and assess the electrochemical reversibility of the MP⁺/MPH couple.

Causality: CV is the premier technique for probing the thermodynamics of redox-active molecules.[11] By sweeping the potential at an electrode, we can drive the oxidation and reduction of the species in solution and measure the resulting current. The potential at which the oxidative and reductive currents are equal gives the formal potential, while the separation between the peak potentials provides insight into the electron transfer kinetics at the electrode surface.[12]

Methodology:

  • Preparation: Prepare a ~1 mM solution of 5-methylphenazinium methyl sulfate (PMS, the salt of MP⁺) in a deoxygenated electrolyte buffer (e.g., 0.1 M phosphate buffer, pH 7.0). Deoxygenation via purging with argon or nitrogen is critical as O₂ can react with reduced MPH.[3]

  • Electrochemical Cell: Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.[13]

  • Data Acquisition: Record cyclic voltammograms by scanning the potential from a non-reactive region (e.g., -0.2 V) to a potential sufficient to oxidize MPH and back again. Perform scans at various rates (e.g., 20, 50, 100, 200 mV/s).[14]

  • Analysis:

    • The formal potential (E°') is calculated as the midpoint of the anodic (oxidation) and cathodic (reduction) peak potentials.

    • A peak separation (ΔEp) of approximately 59/n mV (where n is the number of electrons) at room temperature is indicative of a reversible process.[11] For phenazines, which can undergo quasi-reversible mechanisms, ΔEp may be greater than 59 mV.[2]

Protocol 2: Spectroscopic Identification of Intermediates

Objective: To spectrally identify the different redox states (MPH, MPH•⁺, MP⁺) and confirm the presence of the radical intermediate.

Causality: Each redox state of the phenazine ring has a unique electronic structure and thus a distinct absorption spectrum (UV-Vis). Furthermore, the paramagnetic radical intermediate (MPH•⁺) can be directly and unambiguously detected by Electron Paramagnetic Resonance (EPR) spectroscopy, which is silent for the diamagnetic MPH and MP⁺ species.[15][16]

Methodology:

  • UV-Vis Spectroelectrochemistry:

    • Use an optically transparent thin-layer electrode (OTTLE) cell within a spectrophotometer.

    • Apply a controlled potential to the working electrode while recording the UV-Vis spectrum.

    • Sequentially apply potentials below, at, and above the E°' determined by CV. This will generate solutions enriched in MPH, MPH•⁺, and MP⁺, respectively, allowing for the acquisition of their individual spectra.

  • EPR Spectroscopy:

    • Generate the MPH•⁺ radical either chemically (by mixing equimolar amounts of MPH and MP⁺ under anaerobic conditions) or electrochemically.

    • Transfer the anaerobic sample to a quartz EPR tube and freeze it in liquid nitrogen to obtain a frozen-solution spectrum.

    • The EPR spectrum of the radical will exhibit a characteristic hyperfine splitting pattern due to the interaction of the unpaired electron with the nitrogen and hydrogen nuclei, confirming its structure.[17][18]

Protocol 3: Kinetic Analysis via Stopped-Flow Spectrophotometry

Objective: To measure the second-order rate constants for the reaction of MPH with an electron acceptor.

Causality: While CV and spectroscopy provide thermodynamic and structural information, they do not quantify the speed of the reaction in solution. Stopped-flow spectrophotometry allows for the rapid mixing of two reactants and the monitoring of the reaction progress on a millisecond timescale by observing changes in absorbance, which is essential for quantifying fast electron transfer events.[3]

Methodology:

  • Reactant Preparation: Prepare two separate anaerobic solutions. Syringe 1: A solution of MPH (generated by reducing MP⁺ with a slight excess of a reductant like sodium dithionite, followed by removal of excess reductant). Syringe 2: A solution of the electron acceptor (e.g., cytochrome c) at a known concentration.

  • Experiment Execution:

    • The instrument rapidly mixes the contents of the two syringes.

    • Monitor the reaction at a wavelength where one of the species (reactant or product) has a strong, distinct absorbance (e.g., the disappearance of reduced cytochrome c at 550 nm).

  • Data Analysis:

    • By performing the experiment under pseudo-first-order conditions (i.e., with one reactant in large excess), the observed rate of reaction can be plotted against the concentration of the excess reactant.

    • The slope of this plot yields the second-order rate constant (k) for the electron transfer reaction. For example, the reaction of MPH with oxygen has a rate constant of about 180 M⁻¹s⁻¹, while the reduction of MP⁺ by NADH is significantly faster.[3]

Conclusion

The mechanism of action for 5,10-dihydro-5-methylphenazine as an electron transfer agent is a well-defined, multi-step process centered on its ability to form a stable radical cation intermediate. This property allows it to function as a versatile one- or two-electron shuttle. A comprehensive understanding of this mechanism, grounded in the integrated electrochemical and spectroscopic protocols detailed herein, is essential for its effective application in biochemical assays, mitochondrial research, and the development of novel catalytic systems. The self-validating nature of this experimental workflow ensures a high degree of confidence in the elucidated mechanism, providing a solid foundation for further research and development.

References

  • Title: Properties of 5-methylphenazinium methyl sulfate. Reaction of the oxidized form with NADH and of the reduced form with oxygen.[3] Source: Journal of Biological Chemistry URL: [Link]

  • Title: 1-Methoxy-5-methylphenazinium methyl sulfate. A photochemically stable electron mediator between NADH and various electron acceptors.[4][5] Source: The Journal of Biochemistry URL: [Link]

  • Title: Using structure-function relationships to understand the mechanism of phenazine-mediated extracellular electron transfer in Escherichia coli.[2] Source: PubMed Central URL: [Link]

  • Title: Repurposing the Electron Transfer Reactant Phenazine Methosulfate (PMS) for the Apoptotic Elimination of Malignant Melanoma Cells through Induction of Lethal Oxidative and Mitochondriotoxic Stress.[6] Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Interaction of the 5-methylphenazinium cation radical with deoxyribonucleic acid.[17] Source: Biochemistry URL: [Link]

  • Title: 5,10-Dihydro-5-methylphenazine | C13H12N2 | CID 188025 - PubChem.[9] Source: PubChem URL: [Link]

  • Title: 5-Methylphenazinium methylsulfate mediates cyclic electron flow and proton gradient dissipation in chromaffin-vesicle membranes.[7] Source: PubMed URL: [Link]

  • Title: Proton-Coupled Electron Transfer Guidelines, Fair and Square.[8] Source: PubMed URL: [Link]

  • Title: Studying Macromolecules by EPR.[15] Source: EPR Summer School URL: [Link]

  • Title: Frustrated Radical Pairs: Insights from EPR Spectroscopy.[16] Source: Cardiff University ORCA URL: [Link]

  • Title: Coupled Benchtop NMR and EPR Spectroscopy Reveals the Electronic Structure of Viologen Radicals in a Redox Flow Battery.[18] Source: ChemRxiv URL: [Link]

  • Title: Scanning Electrochemical Microscopy of Nystatin-Treated Yeast Used for Biofuel Cells.[13] Source: MDPI URL: [Link]

  • Title: Square-Wave and Cyclic Voltammetry of Native Proanthocyanidins Extracted from Grapevine (Vitis vinifera) on the Glassy Carbon Electrode.[11] Source: MDPI URL: [Link]

  • Title: Studies on Square Wave and Cyclic Voltammetric Behavior of 1,2- and 1,4-Dihydroxybenzenes and Their Derivatives in Acetic Acid, Ethyl Acetate and Mixtures of the Two.[12] Source: MDPI URL: [Link]

  • Title: Cyclic Voltammetric Synthesis of Poly(N-methyl pyrrole) on Copper and Effects of Polymerization Parameters on Corrosion Performance.[14] Source: ResearchGate URL: [Link]

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of 5,10-Dihydro-5-methylphenazine

Foreword: Unveiling the Electronic Identity of a Key Redox Mediator 5,10-Dihydro-5-methylphenazine, often abbreviated as MPH, is a heterocyclic aromatic compound of significant interest in chemical and biological researc...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Electronic Identity of a Key Redox Mediator

5,10-Dihydro-5-methylphenazine, often abbreviated as MPH, is a heterocyclic aromatic compound of significant interest in chemical and biological research. As a methylated derivative of 5,10-dihydrophenazine, it serves as a crucial molecule in the study of electron-transfer reactions[1]. Its structure, consisting of a central dihydropyrazine ring fused to two benzene rings with a methyl group on one of the nitrogen atoms, endows it with specific redox and photophysical properties. Understanding these properties is paramount for its application in fields ranging from organic electronics to the development of novel therapeutic agents.

This guide provides an in-depth, technically-grounded overview of the core spectroscopic techniques used to characterize 5,10-Dihydro-5-methylphenazine. Moving beyond mere procedural descriptions, we will explore the causal relationships between molecular structure and spectral output. The protocols herein are designed as self-validating systems, ensuring that researchers, scientists, and drug development professionals can achieve reliable and reproducible characterization of this versatile molecule.

Foundational Molecular Properties

Before delving into spectroscopic analysis, it is essential to establish the fundamental properties of 5,10-Dihydro-5-methylphenazine.

  • Chemical Formula: C₁₃H₁₂N₂[2]

  • Molecular Weight: 196.25 g/mol [2]

  • Core Structure: The molecule features a non-planar, butterfly-like conformation due to the sp³ hybridization of the nitrogen atoms in the central dihydro-diazine ring. This structure is in stark contrast to its planar, fully aromatic oxidized counterpart, the N-methylphenazinium cation. One of the key characteristics of dihydrophenazines is their susceptibility to oxidation, often readily converting to the colored phenazinium species in the presence of air[3][4]. This necessitates careful handling during analysis to preserve the integrity of the reduced form.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: Probing the π-Electronic System

UV-Vis spectroscopy is a fundamental technique for examining the electronic transitions within a molecule. For MPH, it provides a distinct signature of its conjugated π-system.

Expertise & Rationale

The UV-Vis spectrum of MPH is dominated by π→π* transitions within the aromatic rings. The degree of conjugation and the molecular geometry directly influence the energy of these transitions, and thus the position of the absorption maxima (λ_max). Compared to the fully oxidized phenazinium salt, the absorption of the dihydrogenated form is typically shifted to shorter wavelengths (a hypsochromic or blue shift) due to the disruption of the planar, fully conjugated system.

Experimental Protocol: A Self-Validating Workflow
  • Solvent Selection & Degassing: Choose a UV-grade solvent in which MPH is soluble (e.g., methanol, dichloromethane, or acetonitrile). Causality: The solvent must be transparent in the wavelength range of interest (~250-450 nm). Crucially, the solvent should be degassed with nitrogen or argon prior to use. This is a self-validating step to prevent the oxidation of MPH, which would lead to the appearance of spurious absorption bands from the N-methylphenazinium cation[3].

  • Sample Preparation: Prepare a stock solution of MPH of known concentration (e.g., 1 mg/mL). From this, create a dilute solution (typically in the 10⁻⁵ to 10⁻⁶ M range) to ensure the absorbance falls within the linear range of the spectrophotometer (ideally < 1.0 AU).

  • Instrument Calibration: Use a matched pair of quartz cuvettes. Record a baseline spectrum with the cuvette filled only with the degassed solvent. This corrects for any absorbance from the solvent and the cuvette itself.

  • Spectrum Acquisition: Record the absorption spectrum of the MPH solution over a range of approximately 250 nm to 450 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). If the concentration and path length are known, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl).

Expected Spectral Data & Interpretation

The UV-Vis spectrum of MPH is expected to show a strong absorption band characteristic of its dihydrophenazine core. While data for the parent compound, 5,10-dihydrophenazine, shows a λ_max around 320 nm[5] to 350 nm[3], the methyl-substituted analog will exhibit a similar profile. This absorption corresponds to a π→π* electronic transition within the molecule's conjugated system. The absence of significant absorption in the visible region (>400 nm) confirms the reduced, dihydrogenated state of the molecule.

ParameterExpected ValueAssociated Transition
λ_max ~320 - 350 nmπ→π*

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for unambiguous structural elucidation, providing detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

Expertise & Rationale

The chemical shifts (δ) in NMR are highly sensitive to the local electronic environment of a nucleus. For MPH, ¹H NMR allows us to distinguish between the aromatic protons on the benzene rings and the protons of the N-methyl group. ¹³C NMR provides a map of the carbon framework. The key diagnostic signals will be the singlet corresponding to the N-CH₃ group and the complex pattern of the aromatic protons.

Experimental Protocol: Ensuring High-Resolution Data
  • Solvent & Standard Selection: Dissolve the MPH sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Causality: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte's peaks. Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm and allows for accurate calibration of the chemical shift axis.

  • Sample Preparation: Prepare a solution of approximately 5-10 mg of MPH in 0.5-0.7 mL of the deuterated solvent in a clean NMR tube. Ensure the sample is fully dissolved. To prevent oxidation, the solution can be purged with an inert gas.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical acquisition parameters include a 90° pulse angle and a relaxation delay of 1-2 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This technique removes the splitting caused by attached protons, resulting in a single peak for each unique carbon atom.

    • Due to the lower natural abundance of ¹³C, more scans and a longer acquisition time are required compared to ¹H NMR.

  • Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

Expected Spectral Data & Interpretation

Based on the structure of MPH and data from its parent compound, 5,10-dihydrophenazine[5], the following spectral features are anticipated:

¹H NMR:

  • Aromatic Region (δ ~6.8-7.5 ppm): A complex series of multiplets integrating to 8 protons. The protons on the two benzene rings will have slightly different chemical environments, leading to overlapping signals.

  • N-H Proton (δ ~5.5-6.5 ppm): A broad singlet integrating to 1 proton. This signal is characteristic of the N-H group on the non-methylated nitrogen.

  • N-Methyl Protons (δ ~3.0-3.5 ppm): A sharp singlet integrating to 3 protons. This is a key diagnostic signal confirming the presence of the methyl group attached to a nitrogen atom.

¹³C NMR:

  • Aromatic Carbons (δ ~110-145 ppm): Multiple signals corresponding to the 12 carbons of the fused aromatic rings. Carbons directly attached to nitrogen will appear at the lower field (higher ppm) end of this range.

  • N-Methyl Carbon (δ ~30-40 ppm): A single signal corresponding to the methyl carbon.

¹H NMR Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic~6.8 - 7.5Multiplet8HC₆H₄ protons
N-H~5.5 - 6.5Broad Singlet1HN-H proton
N-Methyl~3.0 - 3.5Singlet3HN-CH₃ protons
¹³C NMR Chemical Shift (δ, ppm)Assignment
Aromatic~110 - 145Aromatic carbons
N-Methyl~30 - 40N-CH₃ carbon

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

Expertise & Rationale

Each type of bond (e.g., C-H, N-H, C=C, C-N) vibrates at a characteristic frequency. For MPH, the key diagnostic peaks in the IR spectrum will be the N-H stretch, the aromatic C-H stretches, the aliphatic C-H stretches of the methyl group, and the C=C stretches of the aromatic rings. The presence of the N-H stretching band and the absence of the characteristic iminium ion stretches of the oxidized form provide clear evidence for the reduced state of the molecule.

Experimental Protocol: A Straightforward Approach
  • Sample Preparation (KBr Pellet Method):

    • Mix a small amount of MPH (~1 mg) with ~100 mg of dry, IR-grade potassium bromide (KBr).

    • Grind the mixture thoroughly in an agate mortar to create a fine, homogeneous powder.

    • Press the powder into a thin, transparent pellet using a hydraulic press. Causality: KBr is transparent to IR radiation and provides a solid matrix for the sample.

  • Sample Preparation (ATR Method):

    • Alternatively, place a small amount of the solid MPH sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This method requires minimal sample preparation.

  • Background Spectrum: Record a background spectrum of either the empty sample compartment (for KBr) or the clean ATR crystal. This is a crucial self-validating step to remove signals from atmospheric CO₂ and water vapor.

  • Sample Spectrum Acquisition: Place the sample in the IR beam path and record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the frequencies of the major absorption bands and assign them to specific molecular vibrations.

Expected Spectral Data & Interpretation

The IR spectrum of MPH will display several characteristic absorption bands, drawing parallels with its parent compound, 5,10-dihydrophenazine[3][5].

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3350 - 3400N-H StretchSecondary Amine (N-H)
~3000 - 3100C-H StretchAromatic C-H
~2850 - 2960C-H StretchAliphatic C-H (in CH₃)
~1600 - 1620C=C StretchAromatic Ring
~1450 - 1550C=C StretchAromatic Ring
~1200 - 1350C-N StretchAromatic Amine
~750C-H BendOut-of-plane bending

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, with high-resolution instruments, the elemental composition.

Expertise & Rationale

In MS, molecules are ionized and then separated based on their m/z. The most common ionization technique for a molecule like MPH is Electron Ionization (EI), which typically generates a molecular ion (M⁺˙) corresponding to the intact molecule's mass. The high-resolution mass of this ion can be used to confirm the elemental formula (C₁₃H₁₂N₂). The fragmentation pattern observed in the mass spectrum provides additional structural information.

Experimental Protocol: A Validated Workflow
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by coupling the MS to a Gas Chromatograph (GC-MS).

  • Ionization: Ionize the sample using Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Separate the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺˙). Its m/z value should correspond to the molecular weight of MPH.

    • For high-resolution mass spectrometry (HRMS), compare the measured exact mass to the theoretical mass calculated for the formula C₁₃H₁₂N₂ to confirm the elemental composition.

    • Analyze the major fragment ions to gain insight into the molecule's structure and stability.

Expected Spectral Data & Interpretation

The mass spectrum of MPH will provide definitive evidence of its identity.

  • Molecular Ion (M⁺˙): A prominent peak at m/z = 196 , corresponding to the molecular weight of C₁₃H₁₂N₂[2].

  • High-Resolution Mass: The exact mass should be very close to the theoretical value of 196.1000 Da[2].

  • Key Fragmentation: A likely fragmentation pathway is the loss of the methyl group (•CH₃, 15 Da), which would result in a significant fragment ion at m/z = 181 . Further fragmentation of the phenazine ring system would also be observed.

m/z ValueIdentitySignificance
196 [M]⁺˙Molecular Ion
181 [M - CH₃]⁺Loss of the methyl group

Fluorescence Spectroscopy: Exploring Photophysical Behavior

Fluorescence spectroscopy provides insights into the electronic structure of a molecule's excited states and its de-excitation pathways.

Expertise & Rationale

Upon absorption of a photon, a molecule is promoted to an excited electronic state. Fluorescence is the emission of a photon as the molecule returns to the ground state. The emission spectrum is typically red-shifted relative to the absorption spectrum (the Stokes shift). For phenazine derivatives, the nature of the emission can be highly sensitive to the solvent environment, often indicating a charge-transfer (CT) character in the excited state[6][7].

Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of MPH in a spectroscopic-grade solvent (e.g., toluene, THF, dichloromethane) in a quartz fluorescence cuvette. The concentration should be low enough to avoid inner filter effects (absorbance at the excitation wavelength should be < 0.1). As with UV-Vis, use degassed solvents to prevent oxidation.

  • Acquisition of Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission (determined from a preliminary scan) and scan the excitation monochromator. The resulting spectrum should resemble the absorption spectrum.

  • Acquisition of Emission Spectrum: Set the excitation monochromator to the wavelength of maximum absorption (λ_max from UV-Vis) and scan the emission monochromator.

  • Quantum Yield Determination (Optional): Measure the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄) to quantify the efficiency of the emission process.

Expected Data & Interpretation

While specific fluorescence data for MPH is not widely published, related phenazine derivatives are known to be fluorescent emitters[7].

  • Emission Profile: An emission spectrum is expected, with the maximum emission wavelength (λ_em) being longer than the absorption maximum (λ_abs).

  • Solvatochromism: The position of the emission maximum may shift with solvent polarity. A significant red shift in more polar solvents would be strong evidence for a charge-transfer excited state, where there is a separation of charge within the molecule upon excitation. This is a common feature in donor-acceptor type molecules, and the dihydrophenazine core can act as a strong electron donor[6].

Integrated Characterization Workflow & Structural-Spectral Relationships

The power of spectroscopic characterization lies in integrating the data from multiple techniques to build a complete and validated picture of the molecule.

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Prep Pure MPH Sample Solv Dissolve in Appropriate Solvent Prep->Solv MS Mass Spectrometry Prep->MS UV UV-Vis Spectroscopy Solv->UV NMR NMR (1H & 13C) Solv->NMR IR IR Spectroscopy Solv->IR FL Fluorescence Solv->FL Data_UV λ_max (Electronic Transitions) UV->Data_UV Data_NMR Chemical Shifts (H & C Environment) NMR->Data_NMR Data_IR Wavenumbers (Functional Groups) IR->Data_IR Data_MS m/z (Molecular Weight) MS->Data_MS Data_FL λ_em (Excited State) FL->Data_FL Confirm Validated Structure of 5,10-Dihydro-5-methylphenazine Data_UV->Confirm Data_NMR->Confirm Data_IR->Confirm Data_MS->Confirm Data_FL->Confirm

Caption: Integrated workflow for the spectroscopic characterization of MPH.

Structural Origins of Spectral Signals

G cluster_structure 5,10-Dihydro-5-methylphenazine cluster_signals Spectroscopic Signatures cluster_techniques Observed Data Structure Image of MPH structure would be here Aromatic Aromatic Rings (C₁₂H₈) NMR_H ¹H NMR: δ ~6.8-7.5 ppm (8H) Aromatic->NMR_H IR_Aro IR: ~1600 cm⁻¹ (C=C) ~3050 cm⁻¹ (C-H) Aromatic->IR_Aro UV_Vis UV-Vis: λ_max ~320-350 nm (π→π*) Aromatic->UV_Vis NH_group N-H Group NMR_NH ¹H NMR: δ ~5.5-6.5 ppm (1H) NH_group->NMR_NH IR_NH IR: ~3350 cm⁻¹ (N-H str) NH_group->IR_NH NMe_group N-CH₃ Group NMR_Me ¹H NMR: δ ~3.0-3.5 ppm (3H) ¹³C NMR: δ ~30-40 ppm NMe_group->NMR_Me IR_Me IR: ~2900 cm⁻¹ (C-H str) NMe_group->IR_Me MS_Me MS: Fragment at m/z 181 ([M-CH₃]⁺) NMe_group->MS_Me

Caption: Correlation of MPH structural features with key spectroscopic signals.

References

  • National Center for Biotechnology Information. (n.d.). 5,10-Dihydrophenazine. PubChem Compound Database. Retrieved from [Link]

  • Khoshnavazi, R., Bahrami, L., & Havasi, F. (2016). ¹H NMR and ¹³C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. Retrieved from [Link]

  • Wheaton, G. A., Stoel, L. J., Stevens, N., & Frank, C. (1970). Optical spectra of phenazine, 5,10-dihydrophenazine, and the phenazhydrins. Bohrium. Retrieved from [Link]

  • Hummert, J., et al. (2023). Molecular design of phenazine-5,10-diyl-dibenzonitriles and the impact on their thermally activated delayed fluorescence properties. Heinrich Heine University Düsseldorf. Retrieved from [Link]

  • Wang, Q., et al. (2024). Synthesis and Characterization of Phenazine-Based Redox Center for High-Performance Polymer Poly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine. MDPI. Retrieved from [Link]

  • Wang, Q., et al. (2024). Synthesis and Characterization of Phenazine-Based Redox Center for High-Performance Polymer Poly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine. PubMed. Retrieved from [Link]

  • Gentili, P. L., et al. (2001). One pot synthesis of 5,10-dihydrophenazine compounds and 5,10-substituted dihydrophenazines. Google Patents.
  • National Center for Biotechnology Information. (n.d.). 5,10-Dihydro-5,10-dimethylphenazine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5,10-Dihydro-5-methylphenazine. PubChem Compound Database. Retrieved from [Link]

  • Zaugg, W. S. (1964). SPECTROSCOPIC CHARACTERISTICS AND SOME CHEMICAL PROPERTIES OF N-METHYLPHENAZINIUM METHYL SULFATE (PHENAZINE METHOSULFATE) AND PYOCYANINE AT THE SEMIQUIDNOID OXIDATION LEVEL. Semantic Scholar. Retrieved from [Link]

  • Zaugg, W. S. (1964). SPECTROSCOPIC CHARACTERISTICS AND SOME CHEMICAL PROPERTIES OF N-METHYLPHENAZINIUM METHYL SULFATE (PHENAZINE METHOSULFATE) AND PYOCYANINE AT THE SEMIQUIDNOID OXIDATION LEVEL. PubMed. Retrieved from [Link]

  • SpectraBase. (n.d.). Phenazine, 5,10-dihydro-, compd. with phenazine (1:1). Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Catalysis Science & Technology. Retrieved from [Link]

  • Liu, Q., Zhao, M.-Y., & Zhang, J. (n.d.). Determination Fluorescence Emission Spectra of Phenazine 5,10-Dioxide Using Multi-Peaks Gaussian Fitting Method in Different Solvent. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (n.d.). UV–vis spectra of 5 , 10 and 11 (a) and 12 – 14 (b) in dichloromethane. Retrieved from [Link]

  • Stammer, C., & Taurins, A. (1963). Infrared spectra of phenazines. Semantic Scholar. Retrieved from [Link]

  • Farrington, J. A., et al. (1982). Properties of 5-methylphenazinium methyl sulfate. Reaction of the oxidized form with NADH and of the reduced form with oxygen. PubMed. Retrieved from [Link]

  • Hummert, J., et al. (2023). Molecular design of phenazine-5,10-diyl-dibenzonitriles and the impact on their thermally activated delayed fluorescence properties. Journal of Materials Chemistry C. Retrieved from [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to the Redox Potential of 5,10-Dihydro-5-methylphenazine: Measurement and Analysis Against an Ag/AgCl Reference Electrode

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and accurately measuring the redox potential of the 5-methylphenazinium (PMS) / 5...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and accurately measuring the redox potential of the 5-methylphenazinium (PMS) / 5,10-dihydro-5-methylphenazine (MPH) redox couple. We will delve into the foundational principles of the silver/silver chloride (Ag/AgCl) reference electrode, the specific electrochemical characteristics of the PMS/MPH system, and a detailed, field-proven protocol for its characterization using cyclic voltammetry.

Section 1: Foundational Principles

A precise understanding of the measurement system's components is paramount to acquiring trustworthy data. This section deconstructs the reference electrode and the analyte of interest.

The Silver/Silver Chloride (Ag/AgCl) Reference Electrode: A Stable Foundation

In any electrochemical measurement, a stable reference point is non-negotiable. The Ag/AgCl electrode is arguably the most common reference in aqueous electrochemistry due to its stability, ease of use, and non-toxic nature.[1] Its potential is determined by the equilibrium of the following reaction:

AgCl(s) + e⁻ ⇌ Ag(s) + Cl⁻(aq)

The potential of this electrode is a function of the chloride ion activity, as described by the Nernst equation. Consequently, the filling solution is the most critical determinant of its potential relative to the Standard Hydrogen Electrode (SHE), which is the internationally defined zero point for electrochemical potential.[2]

Causality Behind Choice of Filling Solution: The choice of KCl concentration in the filling solution is a trade-off between temperature stability and potential leakage of chloride ions. A saturated KCl solution provides a highly stable potential that is less susceptible to minor water evaporation, but it is more sensitive to temperature changes and has a higher risk of KCl crystallization at the junction, potentially blocking it.[2] Unsaturated solutions (e.g., 3 M or 1 M KCl) are less temperature-dependent but require more careful monitoring to prevent changes in concentration.[1]

Table 1: Standard Potentials of Common Ag/AgCl Reference Electrodes at 25°C

Filling Solution Potential (V vs. SHE) Source
Saturated KCl +0.197 [1][3]
3.5 M KCl +0.205 [2]
3.0 M KCl +0.207 [4]

| 1.0 M KCl | +0.235 |[3] |

For experiments where chloride ion contamination of the analyte solution is a concern, a double-junction electrode is the authoritative choice. This design incorporates a second outer chamber filled with a non-interfering electrolyte (e.g., LiCl in ethanol for organic solvents), isolating the primary Ag/AgCl element from the sample.[1]

The 5-Methylphenazinium (PMS) / 5,10-Dihydro-5-methylphenazine (MPH) Redox Couple

Phenazines are a class of nitrogen-containing heterocyclic compounds that play significant roles as electron shuttles in various biological and bioelectrochemical systems.[5][6][7] The subject of this guide, the PMS/MPH system, is a classic example.

  • 5-Methylphenazinium Methyl Sulfate (PMS): This is the oxidized, stable form of the couple. It is a yellowish-green crystalline powder soluble in water and is typically the starting material for experiments.[8]

  • 5,10-Dihydro-5-methylphenazine (MPH): This is the reduced form, generated via a two-electron, one-proton transfer to the PMS cation. MPH is notoriously sensitive to oxygen and will readily re-oxidize back to PMS in its presence, a critical experimental consideration.[9][10]

The redox reaction is central to its function as an electron mediator, capable of accepting electrons from donors like NADH and transferring them to acceptors.[9][11] The formal potential (E°') of this couple is pH-dependent, a hallmark of proton-coupled electron transfer (PCET) reactions common to phenazines.[12]

Section 2: Experimental Protocol: Determination by Cyclic Voltammetry

Cyclic Voltammetry (CV) is the quintessential technique for rapidly assessing the redox behavior of a species. It provides direct insight into the formal potential, electron transfer kinetics, and stability of the redox states.

Principle of Cyclic Voltammetry

In CV, a potential is swept linearly from a starting value to a vertex potential and then swept back to the start. The resulting current is plotted against the applied potential, producing a characteristic voltammogram. For a reversible redox couple like PMS/MPH, this plot will show a cathodic (reduction) peak on the forward sweep and an anodic (oxidation) peak on the reverse sweep.

Causality-Driven Experimental Design: A Self-Validating System

The trustworthiness of the final data depends entirely on a meticulously planned experiment. Each choice is made to isolate the electrochemical behavior of the PMS/MPH couple.

  • Analyte & Solution: We begin with the stable oxidized form, PMS, at a known concentration (typically 1-5 mM) in a suitable solvent. For aqueous studies, a buffered solution (e.g., phosphate-buffered saline, PBS, at pH 7.4) is essential to control the pH, given the PCET mechanism. The buffer also serves as the supporting electrolyte , providing conductivity to the solution and minimizing uncompensated resistance (iR drop), a common source of experimental error.

  • The Criticality of Deoxygenation: As established, MPH reacts with molecular oxygen.[9] Failure to remove dissolved O₂ from the solution will result in a distorted or absent anodic (re-oxidation of MPH) peak, making an accurate potential determination impossible. This is the single most common failure point in this experiment. Therefore, purging the solution with an inert gas (high-purity nitrogen or argon) for at least 15-20 minutes before the scan and maintaining an inert gas blanket over the solution during the experiment is mandatory.

  • Electrode Selection: A standard three-electrode setup is used:

    • Working Electrode: A glassy carbon or platinum disk electrode is typical. Its inert surface provides the site for electron transfer.

    • Reference Electrode: An Ag/AgCl electrode, as detailed in Section 1.1.

    • Counter (Auxiliary) Electrode: A platinum wire or graphite rod. It completes the circuit, and its large surface area ensures that the reactions at its surface do not limit the overall current.

Step-by-Step Methodology
  • Electrode Preparation: Polish the working electrode surface to a mirror finish using alumina slurry on a polishing pad, followed by rinsing with deionized water and sonication to remove any residual polishing agent.

  • Cell Assembly: Assemble the three electrodes in the electrochemical cell. Ensure the tip of the reference electrode is positioned close to the working electrode to minimize iR drop.

  • Solution Preparation: Prepare a stock solution of PMS in the chosen buffered electrolyte (e.g., 1 mM PMS in 0.1 M PBS, pH 7.4).

  • Deoxygenation: Add the PMS solution to the cell. Seal the cell and begin purging with the inert gas by bubbling it through the solution. Ensure a separate vent for the exiting gas.

  • System Validation (Trustworthiness Check): Before analyzing the target compound, it is best practice to run a CV of a well-behaved, stable redox couple like potassium ferricyanide or ferrocene (in an organic solvent) to confirm the integrity of the electrodes, solvent, and instrumental setup.

  • Instrument Setup: Connect the electrodes to a potentiostat. Set the experimental parameters for the CV scan. A typical starting point would be:

    • Initial & Final Potential: +0.2 V vs. Ag/AgCl

    • First Vertex Potential: -0.4 V vs. Ag/AgCl

    • Scan Rate: 100 mV/s

    • The potential window must be wide enough to encompass the reduction of PMS and the subsequent re-oxidation of the generated MPH.

  • Data Acquisition: Stop the gas bubbling (to prevent convection) but maintain the inert gas blanket over the solution. Initiate the potential sweep and record the voltammogram. Perform several cycles to ensure stability.

  • Post-Experiment Cleaning: Thoroughly clean the electrodes and cell to prevent contamination in future experiments.

Section 3: Data Analysis and Interpretation

The resulting voltammogram contains the quantitative data required.

Extracting the Formal Potential (E°')

For a reversible or quasi-reversible system, the formal potential is calculated as the midpoint of the cathodic (Epc) and anodic (Epa) peak potentials.[13]

E°' = (Epa + Epc) / 2

This value represents the formal potential of the PMS/MPH couple versus the Ag/AgCl reference electrode under the specific experimental conditions (pH, temperature, solvent).

Conversion to the SHE Scale

To compare results across different studies, it is crucial to report potentials relative to the SHE. This is a simple but vital conversion:

E°' (vs. SHE) = E°' (vs. Ag/AgCl) + E_ref (Ag/AgCl vs. SHE)

Use the appropriate value for E_ref from Table 1 based on the filling solution of your reference electrode. For example, using a saturated KCl Ag/AgCl electrode:

E°' (vs. SHE) = E°' (measured) + 0.197 V

Interpreting the Voltammogram
  • Peak Separation (ΔEp = |Epa - Epc|): For a rapid, one-electron transfer process, the theoretical peak separation is 59 mV at 25°C. For a two-electron process, it is closer to 29.5 mV. A larger separation indicates slower electron transfer kinetics.

  • Peak Current Ratio (ipa/ipc): For a stable, reversible couple, the ratio of the anodic peak current to the cathodic peak current should be close to 1. A ratio less than 1 can indicate that the reduced species (MPH) is unstable or participating in a subsequent chemical reaction—in this case, likely reacting with residual oxygen.

Table 2: Representative Cyclic Voltammetry Data for 1 mM PMS in pH 7.4 Buffer vs. Ag/AgCl (Saturated KCl) | Parameter | Description | Typical Value | | :--- | :--- | :--- | | Epc | Cathodic Peak Potential (PMS → MPH) | -0.150 V | | Epa | Anodic Peak Potential (MPH → PMS) | -0.090 V | | E°' (vs. Ag/AgCl) | Formal Potential [(Epa+Epc)/2] | -0.120 V | | E°' (vs. SHE) | Converted Potential [-0.120 V + 0.197 V] | +0.077 V | | ΔEp | Peak Separation |Epa - Epc| | 60 mV | | ipa/ipc | Peak Current Ratio | ~0.95 - 1.0 |

Note: These are illustrative values. Actual experimental values may vary based on precise conditions.

Section 4: Visualization of Key Processes

Visual aids are indispensable for conceptualizing both the experimental procedure and the underlying chemical transformations.

G cluster_prep Preparation cluster_exp Execution cluster_analysis Analysis A 1. Polish Working Electrode C 3. Assemble 3-Electrode Cell A->C B 2. Prepare PMS Solution in Buffered Electrolyte B->C D 4. Deoxygenate Solution (N2/Ar Purge) C->D E 5. Connect to Potentiostat & Set Parameters D->E F 6. Run Cyclic Voltammogram E->F G 7. Identify Anodic (Epa) & Cathodic (Epc) Peaks F->G H 8. Calculate E°' vs. Ag/AgCl E°' = (Epa+Epc)/2 G->H I 9. Convert to SHE Scale E°'(SHE) = E°'(Ag/AgCl) + E_ref H->I

Caption: Workflow for CV analysis of the PMS/MPH redox couple.

G PMS PMS (Oxidized Cation) 5-Methylphenazinium Radical Semiquinone (Neutral Radical) PMS->Radical + e⁻ Radical->PMS - e⁻ MPH MPH (Reduced) 5,10-Dihydro-5-methylphenazine Radical->MPH + e⁻, + H⁺ MPH->Radical - e⁻, - H⁺

Caption: Redox states of 5-methylphenazinium (PMS).

References

  • Exploring phenazine electron transfer interaction with elements of the respiratory pathways of Pseudomonas putida and Pseudomonas aeruginosa. PubMed.
  • Phenazines as model low-midpoint potential electron shuttles for photosynthetic bioelectrochemical systems. PubMed Central.
  • Reference Electrodes and Their Usage. Metrohm.
  • The Role of Phenazines in Microbial Electron Shuttling: A Technical Guide. Benchchem.
  • Tabulated Standard Reference Electrode Potentials. McAuley Group, Trinity College Dublin.
  • Microbial Phenazine Production Enhances Electron Transfer in Biofuel Cells.
  • 1-Methoxy-5-methylphenazinium methyl sulfate. A photochemically stable electron mediator between NADH and various electron acceptors. PubMed.
  • Reference Electrodes. Chemistry LibreTexts.
  • Standard potentials of reference electrodes. Meinsberger Elektroden.
  • Properties of 5-methylphenazinium methyl sulfate. Reaction of the oxidized form with NADH and of the reduced form with oxygen. PubMed.
  • Cyclic voltammograms of selected phenazine derivatives CV curves of...
  • Cyclic Voltammetry Experiment. Gamry Instruments.
  • Phenazine methosulfate or PMS Manufacturers, with SDS. Muby Chemicals.
  • 5,10-dihydro-5-methyl-Phenazine. CymitQuimica.

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Foundational

The Enigmatic Role of 5,10-Dihydro-5-methylphenazine: A Technical Guide to a Bacterial Xenobiotic Metabolite

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth exploration of 5,10-dihydro-5-methylphenazine, a redox-active molecule at the hea...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 5,10-dihydro-5-methylphenazine, a redox-active molecule at the heart of bacterial secondary metabolism. We will dissect its biosynthetic origins, its multifaceted roles in microbial ecology, and its implications for host-pathogen interactions and drug development. This document moves beyond a simple recitation of facts to provide a causal understanding of the scientific principles and experimental methodologies crucial for studying this fascinating compound.

Section 1: The World of Bacterial Phenazines - More Than Just Pigments

Phenazines are a diverse class of nitrogen-containing heterocyclic compounds produced by a wide range of bacteria, most notably by species of Pseudomonas, Streptomyces, and Burkholderia. For decades, these brightly colored molecules were primarily recognized for their antibiotic properties. However, contemporary research has unveiled a far more nuanced picture. These "redox-active metabolites" are now understood to be critical players in a variety of biological processes, including intercellular signaling, biofilm formation, and virulence.[1][2] Their ability to shuttle electrons allows them to modulate the cellular redox state, impacting everything from energy metabolism to antibiotic resistance.[3][4]

At the core of their function lies their capacity for redox cycling. In the presence of cellular reducing agents like NADH or NADPH, phenazines can be reduced, and in their reduced state, they can react with molecular oxygen to generate reactive oxygen species (ROS) such as superoxide and hydrogen peroxide. This production of ROS is a primary mechanism behind their antimicrobial activity.

Section 2: Biosynthesis of Methylated Phenazines - The Genesis of 5,10-Dihydro-5-methylphenazine

The journey to 5,10-dihydro-5-methylphenazine begins with the shikimic acid pathway, a central route in bacterial metabolism for the synthesis of aromatic compounds. The core phenazine structure, phenazine-1-carboxylic acid (PCA), is synthesized from chorismic acid by a suite of enzymes encoded by the phz operon.[5]

The methylation of the phenazine core is a critical step, catalyzed by the S-adenosylmethionine (SAM)-dependent N-methyltransferase, PhzM.[1][6] This enzyme transfers a methyl group to the N5 position of PCA, forming 5-methylphenazine-1-carboxylate.[7] Subsequent enzymatic modifications, such as those by the flavin-dependent hydroxylase PhzS, can lead to the formation of the well-known blue pigment, pyocyanin (5-methyl-1-hydroxyphenazine).[1][6]

The "dihydro" form of 5-methylphenazine arises from the redox-active nature of the parent molecule. Within the reducing environment of the bacterial cell or in anoxic microenvironments, 5-methylphenazine derivatives can be readily reduced to their dihydro forms.[4] This reduction is not merely a passive event; it is an integral part of their biological function, allowing them to act as electron shuttles.

Methylated Phenazine Biosynthesis Chorismic_acid Chorismic Acid PCA Phenazine-1-carboxylic acid (PCA) Chorismic_acid->PCA phzABCDEFG Me_PCA 5-methylphenazine-1-carboxylate PCA->Me_PCA PhzM (N-methyltransferase) Pyocyanin Pyocyanin Me_PCA->Pyocyanin PhzS (hydroxylase) Dihydro_Me_Phenazine 5,10-Dihydro-5-methylphenazine Me_PCA->Dihydro_Me_Phenazine Reduction (e.g., NADH) Pyocyanin->Dihydro_Me_Phenazine Reduction Dihydro_Me_Phenazine->Me_PCA Oxidation (e.g., O2) Dihydro_Me_Phenazine->Pyocyanin Oxidation

Caption: Biosynthetic pathway of methylated phenazines.

Section 3: 5,10-Dihydro-5-methylphenazine as a Xenobiotic Metabolite

The term "xenobiotic" is context-dependent. For the bacterium producing methylated phenazines, 5,10-dihydro-5-methylphenazine is a self-produced metabolite. However, for neighboring microorganisms or a host organism, it acts as a xenobiotic—a foreign substance that can elicit a biological response.

Interspecies Interactions:

In the competitive microbial world of the soil, rhizosphere, or within a host, phenazines are potent weapons. Their ability to generate ROS creates a hostile environment for competing microbes. The redox activity of 5,10-dihydro-5-methylphenazine and its oxidized counterparts can also modulate the antibiotic susceptibility of other bacteria.[3] For instance, they can either antagonize or potentiate the effects of clinical antibiotics, depending on the drug's class.[3] This has profound implications for understanding and combating antibiotic resistance in polymicrobial infections.

Host-Pathogen Interactions:

In the context of an infection, such as those caused by Pseudomonas aeruginosa in the lungs of cystic fibrosis patients, phenazines are considered key virulence factors.[2] They can induce oxidative stress in host cells, leading to tissue damage and inflammation.[8] The reduced form, 5,10-dihydro-5-methylphenazine, can readily cross host cell membranes and participate in intracellular redox reactions, disrupting normal cellular function.

Metabolism by Gut Microbiota:

The human gut microbiota is a vast and complex ecosystem with a remarkable capacity to metabolize xenobiotics.[9][10] While specific data on the metabolism of 5,10-dihydro-5-methylphenazine by gut microbes is limited, it is plausible that these bacteria can transform phenazines that enter the gastrointestinal tract. Such transformations could alter the toxicity and bioavailability of these compounds, with potential consequences for host health.[11]

Section 4: Experimental Protocols for the Study of 5,10-Dihydro-5-methylphenazine

The study of this redox-active and potentially labile metabolite requires robust and carefully designed experimental protocols. The following methodologies provide a framework for the extraction, detection, and quantification of methylated phenazines from bacterial cultures.

Extraction of Phenazines from Bacterial Cultures:

Rationale: This protocol is designed to efficiently extract both oxidized and reduced phenazines from liquid bacterial cultures. The use of chloroform allows for the separation of these relatively nonpolar compounds from the aqueous culture medium. Acidification of the extract protonates the phenazines, increasing their solubility in the aqueous phase and allowing for back-extraction and concentration.

Protocol:

  • Culture Growth: Grow the phenazine-producing bacterial strain in a suitable liquid medium (e.g., King's A broth for Pseudomonas) to the desired growth phase (typically stationary phase for maximal phenazine production).

  • Cell Removal: Centrifuge the bacterial culture at high speed (e.g., 10,000 x g for 15 minutes) to pellet the cells.

  • Supernatant Collection: Carefully decant the supernatant into a fresh tube.

  • Chloroform Extraction: Add an equal volume of chloroform to the supernatant. Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge the mixture at a lower speed (e.g., 3,000 x g for 10 minutes) to separate the aqueous and organic phases. The phenazines will be in the lower chloroform phase.

  • Collection of Organic Phase: Carefully remove the upper aqueous layer and transfer the chloroform phase to a new tube.

  • Acidification and Back-Extraction: Add 0.2 M HCl to the chloroform extract at a 1:3 ratio (acid:chloroform). Vortex vigorously. The phenazines will move into the upper acidic aqueous phase, which will often turn a pink or red color.

  • Concentration: The acidified aqueous extract can be used directly for analysis or can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of a suitable solvent for more concentrated samples.

Quantification by UV-Vis Spectrophotometry:

Rationale: The distinct color of oxidized phenazines allows for their quantification using UV-Vis spectrophotometry. This method is rapid and straightforward but is best suited for samples containing a single, known phenazine.

Protocol:

  • Sample Preparation: Use the acidified aqueous extract from the extraction protocol.

  • Spectrophotometric Measurement: Measure the absorbance of the solution at 520 nm.

  • Quantification: Calculate the concentration of pyocyanin (as a proxy for methylated phenazines) using the Beer-Lambert law and an extinction coefficient of 17.072 L/mol·cm.[12]

Analysis by High-Performance Liquid Chromatography (HPLC):

Rationale: HPLC provides a more sophisticated method for separating and quantifying a mixture of phenazines. Coupled with a diode array detector (DAD) or a mass spectrometer (MS), it allows for the identification and quantification of specific phenazine derivatives, including the less stable dihydro forms if appropriate precautions are taken.

Protocol:

  • Sample Preparation: The dried and reconstituted extract from the extraction protocol is ideal for HPLC analysis.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to ensure good peak shape.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV-Vis detection at wavelengths characteristic for phenazines (e.g., 254 nm, 365 nm, and 520 nm). For more definitive identification and quantification, couple the HPLC to a mass spectrometer (LC-MS).

  • Quantification: Create a standard curve using purified standards of the phenazines of interest.

Experimental_Workflow cluster_extraction Extraction cluster_analysis Analysis Culture Bacterial Culture Centrifugation1 Centrifugation1 Culture->Centrifugation1 Remove cells Supernatant Supernatant Centrifugation1->Supernatant Chloroform_Extraction Chloroform_Extraction Supernatant->Chloroform_Extraction Add Chloroform Phase_Separation Phase_Separation Chloroform_Extraction->Phase_Separation Back_Extraction Back_Extraction Phase_Separation->Back_Extraction Add HCl Concentrated_Extract Concentrated_Extract Back_Extraction->Concentrated_Extract UV_Vis UV_Vis Concentrated_Extract->UV_Vis Rapid Quantification HPLC HPLC Concentrated_Extract->HPLC Separation & Detailed Quantification LC_MS LC_MS HPLC->LC_MS Definitive Identification

Caption: Experimental workflow for phenazine analysis.

Section 5: Data Presentation

Table 1: Physicochemical Properties of 5,10-Dihydro-5-methylphenazine and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Color (Oxidized Form)Key Biosynthetic Enzyme
Phenazine-1-carboxylic acid (PCA)C₁₃H₈N₂O₂224.22YellowPhzABCDEFG
5,10-Dihydro-5-methylphenazine C₁₃H₁₂N₂ 196.25 Colorless PhzM (precursor methylation)
PyocyaninC₁₃H₁₀N₂O210.23BluePhzM, PhzS

Section 6: Future Directions and Implications for Drug Development

The study of 5,10-dihydro-5-methylphenazine and other bacterial phenazines is a rapidly evolving field with significant implications for drug development.

  • Novel Antibiotic Targets: The enzymes of the phenazine biosynthetic pathway, such as PhzM, represent potential targets for the development of new antibiotics that could disarm pathogens without directly killing them, potentially reducing the selective pressure for resistance.

  • Adjuvants to Existing Therapies: Understanding how phenazines modulate the efficacy of conventional antibiotics could lead to the development of adjuvant therapies that enhance the activity of existing drugs.

  • Probiotic and Prebiotic Strategies: For the gut microbiome, knowledge of how different bacterial species metabolize xenobiotics like phenazines could inform the design of probiotic or prebiotic interventions to promote a healthy gut environment.

References

  • Mavrodi, D. V., Blankenfeldt, W., & Thomashow, L. S. (2006). Phenazine compounds in fluorescent Pseudomonas spp. biosynthesis and regulation.
  • Pierson, L. S., & Pierson, E. A. (2010). Metabolism and function of phenazines in bacteria: impacts on the behavior of bacteria in the environment and biotechnological processes. Applied microbiology and biotechnology, 86(6), 1659–1670.
  • Dietrich, L. E., Price-Whelan, A., Petersen, A., Whiteley, M., & Newman, D. K. (2006). The phenazine pyocyanin is a terminal signaling factor in the quorum-sensing network of Pseudomonas aeruginosa. Molecular microbiology, 61(5), 1308–1321.
  • Meirelles, L. A., & Newman, D. K. (2021). Redox-active secondary metabolites act as interspecies modulators of antibiotic resilience. eLife, 10, e72688.
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Exploratory

The Alchemist's Guide to a Privileged Scaffold: Discovering Novel Derivatives of 5,10-Dihydro-5-methylphenazine

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: The Enduring Allure of the Phenazine Core The phenazine scaffold, a deceptively simple t...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Allure of the Phenazine Core

The phenazine scaffold, a deceptively simple tricyclic aromatic system, has captivated chemists and pharmacologists for over a century. Nature itself has long harnessed the redox capabilities of phenazine-containing natural products for a variety of biological functions. In the realm of medicinal chemistry, this "privileged scaffold" has given rise to a plethora of compounds with a broad spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The inherent versatility of the phenazine core, with its multiple sites for chemical modification, presents a fertile ground for the discovery of novel therapeutic agents. This guide focuses on a specific, yet highly promising, starting point: 5,10-Dihydro-5-methylphenazine. By exploring the derivatization of this mono-methylated core, we unlock a nuanced approach to modulating biological activity, offering a compelling narrative for the modern drug discovery endeavor.

Chapter 1: The Cornerstone - Synthesis of the 5,10-Dihydro-5-methylphenazine Precursor

The journey into novel derivatives begins with a robust and reproducible synthesis of the starting material. 5,10-Dihydro-5-methylphenazine serves as our foundational building block. Its synthesis is a two-step process, commencing with the formation of the 5,10-dihydrophenazine core, followed by selective N-methylation.

Synthesis of 5,10-Dihydrophenazine: A Modernized Classical Approach

While classical methods such as the Wohl-Aue reaction exist, a more efficient and scalable "one-pot" synthesis starting from catechol and o-phenylenediamine is preferred for its high yield and operational simplicity.[3] This method circumvents the need for harsh reagents or high pressures often associated with older procedures.

Experimental Protocol: One-Pot Synthesis of 5,10-Dihydrophenazine

Materials:

  • Catechol

  • o-Phenylenediamine

  • Ethylene Glycol (solvent)

  • Nitrogen gas supply

  • Standard reflux apparatus

  • Filtration apparatus

  • Deionized water

  • Ethanol

Procedure:

  • To a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add catechol (1.0 eq) and o-phenylenediamine (1.05 eq).

  • Add ethylene glycol to the flask to serve as the solvent. The reaction is typically run at a concentration of 1 M.

  • Flush the apparatus with nitrogen gas for 10-15 minutes to ensure an inert atmosphere. This is crucial as 5,10-dihydrophenazine is susceptible to oxidation.[3]

  • Heat the reaction mixture to reflux (approximately 197 °C for ethylene glycol) under a continuous nitrogen blanket.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Quench the reaction by the slow addition of deionized water. This will precipitate the crude 5,10-dihydrophenazine.

  • Collect the precipitate by vacuum filtration and wash the solid sequentially with deionized water and cold ethanol to remove residual solvent and unreacted starting materials.

  • Dry the resulting solid under vacuum to yield 5,10-dihydrophenazine as a pale green or yellow powder.

Selective N-Methylation: Crafting the Asymmetric Core

With the dihydrophenazine core in hand, the next critical step is the selective mono-methylation at one of the nitrogen atoms. This is achieved through a carefully controlled alkylation reaction. The use of a slight excess of the dihydrophenazine starting material can help to minimize the formation of the di-methylated byproduct.

Experimental Protocol: N-Methylation of 5,10-Dihydrophenazine

Materials:

  • 5,10-Dihydrophenazine

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl Iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend 5,10-dihydrophenazine (1.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes. Evolution of hydrogen gas will be observed.

  • Slowly add methyl iodide (1.0 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford 5,10-dihydro-5-methylphenazine.[4][5]

Chapter 2: The Art of Derivatization - Expanding the Chemical Space

With the 5,10-dihydro-5-methylphenazine core readily available, we can now explore a multitude of derivatization strategies. The remaining N-H bond at the 10-position and the aromatic rings provide ample opportunities for chemical modification.

N-Alkylation and N-Arylation at the 10-Position

The secondary amine at the 10-position is a prime site for introducing a wide array of substituents.

  • N-Alkylation: Similar to the methylation step, further alkylation can be achieved using various alkyl halides (e.g., ethyl iodide, benzyl bromide) in the presence of a suitable base. This allows for the introduction of diverse alkyl chains, which can modulate lipophilicity and steric bulk.

  • Modern N-Arylation Techniques: For the introduction of aryl and heteroaryl moieties, modern palladium- or copper-catalyzed cross-coupling reactions are the methods of choice. The Buchwald-Hartwig amination, for instance, provides a powerful tool for forming C-N bonds with a broad substrate scope.[6]

Experimental Protocol: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

Materials:

  • 5,10-Dihydro-5-methylphenazine

  • Aryl bromide or iodide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (or other suitable phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard Schlenk line and glassware for air-sensitive reactions

Procedure:

  • In a glovebox or under a nitrogen atmosphere, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq) to a Schlenk tube.

  • Add 5,10-dihydro-5-methylphenazine (1.0 eq) and the aryl halide (1.2 eq).

  • Add anhydrous toluene to the Schlenk tube.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate.

  • Purify the crude product by column chromatography.

Modification of the Aromatic Rings

The benzene rings of the phenazine core are amenable to electrophilic aromatic substitution reactions, although the dihydrophenazine system is electron-rich and can be sensitive to reaction conditions. Common modifications include:

  • Halogenation: Introduction of halogens (e.g., bromine, chlorine) can provide handles for further cross-coupling reactions and can also directly influence biological activity.

  • Nitration and Reduction: Nitration followed by reduction to the corresponding amine opens up a vast array of subsequent derivatization possibilities, such as amide or sulfonamide formation.

Chapter 3: Structure-Activity Relationships (SAR) - Decoding Biological Function

The ultimate goal of synthesizing novel derivatives is to understand how structural modifications translate into changes in biological activity. This is the essence of Structure-Activity Relationship (SAR) studies.

Insights from Anticancer Research

Phenazine derivatives have shown significant promise as anticancer agents.[1] SAR studies on related phenazine scaffolds have revealed several key trends:

Position of Substitution Nature of Substituent Impact on Anticancer Activity
N-10 PositionBulky alkyl or aryl groupsCan enhance cytotoxicity, potentially by improving interactions with biological targets.
Aromatic Rings (Positions 1-4, 6-9)Electron-withdrawing groups (e.g., halogens, nitro groups)Often leads to increased potency. The position of the substituent is critical.
Aromatic Rings (Positions 1-4, 6-9)Electron-donating groups (e.g., methoxy, amino groups)Can modulate activity and selectivity. Amino groups can serve as a point for further derivatization.

For example, studies on phthalazine derivatives, which share some structural similarities, have shown that specific substitutions can lead to potent inhibition of key cancer-related enzymes like VEGFR-2.[7]

Lessons from Antimicrobial Drug Discovery

The phenazine core is a well-established pharmacophore in the development of antimicrobial agents.[2] Dihydrophenazine itself has demonstrated potent activity against multidrug-resistant bacteria like Acinetobacter baumannii.[8][9]

Position of Substitution Nature of Substituent Impact on Antimicrobial Activity
N-10 PositionLipophilic groupsCan enhance membrane permeability and improve activity against certain bacterial strains.
Aromatic Rings (Positions 1-4, 6-9)Halogens (e.g., bromine)Introduction of halogens has been shown to significantly increase antibacterial potency.
Aromatic Rings (Positions 1-4, 6-9)Hydroxyl groupsCan contribute to the antimicrobial effect, as seen in natural products like 1-hydroxyphenazine.[8]

The introduction of sulfonamide moieties to the phenazine scaffold has also yielded compounds with promising activity against methicillin-resistant Staphylococcus aureus (MRSA).[10]

Chapter 4: Characterization and Purification - Ensuring Purity and Confirming Structure

Rigorous characterization and purification are paramount in the discovery of novel compounds.

Purification Techniques
  • Flash Column Chromatography: This is the workhorse for purifying the synthesized derivatives. A silica gel stationary phase with a gradient of non-polar (e.g., hexanes) to more polar (e.g., ethyl acetate) solvents is typically effective.[4][5]

  • Recrystallization: For crystalline solids, recrystallization can be a highly effective method for achieving high purity.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential to confirm the structure of the newly synthesized derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the precise structure of the molecule, including the position of substituents.[11]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition of the compound.[12][13][14]

  • UV-Visible (UV-Vis) Spectroscopy: The extended conjugation of the phenazine system gives rise to characteristic UV-Vis absorption spectra, which can be used to monitor reactions and characterize the electronic properties of the derivatives.[15][16][17]

Logical and Experimental Workflow

The discovery of novel 5,10-dihydro-5-methylphenazine derivatives follows a logical and iterative process, as illustrated in the workflow diagram below.

G cluster_0 Precursor Synthesis cluster_1 Derivatization Strategies cluster_2 Purification & Characterization cluster_3 Biological Evaluation & SAR start Commercially Available Starting Materials (Catechol, o-Phenylenediamine) core_synthesis One-Pot Synthesis of 5,10-Dihydrophenazine start->core_synthesis methylation Selective N-Methylation core_synthesis->methylation precursor 5,10-Dihydro-5-methylphenazine methylation->precursor n_alkylation N-10 Alkylation precursor->n_alkylation n_arylation N-10 Arylation (e.g., Buchwald-Hartwig) precursor->n_arylation ring_modification Aromatic Ring Modification (e.g., Halogenation, Nitration) precursor->ring_modification purification Purification (Column Chromatography, Recrystallization) n_alkylation->purification n_arylation->purification ring_modification->purification characterization Spectroscopic Characterization (NMR, MS, UV-Vis) purification->characterization biological_screening Biological Screening (Anticancer, Antimicrobial Assays) characterization->biological_screening sar_analysis Structure-Activity Relationship (SAR) Analysis biological_screening->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->n_alkylation Iterative Design lead_optimization->n_arylation Iterative Design lead_optimization->ring_modification Iterative Design

Caption: A workflow for the discovery of novel 5,10-dihydro-5-methylphenazine derivatives.

Conclusion: A Scaffold of Opportunity

The 5,10-dihydro-5-methylphenazine core represents a highly attractive and strategically valuable starting point for the discovery of novel, biologically active molecules. Its accessible synthesis and multiple points for derivatization, coupled with the rich history of the phenazine scaffold in medicinal chemistry, provide a solid foundation for innovative drug discovery programs. By employing modern synthetic methodologies and a systematic approach to SAR, researchers can continue to unlock the vast potential of this remarkable heterocyclic system.

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Foundational

A Theoretical Framework for Elucidating the Reaction Mechanisms of 5,10-Dihydro-5-methylphenazine

A Technical Guide for Researchers in Computational Chemistry and Drug Development Abstract 5,10-Dihydro-5-methylphenazine (MPH) and its oxidized counterpart, the 5-methylphenazinium cation (PMS⁺), are central to numerous...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Computational Chemistry and Drug Development

Abstract

5,10-Dihydro-5-methylphenazine (MPH) and its oxidized counterpart, the 5-methylphenazinium cation (PMS⁺), are central to numerous biochemical and electrochemical processes. Their ability to mediate electron and hydride transfer reactions makes them vital components in cellular respiration, enzymatic assays, and emerging technologies like redox flow batteries.[1][2][3][4] A profound understanding of the underlying reaction mechanisms at a molecular level is paramount for the rational design of novel drugs, catalysts, and redox-active materials. This technical guide provides a comprehensive theoretical framework for investigating the core reaction mechanisms of MPH—namely oxidation and hydride transfer—using modern computational chemistry techniques. It is designed for researchers, scientists, and drug development professionals seeking to apply theoretical methods to unravel the complexities of N-heterocyclic redox chemistry.

Introduction: The Dichotomous Reactivity of 5,10-Dihydro-5-methylphenazine

5,10-Dihydro-5-methylphenazine is a reduced N-heterocyclic compound that serves as a crucial intermediate in a variety of redox reactions.[5][6] Its biological and chemical significance stems from its capacity to participate in two primary types of transformations:

  • Two-step, single-electron transfers: MPH can be oxidized to its stable radical cation (MPH⁺•) and subsequently to the fully oxidized 5-methylphenazinium cation (PMS⁺). This pathway is often coupled with the transfer of protons, leading to complex Proton-Coupled Electron Transfer (PCET) mechanisms.[1][4]

  • Direct hydride transfer: The dihydrophenazine moiety can act as a formal hydride (H⁻) donor, a reaction of significant interest in both biological and synthetic chemistry.[7][8][9]

The preferred reaction pathway is contingent on the specific oxidant, the solvent environment, and the presence of proton acceptors or donors. Elucidating the subtle energetic balance between these competing mechanisms is a key challenge that can be effectively addressed through high-level theoretical investigations.

The synthesis of the parent 5,10-dihydrophenazine is typically achieved by the reduction of phenazine, for instance, using sodium dithionite.[3] N-alkylation can then be performed to yield 5,10-dihydro-5-methylphenazine.[5] Understanding the influence of the N-methyl group on the electronic structure and reactivity, compared to the unsubstituted dihydrophenazine, is a critical aspect of theoretical inquiry.

Core Reaction Mechanisms and a Proposed Theoretical Workflow

A robust theoretical investigation of MPH reaction mechanisms requires a multi-faceted approach. We propose a workflow that systematically evaluates the thermodynamics and kinetics of the primary reaction pathways.

G cluster_0 Computational Workflow A Reactant & Product Optimization (MPH, O2, Acceptor, etc.) B Thermodynamic Analysis (ΔG, Redox Potentials, pKa, Hydricity) A->B C Pathway 1: Stepwise Oxidation (ET/PCET) A->C D Pathway 2: Concerted Hydride Transfer A->D G Reaction Energy Profile Construction B->G E Transition State Search (QST2/QST3 or Berny Algorithm) C->E D->E F IRC & Frequency Analysis (Confirm Transition State) E->F F->G H Kinetic & Mechanistic Conclusions G->H

Caption: A generalized workflow for the theoretical investigation of MPH reaction mechanisms.

Recommended Computational Protocol

The accuracy of theoretical predictions is intrinsically linked to the chosen computational methodology. Based on extensive benchmarking studies for organic reaction mechanisms, particularly those involving radicals and redox processes, the following protocol is recommended.[10][11]

ParameterRecommended MethodRationale & Key Considerations
Methodology Density Functional Theory (DFT)Provides an excellent balance of computational cost and accuracy for organic molecules.[10][12]
DFT Functional ωB97X-D3, M06-2X, or B3LYPωB97X-D3 and M06-2X are highly recommended for their robust performance in thermochemistry and kinetics, especially for systems involving non-covalent interactions and radicals.[2] B3LYP is a well-established functional that often yields reliable results.[10][13]
Basis Set def2-TZVP or 6-311++G(d,p)The def2-TZVP basis set has shown excellent performance for predicting properties of organic radicals. The Pople-style 6-311++G(d,p) basis set, with diffuse functions (++), is crucial for accurately describing anions and non-covalent interactions.[13]
Solvent Model Implicit (e.g., SMD or CPCM)Essential for modeling reactions in solution. The Solvation Model based on Density (SMD) and the Conductor-like Polarizable Continuum Model (CPCM) are widely used and reliable.[2][10]

In-Depth Investigation of Reaction Pathways

Pathway I: Stepwise Oxidation (ET and PCET)

The oxidation of MPH to PMS⁺ likely proceeds through a stepwise mechanism involving the formation of a radical cation intermediate (MPH⁺•).

Reaction Steps:

  • Single Electron Transfer (SET): MPH → MPH⁺• + e⁻

  • Proton Transfer (PT): MPH⁺• → MP• + H⁺ (where MP• is the neutral 5-methylphenazinyl radical)

  • Second Oxidation: MP• → MP⁺ + e⁻ (MP⁺ is equivalent to PMS⁺)

The coupling of electron and proton transfer can lead to a concerted Proton-Coupled Electron Transfer (PCET) mechanism, where step 1 and 2 occur simultaneously.[4][6][14][15][16]

PCET_Pathway cluster_et Electron Transfer (ET) MPH MPH (5,10-Dihydro-5-methylphenazine) MPH_radical MPH+• (Radical Cation) MPH->MPH_radical - e⁻ MP_radical MP• (Neutral Radical) MPH_radical->MP_radical - H⁺ PMS PMS+ (5-Methylphenazinium) MP_radical->PMS - e⁻

Caption: Simplified schematic of the stepwise oxidation pathway of MPH.

Theoretical Protocol: Investigating the PCET Mechanism

  • Geometry Optimization:

    • Optimize the geometries of the reactant (MPH), intermediate species (MPH⁺•, MP•), and the final product (PMS⁺) using the recommended DFT protocol.

    • For reactions involving an explicit oxidant (e.g., O₂), optimize the reactant and product complexes.

  • Thermodynamic Calculations:

    • Calculate the Gibbs free energies (G) of all optimized species to determine the overall reaction free energy (ΔG_rxn).

    • Compute the adiabatic ionization potential (IP) and electron affinity (EA) to assess the thermodynamics of the electron transfer steps.

    • Calculate the pKa of the radical cation (MPH⁺•) to evaluate the feasibility of the proton transfer step.

  • Transition State (TS) Search:

    • For the concerted PCET pathway, a transition state search is required. This is a complex calculation that models the simultaneous movement of the electron and proton.[4][15]

    • Define the reactant complex (e.g., MPH interacting with an acceptor) and the product complex (MP• interacting with the protonated acceptor).

    • Use a synchronous transit-guided quasi-newton (STQN) method like QST2 or QST3, or a Berny optimization to locate the TS.

  • TS Validation and Reaction Pathway Confirmation:

    • Perform a frequency calculation on the located TS structure. A genuine transition state will have exactly one imaginary frequency corresponding to the reaction coordinate (the concerted movement of the proton and electron density).

    • Conduct an Intrinsic Reaction Coordinate (IRC) calculation starting from the TS. This will confirm that the TS correctly connects the reactant and product minima on the potential energy surface.

Pathway II: Hydride Transfer

5,10-Dihydro-5-methylphenazine can act as a potent organic hydride donor, a function analogous to the biological cofactor NADH.[8] This mechanism involves the transfer of a proton and two electrons in a single kinetic step.

Reaction: MPH + A → PMS⁺ + AH⁻ (where A is a hydride acceptor)

Hydride_Transfer_Workflow cluster_ht Hydride Transfer Investigation Start Define Reactants (MPH + Acceptor) Opt Optimize Reactant & Product Geometries Start->Opt Thermo Calculate Thermodynamic Hydricity (ΔG°H⁻) Opt->Thermo TS_Search Locate Hydride Transfer TS Opt->TS_Search Validation Frequency & IRC Calculation TS_Search->Validation Profile Construct Reaction Profile (Activation Barrier ΔG‡) Validation->Profile

Caption: Workflow for the computational modeling of hydride transfer from MPH.

Theoretical Protocol: Investigating Hydride Transfer

  • Thermodynamic Analysis - Hydricity:

    • The intrinsic hydride donor ability of MPH is quantified by its thermodynamic hydricity (ΔG°H⁻). This is the Gibbs free energy change for the heterolytic dissociation of a C-H or N-H bond to yield a hydride ion (H⁻).[8][9]

    • ΔG°H⁻ can be calculated using a thermodynamic cycle that involves the pKa of the donor and the standard two-electron reduction potential of the corresponding cation (PMS⁺).

  • Kinetic Analysis - Transition State Modeling:

    • Reactant and Product Complexes: Optimize the geometry of the pre-reaction complex (MPH...Acceptor) and the post-reaction complex (PMS⁺...AH⁻).

    • Transition State Search: The TS for hydride transfer involves the partial breaking of the N-H (or C-H) bond in MPH and the partial formation of the A-H bond in the acceptor.

      • Use the optimized reactant and product structures as input for a QST2 or QST3 calculation.

      • Alternatively, perform a relaxed potential energy surface scan along the hydride transfer coordinate to get a good initial guess for a Berny TS optimization.

    • Validation: As with the PCET pathway, validate the TS through frequency (one imaginary frequency) and IRC calculations.

    • Activation Barrier: The Gibbs free energy of activation (ΔG‡) is the difference in free energy between the transition state and the reactant complex. This value is critical for understanding the reaction kinetics.

Data Presentation and Interpretation

To facilitate analysis and comparison between the competing mechanisms, all quantitative data should be summarized in tables.

Table 1: Calculated Thermodynamic Properties of MPH and Related Species All energies are reported in kcal/mol, and redox potentials in Volts vs. a standard reference electrode.

PropertyValueComputational Method
Gibbs Free Energy of MPHCalculated ValueωB97X-D3/def2-TZVP (SMD)
Gibbs Free Energy of PMS⁺Calculated ValueωB97X-D3/def2-TZVP (SMD)
Ionization Potential (MPH)Calculated ValueωB97X-D3/def2-TZVP (SMD)
pKa of MPH⁺•Calculated ValueωB97X-D3/def2-TZVP (SMD)
Hydricity (ΔG°H⁻)Calculated ValueωB97X-D3/def2-TZVP (SMD)

Table 2: Kinetic Barriers for Competing Reaction Pathways All activation energies (ΔG‡) are reported in kcal/mol.

Reaction PathwayHydride Acceptor/OxidantActivation Energy (ΔG‡)
PCETGeneric AcceptorCalculated Value
Hydride TransferGeneric AcceptorCalculated Value

Conclusion

The theoretical investigation of 5,10-Dihydro-5-methylphenazine reaction mechanisms is a challenging yet rewarding endeavor. By systematically applying the robust DFT-based protocols outlined in this guide, researchers can dissect the intricate interplay between electron transfer, proton transfer, and hydride transfer. This detailed mechanistic insight is crucial for the fields of medicinal chemistry and materials science, enabling the data-driven design of more effective drugs that target redox pathways or novel materials with tailored electrochemical properties. The synergy between computational modeling and experimental validation will continue to propel our understanding and application of this versatile and important class of N-heterocyclic compounds.

References

  • Janus-type photo-redox properties and catalytic applications of 5,10-dihydrophenazine deriv
  • Metal-Catalyzed Hydride Transfer from Alcohols to Photoexcited Dipyridophenazine. pubs.acs.org.
  • Computational modeling of the key hydride transfer transition state,... (2021).
  • Computational methods for investigating organic radical species. (2024). RSC Publishing.
  • Synthesis and Characterization of Phenazine-Based Redox Center for High-Performance Polymer Poly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine. (2024). MDPI.
  • Phenazine Synthesis. (2024). Guidechem.
  • One pot synthesis of 5,10-dihydrophenazine compounds and 5,10-substituted dihydrophenazines. (2001).
  • Exploring Proton-Coupled Electron Transfer at Multiple Scales. (2017). PubMed Central.
  • Redox-Active N-Heterocyclic Carbenes: Design, Synthesis, and Evaluation of Their Electronic Properties. (2009).
  • Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. (2024). MDPI.
  • Structural and environmental effects on the mechanism of biological proton-coupled electron transfer using DFTB/MM metadynamics. (2025). RSC Publishing.
  • Thermodynamic Hydricities of Biomimetic Organic Hydride Donors. (2019). Request PDF.
  • Hybrid Quantum and Classical Simulations of the Formate Dehydrogenase Catalyzed Hydride Transfer Reaction on an Accurate Semiempirical Potential Energy Surface. (2014).
  • Hydride Transfer Reactions. Hazari Group - Yale University.
  • Exploring Organic Chemistry with DFT: Radical, Organo-metallic, and Bio-organic Applic
  • Molecular Modeling of the Reaction Pathway and Hydride Transfer Reactions of HMG-CoA Reductase. (2013). PubMed Central.
  • Proton-Coupled Electron Transfer. (2025). Hammes-Schiffer Research Group.
  • Theoretical Modeling of Electrochemical Proton-Coupled Electron Transfer. (2020). OSTI.gov.
  • Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise. PIPER: Resources for Teaching Physical Chemistry.
  • Redox-Active N-Heterocyclic Carbenes: Design, Synthesis, and Evaluation of Their Electronic Properties. (2025). Request PDF.
  • Theoretical Modeling of Electrochemical Proton-Coupled Electron Transfer. (2022).
  • Newly developed basis sets for density functional calcul

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Protocols & Analytical Methods

Method

Introduction: The Significance of 5,10-Dihydro-5-methylphenazine as a Redox Mediator

An Application Note and Protocol for the Electrochemical Analysis of 5,10-Dihydro-5-methylphenazine using Cyclic Voltammetry For Researchers, Scientists, and Drug Development Professionals 5,10-Dihydro-5-methylphenazine...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Electrochemical Analysis of 5,10-Dihydro-5-methylphenazine using Cyclic Voltammetry

For Researchers, Scientists, and Drug Development Professionals

5,10-Dihydro-5-methylphenazine (MPH), a derivative of the phenazine heterocyclic system, is a compound of significant interest in various fields, including biochemistry and drug development, due to its role as an electron carrier.[1][2] Phenazines, as a class, are recognized for their robust electrochemical properties, which allow them to act as electron shuttles in biological systems.[3] Specifically, MPH is frequently utilized in the analysis of electron-transfer reactions.[1][2] Understanding the electrochemical behavior of MPH through techniques like cyclic voltammetry is crucial for its application in studying enzymatic reactions, cellular respiration, and for the development of novel biosensors and microbial fuel cells.[3]

This application note provides a comprehensive guide to the characterization of 5,10-Dihydro-5-methylphenazine using cyclic voltammetry. It details the theoretical underpinnings of its redox behavior, a step-by-step experimental protocol, and the expected outcomes. The information herein is designed to be accessible to both novice and experienced electrochemists.

Theoretical Background: The Redox Chemistry of 5,10-Dihydro-5-methylphenazine

The electrochemical behavior of 5,10-Dihydro-5-methylphenazine is characterized by its ability to undergo a two-step, single-electron oxidation process. The dihydrophenazine core can be sequentially oxidized to a stable radical cation and then to a dication.[4] This process is often reversible, making it an excellent candidate for a redox mediator.

The overall oxidation process can be summarized as follows:

MPH (reduced) ⇌ MPH•+ (radical cation) + e-

MPH•+ (radical cation) ⇌ MPH2+ (dication) + e-

The stability of the resulting radical cation is a key feature of dihydrophenazine derivatives and is influenced by factors such as the solvent and the substituents on the phenazine core.[4][5] The methyl group at the 5-position in MPH contributes to the stability of the molecule and its redox intermediates.

The cyclic voltammogram of MPH is expected to show two distinct and reversible redox waves, corresponding to the two single-electron transfer steps. The potentials at which these redox events occur are characteristic of the molecule and provide valuable information about its thermodynamic properties as an electron donor.

Experimental Workflow for Cyclic Voltammetry of 5,10-Dihydro-5-methylphenazine

The following diagram outlines the general workflow for conducting a cyclic voltammetry experiment with 5,10-Dihydro-5-methylphenazine.

G cluster_prep Preparation cluster_setup Experimental Setup cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Electrolyte Solution (e.g., 0.1 M TBAP in Acetonitrile) B Prepare Analyte Solution (1-5 mM MPH in Electrolyte Solution) A->B D Assemble Three-Electrode Cell B->D C Polish and Clean Electrodes (Working, Counter, Reference) C->D E Purge Solution with Inert Gas (e.g., Argon or Nitrogen) D->E F Set Potentiostat Parameters (Potential Window, Scan Rate) E->F G Run Cyclic Voltammetry Scan F->G H Record and Plot Voltammogram G->H I Determine Redox Potentials (Epc, Epa, E1/2) H->I

Caption: General workflow for cyclic voltammetry of 5,10-Dihydro-5-methylphenazine.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for performing a cyclic voltammetry experiment with 5,10-Dihydro-5-methylphenazine.

I. Materials and Reagents
  • Analyte: 5,10-Dihydro-5-methylphenazine (MPH)

  • Solvent: Acetonitrile (CH3CN) or Dichloromethane (CH2Cl2), anhydrous, electrochemical grade

  • Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF6) or Tetrabutylammonium perchlorate (TBAP)[6][7]

  • Working Electrode: Glassy carbon electrode (GCE) or Platinum (Pt) disk electrode[7]

  • Counter Electrode: Platinum wire or graphite rod[3]

  • Reference Electrode: Silver/Silver Ion (Ag/Ag+) non-aqueous reference electrode or a Silver/Silver Chloride (Ag/AgCl) pseudo-reference electrode.[6][8] An Ag/AgCl electrode can be used, but it is recommended to use a salt bridge to prevent chloride contamination of the organic solvent.[6]

  • Polishing Materials: Alumina slurry (0.05 µm) and polishing pads

  • Inert Gas: Argon or Nitrogen, high purity

II. Equipment
  • Potentiostat with data acquisition software

  • Electrochemical cell

  • Polishing kit for electrodes

  • Inert gas supply with a purging tube

III. Procedure
  • Preparation of the Electrolyte Solution:

    • Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF6) in the chosen anhydrous solvent (e.g., acetonitrile).[6] This high concentration is necessary to minimize solution resistance and ensure that the analyte is the primary species undergoing redox reactions at the electrode surface.[7]

  • Preparation of the Analyte Solution:

    • Prepare a 1-5 mM solution of 5,10-Dihydro-5-methylphenazine in the electrolyte solution. The exact concentration can be optimized, but starting with 1 mM is a common practice.[9]

  • Electrode Preparation:

    • Working Electrode: Polish the working electrode (e.g., glassy carbon) with 0.05 µm alumina slurry on a polishing pad for approximately 1-2 minutes. Rinse thoroughly with deionized water and then with the solvent to be used in the experiment. Dry the electrode completely. A clean and smooth electrode surface is critical for obtaining reproducible results.

    • Counter and Reference Electrodes: Clean the counter and reference electrodes by rinsing them with the solvent.

  • Electrochemical Cell Assembly:

    • Assemble the three-electrode cell with the working, counter, and reference electrodes.[10]

    • Add the analyte solution to the cell, ensuring that the electrodes are sufficiently immersed.

  • Deoxygenation:

    • Purge the solution with a gentle stream of inert gas (argon or nitrogen) for 5-10 minutes before the experiment.[9] Oxygen is electroactive and its presence can interfere with the measurement of the analyte's redox behavior. Maintain a blanket of the inert gas over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to the potentiostat.

    • Set the parameters in the software. A typical starting point for the parameters is:

      • Initial Potential: A potential where no reaction is expected to occur (e.g., -0.5 V vs. Ag/Ag+).

      • Vertex Potential 1: A potential sufficiently positive to observe the second oxidation wave (e.g., +1.0 V vs. Ag/Ag+).

      • Vertex Potential 2: A potential sufficiently negative to observe the reduction of the oxidized species (e.g., -0.5 V vs. Ag/Ag+).

      • Scan Rate: Start with a scan rate of 100 mV/s.[11] This can be varied to investigate the kinetics of the electron transfer.

      • Number of Scans: Record at least three consecutive scans to ensure the system has reached a steady state. The second and third scans should be very similar if the process is stable.[9]

    • Run the experiment and record the cyclic voltammogram.

IV. Data Analysis
  • Identify Redox Peaks: In the resulting voltammogram (a plot of current vs. potential), identify the anodic (oxidation) and cathodic (reduction) peaks.

  • Determine Peak Potentials:

    • Epa: Anodic peak potential (oxidation).

    • Epc: Cathodic peak potential (reduction).

  • Calculate Half-Wave Potential (E1/2):

    • For a reversible or quasi-reversible process, the half-wave potential is a good approximation of the standard redox potential. It is calculated as: E1/2 = (Epa + Epc) / 2

  • Assess Reversibility:

    • Peak Separation (ΔEp): For a reversible one-electron process, the theoretical peak separation (ΔEp = |Epa - Epc|) is approximately 59 mV at 25 °C. Larger separations may indicate quasi-reversible or irreversible kinetics.

    • Peak Current Ratio (ipa/ipc): For a reversible process, the ratio of the anodic peak current to the cathodic peak current should be close to 1.

Expected Results and Data Presentation

The cyclic voltammogram of 5,10-Dihydro-5-methylphenazine is expected to exhibit two distinct, quasi-reversible redox couples. The following table summarizes the anticipated electrochemical data for MPH in a non-aqueous solvent like acetonitrile. The exact potential values can vary depending on the specific experimental conditions (solvent, electrolyte, reference electrode).

ParameterFirst Redox Couple (MPH/MPH•+)Second Redox Couple (MPH•+/MPH2+)
Process Oxidation/ReductionOxidation/Reduction
Epa (Anodic Peak Potential) ~ +0.2 to +0.4 V~ +0.7 to +0.9 V
Epc (Cathodic Peak Potential) ~ +0.1 to +0.3 V~ +0.6 to +0.8 V
E1/2 (Half-Wave Potential) ~ +0.15 to +0.35 V~ +0.65 to +0.85 V
ΔEp (Peak Separation) 60 - 100 mV60 - 100 mV
ipa/ipc (Peak Current Ratio) ~ 1~ 1

Note: Potential values are hypothetical and are relative to a Ag/Ag+ reference electrode. Actual values should be determined experimentally and may be referenced against an internal standard like ferrocene/ferrocenium (Fc/Fc+).

Visualizing the Redox Mechanism

The following diagram illustrates the two-step oxidation of 5,10-Dihydro-5-methylphenazine.

G A 5,10-Dihydro-5-methylphenazine (MPH) B MPH Radical Cation (MPH•+) A->B -e⁻ (E₁/₂) B->A +e⁻ C MPH Dication (MPH2+) B->C -e⁻ (E₁/₂) C->B +e⁻

Caption: Redox mechanism of 5,10-Dihydro-5-methylphenazine.

Troubleshooting and Best Practices

  • Irreproducible Scans: This is often due to a contaminated or poorly polished working electrode. Ensure thorough cleaning and polishing before each experiment.

  • High Background Current: This may indicate impurities in the solvent or supporting electrolyte. Use high-purity, anhydrous reagents.

  • Drifting Potentials: This could be a sign of a problem with the reference electrode. Check the filling solution and ensure there are no air bubbles.

  • Unexpected Peaks: These may arise from impurities in the analyte or from the decomposition of the analyte or its redox products. Ensure the purity of your MPH sample and handle it in an inert atmosphere if it is air-sensitive. Dihydrophenazines are known to be sensitive to oxidation.[12]

Conclusion

Cyclic voltammetry is a powerful and accessible technique for characterizing the redox properties of 5,10-Dihydro-5-methylphenazine. By following the detailed protocol outlined in this application note, researchers can obtain reliable and reproducible data on the redox potentials and electron transfer kinetics of this important electron mediator. This information is fundamental for its effective application in a wide range of scientific and developmental fields.

References

  • Crawford, R. L., & Wallace, T. (Year). Cyclic voltammetry of phenazines and quinoxalines including mono- and di-N-oxides. Relation to structure and antimicrobial activity. PubMed. [Link]

  • ResearchGate. (n.d.). Cyclic voltammograms of selected phenazine derivatives CV curves of... ResearchGate. [Link]

  • Das, A., et al. (2021). Redox Cycling-Based Detection of Phenazine Metabolites Secreted from Pseudomonas aeruginosa in Nanopore Electrode Arrays. PMC - PubMed Central. [Link]

  • Krysinski, P., et al. (Year). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. PMC - NIH. [Link]

  • Das, A., et al. (2020). Redox Cycling-Based Detection of Phenazine Metabolites Secreted from Pseudomonas aeruginosa in Nanopore Electrode Arrays. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Selected cyclic voltammograms of (a) phenazine (6a) and (b)... ResearchGate. [Link]

  • ResearchGate. (2016). How to make the experimental set up to get a CV of an organic molecule in organic solvent? ResearchGate. [Link]

  • MacLeod, M. J., et al. (Year). Radical Cations of Phenoxazine and Dihydrophenazine Photoredox Catalysts and Their Role as Deactivators in Organocatalyzed Atom Transfer Radical Polymerization. NIH. [Link]

  • ResearchGate. (2023). Janus-type photo-redox properties and catalytic applications of 5,10-dihydrophenazine derivatives. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Lab 1: Cyclic Voltammetry. Chemistry LibreTexts. [Link]

  • Google Patents. (n.d.). US6242602B1 - One pot synthesis of 5,10-dihydrophenazine compounds and 5,10-substituted dihydrophenazines.
  • Elgrishi, N., et al. (2017). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education. [Link]

  • MDPI. (2024). Synthesis and Characterization of Phenazine-Based Redox Center for High-Performance Polymer Poly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine. MDPI. [Link]

  • PubMed. (2024). Synthesis and Characterization of Phenazine-Based Redox Center for High-Performance Polymer Poly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine. PubMed. [Link]

  • iGEM. (n.d.). Protocol for cyclic voltammetry. iGEM. [Link]

  • PubMed. (2023). Air-Stable Tetrazene Radical Cation Salts: Structural Requirements and Oxidation Catalysts. PubMed. [Link]

  • ResearchGate. (2022). Redox Properties of N,N′ -Disubstituted Dihydrophenazine and Dihydrodibenzo[ a,c ]phenazine: The First Isolation of Their Crystalline Radical Cations and Dications. ResearchGate. [Link]

  • PubChem. (n.d.). 5,10-Dihydro-5-methylphenazine. PubChem. [Link]

  • NIH. (Year). Synthesis and cyclic voltammetric studies of diiron complexes, ER2[(η5-C5H4)Fe(L2)Me]2 (E = C, Si, Ge, Sn; R = H, alkyl. NIH. [Link]

  • PubChem. (n.d.). Phenazine Methosulfate. PubChem. [Link]

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Application

Application of 5,10-Dihydro-5-methylphenazine as a Redox Indicator

An Application Guide for Researchers Prepared by a Senior Application Scientist, this guide provides a comprehensive overview of 5,10-Dihydro-5-methylphenazine (MPH), detailing its mechanism, key applications, and valida...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Prepared by a Senior Application Scientist, this guide provides a comprehensive overview of 5,10-Dihydro-5-methylphenazine (MPH), detailing its mechanism, key applications, and validated protocols for its use as a redox indicator in research and development.

Introduction: The Role of Redox Indicators

Redox indicators are indispensable tools in chemical analysis, enabling the determination of the equivalence point in oxidation-reduction titrations and the quantification of redox-active species. These compounds exhibit distinct color changes at specific electrode potentials, providing a clear visual or spectrophotometric signal of a shift in the redox state of a system. 5,10-Dihydro-5-methylphenazine, a derivative of the phenazine heterocyclic system, is a versatile organic compound frequently utilized in the study of electron-transfer reactions.[1][2] Its efficacy stems from a stable and reversible redox cycle, making it a reliable indicator for a range of analytical applications.

Phenazine and its derivatives are noted for their wide array of biological activities and their utility as electroactive materials.[3] The reduced form, a dihydrophenazine, is central to its function as a redox indicator.[4] This guide focuses specifically on the N-methylated derivative, 5,10-Dihydro-5-methylphenazine, and its practical application in a laboratory setting.

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is critical for its effective application and safe handling.

PropertyValueReference
Chemical Name 5,10-Dihydro-5-methylphenazine[2][5]
Synonyms 10-methyl-5H-phenazine, 5-Methyl-5,10-dihydrophenazine[2][5][6]
CAS Number 20057-16-3[5][6]
Molecular Formula C₁₃H₁₂N₂[2][5]
Molecular Weight 196.25 g/mol [5][6]
Appearance Varies; often a neat solid or powder.[2]

Safe Handling and Storage: 5,10-Dihydrophenazine and its derivatives are known to be sensitive to oxidation by atmospheric oxygen.[7] Therefore, proper handling and storage are paramount to maintain the integrity of the reagent.

  • Storage: Store the container tightly sealed in a cool, dry, and well-ventilated environment. Keep away from incompatible materials and foodstuff containers.[6]

  • Handling: Handle in a well-ventilated area to minimize inhalation. Wear suitable personal protective equipment (PPE), including gloves and safety glasses, to avoid contact with skin and eyes.[6] For applications requiring high precision, the use of degassed solvents is recommended to prevent premature oxidation of the indicator.[7]

Mechanism of Action: A Reversible Redox Cycle

The utility of 5,10-Dihydro-5-methylphenazine as a redox indicator is rooted in its ability to undergo a reversible two-electron oxidation/reduction. The reduced form (5,10-Dihydro-5-methylphenazine) is typically colorless or lightly colored, while its oxidized form, the methylphenazinium cation, is intensely colored.

The redox transition can be represented as follows:

5,10-Dihydro-5-methylphenazine (Reduced Form) ⇌ Methylphenazinium Cation (Oxidized Form) + 2e⁻ + H⁺

This equilibrium is governed by the redox potential of the surrounding solution. In a reducing environment, the equilibrium shifts to the left, favoring the colorless dihydro form. Conversely, in an oxidizing environment, the equilibrium shifts to the right, producing the colored cation and providing a distinct visual endpoint. The study of phenazine derivatives shows this is a two-electron, two-proton process.[8]

G Reduced 5,10-Dihydro-5-methylphenazine (Reduced, Colorless) Oxidized Methylphenazinium Cation (Oxidized, Colored) Reduced->Oxidized + Oxidant - 2e⁻, - H⁺ Oxidized->Reduced + Reductant + 2e⁻, + H⁺

Caption: Redox equilibrium of 5,10-Dihydro-5-methylphenazine.

Key Performance Characteristics

  • Redox Potential: The standard redox potential of phenazine derivatives is influenced by pH and substitutions on the aromatic rings.[8] While a precise standard potential for MPH is not cited in the provided literature, related 5,10-disubstituted dihydrophenazines have been studied for their electrochemical properties, indicating their activity in a measurable voltage range.[9] The operational potential of MPH makes it suitable for titrations involving common oxidizing and reducing agents.

  • Spectrophotometric Properties: The transition between the reduced and oxidized forms can be monitored spectrophotometrically. The reduced 5,10-dihydrophenazine form exhibits a characteristic UV absorption band with a maximum wavelength (λmax) around 350 nm.[7] The appearance of the oxidized form introduces strong absorption in the visible region, which is responsible for the color change. This spectral distinction allows for highly sensitive, quantitative measurements.

Application Protocol: Indirect Spectrophotometric Assay

This protocol details an indirect method for quantifying an analyte by measuring its effect on the redox state of MPH. This approach is analogous to methods used for determining drugs like methyldopa, where the reaction with a chromogenic reagent is monitored colorimetrically.[10]

Objective: To determine the concentration of an oxidizing or reducing analyte in a sample.

Principle: The analyte reacts with a known amount of MPH, changing its oxidation state. The resulting change in absorbance at 350 nm (monitoring the reduced form) is proportional to the concentration of the analyte.

Materials:

  • 5,10-Dihydro-5-methylphenazine (MPH)

  • Analyte of interest (e.g., an oxidizing agent)

  • Appropriate buffer solution (e.g., phosphate buffer, pH 7.0)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Experimental Workflow:

G cluster_prep 1. Preparation cluster_rxn 2. Reaction cluster_measure 3. Measurement & Analysis P1 Prepare MPH Stock Solution P2 Prepare Analyte Standard Solutions P3 Prepare Buffer R1 Pipette Buffer, MPH, and Analyte into Cuvette P3->R1 R2 Incubate for Defined Time R1->R2 M1 Measure Absorbance at 350 nm R2->M1 M2 Plot Calibration Curve (Absorbance vs. Conc.) M1->M2 M3 Determine Unknown Concentration M2->M3

Caption: Workflow for the indirect spectrophotometric assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • MPH Stock Solution (e.g., 1 mM): Accurately weigh and dissolve MPH in a suitable organic solvent (like ethanol or acetonitrile) and then dilute with the buffer to the final concentration. Due to its light and air sensitivity, prepare this solution fresh and store it in an amber vial.

    • Analyte Solutions: Prepare a series of standard solutions of the analyte at known concentrations. Also, prepare the unknown sample, ensuring it is diluted to fall within the range of the standards.

  • Calibration Curve Construction:

    • For each standard concentration, pipette a fixed volume of the MPH stock solution and the buffer into a cuvette.

    • Add a specific volume of the analyte standard to initiate the reaction. The total volume in each cuvette must be constant.

    • Prepare a blank solution containing the buffer and MPH but no analyte. Use this to zero the spectrophotometer.

    • Allow the reaction to proceed for a standardized time (e.g., 5-10 minutes) at a controlled temperature.[11]

    • Measure the absorbance of each solution at 350 nm.

    • Plot the decrease in absorbance (ΔAbs) against the corresponding analyte concentration to generate a calibration curve. The relationship should be linear within a specific concentration range.[10]

  • Sample Analysis:

    • Repeat step 2 using the unknown sample in place of the analyte standard.

    • Using the measured absorbance and the calibration curve equation, calculate the concentration of the analyte in the unknown sample.

Self-Validation System: The trustworthiness of this protocol is ensured by the linearity of the calibration curve (R² value > 0.99) and the inclusion of positive and negative controls. The stability of the colored complex over time should also be verified.[11]

Protocol: Visual Endpoint in Redox Titration

Objective: To determine the concentration of a substance via titration using MPH as a visual indicator.

Principle: A solution of the analyte is titrated with a standard solution of a titrant. A small amount of MPH is added to the analyte solution. At the equivalence point, when the analyte is fully consumed, the first excess of titrant will oxidize the MPH, causing a sharp and permanent color change that signals the end of the titration.

Materials:

  • Standardized titrant solution (e.g., 0.1 M Ceric Sulfate)

  • Analyte solution (e.g., 0.1 M Ferrous Ammonium Sulfate)

  • MPH Indicator Solution (e.g., 0.1% w/v in ethanol)

  • Burette, flasks, pipettes, and magnetic stirrer

Step-by-Step Methodology:

  • Preparation:

    • Prepare the MPH indicator solution by dissolving a small amount of MPH in ethanol.

    • Accurately pipette a known volume of the analyte solution into an Erlenmeyer flask. Dilute with deionized water if necessary.

  • Titration Setup:

    • Add 2-3 drops of the MPH indicator solution to the flask containing the analyte. The solution should initially be colorless (the reduced state of the indicator).

    • Fill the burette with the standardized titrant solution and record the initial volume.

  • Procedure:

    • Place the flask on a magnetic stirrer and begin gentle stirring.

    • Slowly add the titrant from the burette to the analyte solution.

    • As the endpoint is approached, the titrant should be added drop by drop.

    • The endpoint is reached when the solution exhibits a sharp, permanent color change (from colorless to the color of the oxidized indicator).

    • Record the final volume of the titrant used.

  • Calculation:

    • Calculate the concentration of the analyte using the formula: M₁V₁ = M₂V₂ (where M₁ and V₁ are the molarity and volume of the titrant, and M₂ and V₂ are the molarity and volume of the analyte).

References

  • Wang, Q., et al. (2024). Synthesis and Characterization of Phenazine-Based Redox Center for High-Performance Polymer Poly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine. MDPI. Available at: [Link]

  • Google Patents. (2001). US6242602B1 - One pot synthesis of 5,10-dihydrophenazine compounds and 5,10-substituted dihydrophenazines.
  • PubChem - NIH. 5,10-Dihydrophenazine. Available at: [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Janus-type photo-redox properties and catalytic applications of 5,10-dihydrophenazine derivatives. Available at: [Link]

  • ResearchGate. (2023). A Systematic Study on the Redox Potentials of Phenazine-Derivatives in Aqueous Media: A Combined Computational and Experimental Work. Available at: [Link]

  • PubMed. (2024). Synthesis and Characterization of Phenazine-Based Redox Center for High-Performance Polymer Poly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine. Available at: [Link]

  • PubChem - NIH. 5,10-Dihydro-5-methylphenazine. Available at: [Link]

  • Ask this paper | Bohrium. (1970). optical-spectra-of-phenazine-5-10-dihydrophenazine-and-the-phenazhydrins. Available at: [Link]

  • ResearchGate. (2025). Janus-type photo-redox properties and catalytic applications of 5,10-dihydrophenazine derivatives. Available at: [Link]

  • PubChem - NIH. 5,10-Dihydro-5,10-dimethylphenazine. Available at: [Link]

  • Bentham Science. (n.d.). Current Pharmaceutical Analysis. Available at: [Link]

  • International Research and Publishing Academy. (2023). Indirect Spectrophotometric Method for Determination of Methyldopa in Pure and Pharmaceutical Formulation. Available at: [Link]

Sources

Method

5,10-Dihydro-5-methylphenazine as an electron mediator in enzymatic assays

Application Notes & Protocols Topic: 5,10-Dihydro-5-methylphenazine as an Electron Mediator in Enzymatic Assays Introduction: The Crucial Role of Electron Mediators in Bioassays In the landscape of enzymatic assays, part...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 5,10-Dihydro-5-methylphenazine as an Electron Mediator in Enzymatic Assays

Introduction: The Crucial Role of Electron Mediators in Bioassays

In the landscape of enzymatic assays, particularly those monitoring dehydrogenase activity, the direct measurement of NAD(P)H production can be challenging due to low molar absorptivity or interference from sample components. Electron mediators are indispensable tools that circumvent these issues by creating an efficient conduit for electrons. These molecules act as intermediaries, shuttling electrons from a reduced enzyme cofactor, such as NADH or NADPH, to a final indicator dye, typically a tetrazolium salt. This transfer results in a quantifiable color change, amplifying the signal and enabling sensitive detection of enzyme activity.

5,10-Dihydro-5-methylphenazine, more commonly known as N-methylphenazinium methyl sulfate (PMS), is a widely utilized phenazine-based electron carrier.[1] Its principal function is to accelerate the reduction of tetrazolium salts, which might otherwise react slowly with NAD(P)H produced by dehydrogenase enzymes.[2][3] By linking the enzymatic reaction to a robust colorimetric endpoint, PMS facilitates a broad range of applications, from measuring specific enzyme kinetics in purified systems to assessing overall cell viability and cytotoxicity in drug discovery.[4] This guide provides an in-depth exploration of the mechanism, applications, and detailed protocols for leveraging PMS in your research.

Part 1: The Underlying Mechanism of PMS-Mediated Electron Transfer

The power of PMS lies in its ability to efficiently oxidize NAD(P)H and subsequently transfer the acquired electrons to an acceptor molecule. The overall process can be conceptualized as a two-step redox cascade that links the primary enzymatic reaction to the final colorimetric output.

Step 1: Oxidation of NAD(P)H by PMS A dehydrogenase enzyme catalyzes the oxidation of its substrate (e.g., lactate, glucose-6-phosphate), leading to the reduction of NAD⁺ or NADP⁺ to NADH or NADPH, respectively. PMS then rapidly oxidizes the newly formed NAD(P)H back to NAD(P)⁺, while PMS itself is reduced to its unstable, reduced form (PMSH).[2][3]

Step 2: Reduction of Tetrazolium Salt by Reduced PMS The reduced PMSH, being a potent reducing agent, readily donates its electrons to a final electron acceptor. In most assay formats, this acceptor is a tetrazolium salt (e.g., INT, MTT, WST-1, XTT). The reduction of the tetrazolium salt converts it into a intensely colored formazan product.[5][6] The intensity of the color produced is directly proportional to the amount of NAD(P)H generated by the target enzyme, and thus, is a reliable measure of its activity.[7]

G NADH NADH PMS_ox PMS_ox NADH->PMS_ox e⁻ PMS_red PMS_red Tetrazolium Tetrazolium PMS_red->Tetrazolium e⁻ Substrate Substrate NAD NAD Product Product Formazan Formazan

Choosing the Right Tetrazolium Salt

The choice of tetrazolium salt is critical and depends on the specific application.

  • INT (Iodonitrotetrazolium Violet): Forms a red, water-insoluble formazan. Often used in lactate dehydrogenase (LDH) assays where cell lysis is intended.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Forms a purple, water-insoluble formazan that requires a solubilization step (e.g., with DMSO or isopropanol).[8] It is a classic reagent for cell viability assays.

  • WST-1 (water-soluble tetrazolium-1) & MTS: These are second-generation salts that produce water-soluble formazan products, eliminating the need for a solubilization step.[5][9] This makes them ideal for high-throughput screening and kinetic assays where cell viability needs to be preserved.[10][11]

FeatureMTTXTT / MTSWST-1
Formazan Solubility Insoluble (requires solubilization)SolubleSoluble
Cell Permeability PermeableImpermeable (requires mediator)Impermeable (requires mediator)
Endpoint Terminal (requires cell lysis)Non-terminal (kinetic possible)Non-terminal (kinetic possible)
Sensitivity GoodGoodHigher
Common Use Endpoint cell viability, cytotoxicityCell proliferation, viabilityCell proliferation, viability

Part 2: Experimental Protocols & Field-Proven Insights

The following protocols are designed to be self-validating systems, incorporating necessary controls and explanations for key steps.

Workflow Overview: A Self-Validating Approach

A robust experimental design is paramount. Every assay should include multiple types of controls to ensure the validity of the results.

G cluster_setup 1. Assay Setup (96-well plate) cluster_reaction 2. Reaction Initiation & Incubation cluster_readout 3. Data Acquisition & Analysis A Test Samples (e.g., Cell Lysates) E Add Master Mix: - Buffer - Substrate - NAD⁺ - PMS - Tetrazolium Salt A->E B Positive Control (Purified Enzyme) B->E C Negative Control (No Enzyme/Lysate) C->E D Blank Control (No Substrate) D->E F Incubate (e.g., 30 min at 37°C) E->F G Stop Reaction (If endpoint assay) F->G H Read Absorbance (e.g., 490 nm) G->H I Data Analysis: - Subtract Blanks - Normalize to Controls H->I

Protocol 1: Lactate Dehydrogenase (LDH) Activity Assay

This protocol measures LDH activity, often used as a marker for cytotoxicity or cell membrane damage. It utilizes PMS to couple NADH oxidation to the reduction of INT.[12]

1. Reagent Preparation:

  • Assay Buffer: 200 mM TRIS, pH 8.0.

  • Substrate Solution: 50 mM Lithium Lactate in purified water.

  • NAD⁺ Stock: 10 mg/mL in purified water. Store aliquots at -20°C.

  • PMS Stock: 1 mg/mL in purified water. Protect from light and store aliquots at -20°C.

  • INT Stock: 5 mg/mL in DMSO. Store aliquots at -20°C.

  • Reaction Master Mix: Prepare fresh before use and protect from light. For each 96-well reaction, combine:

    • 50 µL Assay Buffer

    • 50 µL Substrate Solution

    • 25 µL NAD⁺/PMS/INT Solution (Mix 2.3 mL NAD⁺ stock, 100 µL PMS stock, and 100 µL INT stock).

2. Assay Procedure (96-well format):

  • Prepare Samples: If measuring extracellular LDH, use cell culture supernatant directly. For total LDH, lyse cells with a suitable buffer (e.g., 0.5% Triton X-100) and centrifuge to pellet debris.

  • Set up Controls:

    • Test Wells: 50 µL of sample (cell lysate or supernatant).

    • Positive Control: 50 µL of a known concentration of purified LDH.

    • Negative Control: 50 µL of lysis buffer or culture medium.

    • Blank: 50 µL of sample + Reaction Master Mix without the lactate substrate.

  • Initiate Reaction: Add 100 µL of the NAD/PMS/INT solution to all wells.

  • Incubate: Incubate the plate at 37°C for 5-30 minutes, protected from light. The incubation time should be optimized to ensure the reaction remains in the linear range.

  • Read Absorbance: Measure the absorbance at 490 nm using a microplate reader.

3. Data Analysis:

  • Subtract the average absorbance of the Negative Control wells from all other wells.

  • Calculate LDH activity relative to the positive control or based on a standard curve generated with NADH.[12]

Protocol 2: Glucose-6-Phosphate Dehydrogenase (G6PD) Activity Assay

This assay measures the activity of G6PD, the rate-limiting enzyme of the pentose phosphate pathway. It is crucial for cellular protection against oxidative stress. This protocol uses PMS to link NADPH production to the reduction of a water-soluble tetrazolium salt like WST-8.[7][13][14]

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Substrate Solution: 20 mM D-Glucose-6-Phosphate (G6P) in purified water.

  • Cofactor Solution: 10 mM NADP⁺ in purified water.

  • WST-8/PMS Solution: Prepare a solution containing 5 mM WST-8 and 0.2 mM 1-methoxy-PMS (a more stable analog of PMS) in purified water.[15][16] Note: 1-methoxy-PMS is recommended for its enhanced photochemical stability.[17][18] Protect from light.

2. Assay Procedure (96-well format):

  • Prepare Samples: Homogenize tissues or cells in assay buffer and centrifuge at 13,000 x g for 10 minutes to remove insoluble material. The supernatant is the sample.[13]

  • Set up Controls:

    • Test Wells: 10 µL of sample.

    • Background Control: 10 µL of sample (to measure endogenous NADPH).

    • Positive Control: 10 µL of purified G6PD.

    • Negative Control: 10 µL of assay buffer.

  • Prepare Working Reagent Mix: For each well, mix:

    • 70 µL Assay Buffer

    • 5 µL NADP⁺ Solution

    • 5 µL WST-8/PMS Solution

    • 5 µL Substrate Solution (add this to Test, Positive, and Negative Control wells only).

    • For Background Control wells, add 5 µL of assay buffer instead of the Substrate Solution.[13]

  • Initiate Reaction: Add 85 µL of the appropriate Working Reagent Mix to the wells.

  • Incubate: Incubate at room temperature or 37°C for 30 minutes, protected from light.[13]

  • Read Absorbance: Measure the absorbance at ~450 nm.[7]

3. Data Analysis:

  • Calculate the change in absorbance (ΔOD) for each sample: ΔOD = OD_Test - OD_Background.

  • Determine G6PD activity by comparing the ΔOD of the sample to a standard curve generated with known amounts of NADPH or purified G6PD.

Part 3: Optimization and Troubleshooting

Achieving reliable and reproducible data requires careful optimization of assay parameters.

1. Enzyme and Substrate Concentration:

  • Causality: The concentrations of the enzyme and its substrate must be optimized to ensure the reaction rate is linear over the incubation period (initial velocity conditions).[19] If the enzyme concentration is too high or the substrate concentration too low, the substrate will be rapidly depleted, causing the reaction to plateau prematurely.

  • Optimization: Perform a matrix titration, varying both the amount of sample (enzyme) and the concentration of the primary substrate (e.g., lactate or G6P). Plot activity versus time to identify the linear range for your specific experimental conditions.[20][21]

2. PMS Concentration:

  • Causality: PMS concentration is critical. Too little PMS will result in inefficient electron transfer and a weak signal. Conversely, excessive PMS can lead to auto-reduction of the tetrazolium salt, causing high background noise.

  • Optimization: Titrate the PMS concentration (typically in the range of 20-100 µM) while keeping all other components constant. Select the concentration that provides the best signal-to-noise ratio.

3. Incubation Time and Temperature:

  • Causality: Temperature affects enzyme kinetics. Most mammalian enzymes have an optimal temperature around 37°C. Incubation time must be long enough to generate a robust signal but short enough to remain within the linear phase of the reaction.

  • Optimization: Run a time-course experiment (e.g., reading the plate every 5 minutes for an hour) at the desired temperature to determine the optimal endpoint or kinetic window.[16]

Common Troubleshooting Scenarios:

IssuePotential Cause(s)Recommended Solution(s)
High Background Signal - PMS/tetrazolium solution exposed to light.- Contaminants in the sample that reduce tetrazolium.- PMS concentration is too high.- Prepare PMS/tetrazolium solutions fresh and protect from light.- Run a blank control (sample without substrate) to quantify background.- Optimize (lower) the PMS concentration.
Low or No Signal - Inactive enzyme.- Insufficient enzyme, substrate, or cofactor.- Incorrect pH or buffer composition.- Inhibitors present in the sample.- Use a positive control (purified enzyme) to verify reagent activity.- Optimize concentrations of all reaction components.- Verify buffer pH and composition.- Dilute the sample to reduce inhibitor concentration.
Poor Reproducibility - Inaccurate pipetting.- Temperature fluctuations across the plate.- Incomplete mixing of reagents.- Use calibrated pipettes; run replicates.- Ensure uniform incubation temperature.- Gently mix the plate after adding reagents.

References

  • Lactate Dehydrogenase (LDH) Assay Protocol - OPS Diagnostics . OPS Diagnostics. [Link]

  • Studies on the phenazine methosulphate-tetrazolium capture reaction in NAD(P)+-dependent dehydrogenase cytochemistry. II. A novel hypothesis for the mode of action of PMS and a study of the properties of reduced PMS . PubMed. [Link]

  • Schematic mechanism of the WST-1 reduction. With intermediate electron... . ResearchGate. [Link]

  • The use of NADH as a standard in a modified PMS-INT colorimetric assay of lactate dehydrogenase . PubMed. [Link]

  • Studies on the phenazine methosulphate-tetrazolium capture reaction in NAD(P)+-dependent dehydrogenase cytochemistry. II. A novel hypothesis for the mode of action of PMS and a study of the properties of reduced PMS . Semantic Scholar. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability . Creative Diagnostics. [Link]

  • Cell Viability Assays - Assay Guidance Manual . NCBI Bookshelf. [Link]

  • Lactate dehydrogenase (LDH) Colorimetric Assay Kit (WST-8 method) . Assay Genie. [Link]

  • WST-1 Cell Proliferation Assay Kit . Interchim. [Link]

  • Glucose-6-phosphate Dehydrogenase Assay (G6PDH) . 3H Biomedical. [Link]

  • Tools for mass screening of G6PD deficiency: validation of the WST8/1-methoxy-PMS enzymatic assay in Uganda . PubMed Central. [Link]

  • Phenazine Methosulfate . MP Biomedicals. [Link]

  • Glucose-6-Phosphate Dehydrogenase (G-6-PD) Activity Assay Kit . Elabscience. [Link]

  • Lactate dehydrogenase activity as a rapid and sensitive test for the quantification of cell numbers in vitro. Legrand, C., et al.
  • 1-Methoxy-5-methylphenazinium methyl sulfate. A photochemically stable electron mediator between NADH and various electron acceptors . PubMed. [Link]

  • Use of 1-methoxy-5-methylphenazinium methyl sulfate (1-methoxyPMS) in the assay of some enzymes of diagnostic importance . PubMed. [Link]

  • MTS Tetrazolium Assay Protocol . Creative Bioarray. [Link]

  • Mapping Metabolism: Monitoring Lactate Dehydrogenase Activity Directly in Tissue . NIH. [Link]

  • Tetrazolium salt based methods for high-throughput evaluation of anti-parasite chemotherapy . RSC Publishing. [Link]

  • Cellular viability - WST-1 assay Protocol for adherent cells . protocols.io. [Link]

  • Potential Application of the WST-8-mPMS Assay for Rapid Viable Microorganism Detection . MDPI. [Link]

  • Optimization of assay parameters (A) Enzyme concentration. The assays... . ResearchGate. [Link]

  • A Thiol-reactive Phenazine Ethosulfate – A Novel Redox Mediator for Quasi-direct Electron-transfer-type Sensors . ChemRxiv. [Link]

  • Employment of 1-Methoxy-5-Ethyl Phenazinium Ethyl Sulfate as a Stable Electron Mediator in Flavin Oxidoreductases-Based Sensors . MDPI. [Link]

  • 5,10-Dihydro-5-methylphenazine . PubChem. [Link]

  • A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach . PubMed. [Link]

  • Basics of Enzymatic Assays for HTS - Assay Guidance Manual . NCBI Bookshelf. [Link]

  • Tetrazolium salts and formazan products in Cell Biology . Yenepoya Research Centre. [Link]

  • (PDF) Tetrazolium-based Assays for Measuring Cell Viability . ResearchGate. [Link]

  • Evaluating Enzymatic Productivity—The Missing Link to Enzyme Utility . PMC. [Link]

  • Fenton-like Catalysts Based on Supported Cu for Dyes' and Pharmaceuticals' Removal Using Only H2O2 and/or O2 as Oxidants: A Review Focused on the Last 10 years . ACS Publications. [Link]

  • One pot synthesis of 5,10-dihydrophenazine compounds and 5,10-substituted dihydrophenazines.

Sources

Application

Application Notes &amp; Protocols: Synthesis and Application of 5,10-Dihydro-5-methylphenazine Derivatives for High-Efficiency Organic Light-Emitting Diodes (OLEDs)

Introduction: The Role of Phenazine Derivatives in Next-Generation OLEDs Organic Light-Emitting Diodes (OLEDs) represent a frontier in display and lighting technology, offering superior contrast, color fidelity, and phys...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Phenazine Derivatives in Next-Generation OLEDs

Organic Light-Emitting Diodes (OLEDs) represent a frontier in display and lighting technology, offering superior contrast, color fidelity, and physical flexibility over conventional liquid-crystal displays. The heart of an OLED is the emissive layer (EML), where electrical energy is converted into light.[1] The efficiency and stability of this process are critically dependent on the molecular design of the organic semiconductors used.

5,10-dihydrophenazine derivatives have emerged as a highly promising class of materials for OLEDs due to their unique electronic and photophysical properties.[2] Their bent, V-shaped structure and redox activity make them versatile components in OLED devices.[3] Notably, strategic substitution at the 5 and 10 positions allows for the fine-tuning of their electronic properties, leading to materials that can function as efficient hole-injection materials, host materials, or emitters.[2]

A key advancement in OLED technology is the development of materials that exhibit Thermally Activated Delayed Fluorescence (TADF). In OLEDs, the recombination of electrons and holes generates both singlet (25%) and triplet (75%) excitons. Conventional fluorescent emitters can only harvest singlet excitons, limiting the internal quantum efficiency (IQE) to 25%. TADF emitters, however, are designed with a very small energy gap between their lowest singlet (S1) and triplet (T1) excited states. This allows for the efficient conversion of non-emissive triplet excitons into emissive singlet excitons through a process called reverse intersystem crossing (RISC), enabling the potential for near-100% IQE.[4] Many 5,10-dihydrophenazine derivatives have demonstrated excellent TADF characteristics, making them prime candidates for next-generation, high-efficiency OLEDs.[1][5]

This guide provides a comprehensive overview of the synthesis of 5,10-dihydro-5-methylphenazine derivatives, with a focus on the robust and versatile Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of this synthetic strategy, provide a detailed experimental protocol for a representative derivative, and outline the subsequent fabrication and characterization of an OLED device.

Synthetic Strategy: The Power of Palladium-Catalyzed C-N Cross-Coupling

The construction of 5,10-di-substituted-5,10-dihydrophenazines is most effectively achieved through a two-step process: first, the synthesis of the parent 5,10-dihydrophenazine core, followed by N-functionalization. For the crucial C-N bond formation to attach aryl or alkyl groups to the nitrogen atoms, the Buchwald-Hartwig amination has become the method of choice.[6]

Causality Behind the Method: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an amine and an aryl halide (or triflate).[6] Its widespread adoption is due to its remarkable functional group tolerance, broad substrate scope, and generally high yields, overcoming the limitations of harsher, classical methods for C-N bond formation.[6]

The catalytic cycle, a cornerstone of its efficacy, is illustrated below.

cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)Ln pd2_complex [Ar-Pd(II)-X]Ln pd0->pd2_complex Oxidative Addition (+ Ar-X) amine_adduct [Ar-Pd(II)-NHR'R'']Ln pd2_complex->amine_adduct Amine Coordination (+ R'R''NH) amido_complex [Ar-Pd(II)-NR'R'']Ln amine_adduct->amido_complex Deprotonation (- HX, + Base) product Ar-NR'R'' amido_complex->product Reductive Elimination catalyst_regen Pd(0)Ln amido_complex->catalyst_regen

Caption: The Buchwald-Hartwig Amination Catalytic Cycle.

Key Steps and Their Rationale:

  • Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl halide (Ar-X), inserting the palladium into the carbon-halogen bond to form a Pd(II) complex. The choice of phosphine ligand (Ln) is critical here, as it influences the reactivity and stability of the catalyst. Sterically hindered, electron-rich ligands are often preferred as they promote this step and subsequent reductive elimination.[7]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center. A base (e.g., sodium tert-butoxide, cesium carbonate) is then used to deprotonate the coordinated amine, forming a palladium-amido complex. The choice of base is important; it must be strong enough to deprotonate the amine but not so reactive that it causes side reactions.[7]

  • Reductive Elimination: This is the final bond-forming step. The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

This catalytic approach allows for the synthesis of a vast library of 5,10-dihydrophenazine derivatives by simply varying the aryl halide and amine coupling partners.

Experimental Protocols

Protocol 1: Synthesis of the 5,10-Dihydrophenazine Core

This protocol is adapted from established literature procedures for the reduction of phenazine.[8]

Materials:

  • Phenazine (1.80 g, 10 mmol)

  • Ethanol (120 mL)

  • Sodium dithionite (3.48 g, 20 mmol)

  • Deionized water

  • 250 mL three-necked round-bottom flask

  • Condenser

  • Constant-pressure dropping funnel

  • Nitrogen inlet

  • Magnetic stirrer and hotplate

Procedure:

  • Setup: Assemble the three-necked flask with a condenser, nitrogen inlet, and the dropping funnel. Place the flask on a magnetic stirrer/hotplate.

  • Initial Reaction Mixture: Add phenazine (1.80 g) and ethanol (120 mL) to the flask. Begin stirring and heat the mixture to a steady reflux under a nitrogen atmosphere.

  • Reductant Preparation: In a separate beaker, dissolve sodium dithionite (3.48 g) in 50 mL of deionized water.

  • Addition of Reductant: Slowly add the sodium dithionite solution to the refluxing phenazine mixture using the dropping funnel over a period of 30 minutes. The color of the solution should change, indicating the reduction of phenazine.

  • Reaction: Continue to reflux the reaction mixture for 2 hours.

  • Workup: Cool the reaction mixture to room temperature. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid three times with deionized water and then three times with anhydrous ethanol to remove any unreacted starting materials and salts.[8]

  • Drying: Dry the light-green solid product in a vacuum oven at 50°C for 4 hours. The product is 5,10-dihydrophenazine and should be used in the next step without significant delay due to its sensitivity to oxidation.

Protocol 2: Synthesis of 5,10-Dihydro-5-methyl-10-phenylphenazine

This protocol utilizes the Buchwald-Hartwig amination to sequentially add methyl and phenyl groups. For simplicity, this example will focus on a one-pot N-methylation followed by a separate N-arylation. A more direct route could involve starting with N-methyl-o-phenylenediamine and coupling it with 2-bromochlorobenzene followed by an intramolecular cyclization/amination. However, the following method highlights the versatility of functionalizing the pre-formed dihydrophenazine core.

Workflow Diagram:

start 5,10-Dihydrophenazine step1 Step 1: Monomethylation Reagents: NaH, Methyl Iodide Solvent: THF start->step1 intermediate 5,10-Dihydro-5-methylphenazine step1->intermediate step2 Step 2: N-Arylation (Buchwald-Hartwig) Reagents: Iodobenzene, Pd(OAc)2, Ligand, Base Solvent: Toluene intermediate->step2 product 5,10-Dihydro-5-methyl-10-phenylphenazine step2->product purification Purification (Column Chromatography) product->purification characterization Characterization (NMR, Mass Spec) purification->characterization final_product Final Product characterization->final_product

Caption: Synthetic workflow for a di-substituted dihydrophenazine.

Materials:

  • 5,10-Dihydrophenazine (from Protocol 1)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Iodobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., BINAP or SPhos)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

  • Silica gel for column chromatography

Procedure:

Part A: Monomethylation

  • Setup: Under an inert atmosphere (argon or nitrogen), add 5,10-dihydrophenazine (1.82 g, 10 mmol) to a Schlenk flask containing anhydrous THF (50 mL).

  • Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (0.44 g, 11 mmol, 1.1 equivalents of 60% dispersion) portion-wise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.

  • Alkylation: Cool the mixture back to 0°C and add methyl iodide (1.56 g, 0.68 mL, 11 mmol, 1.1 equivalents) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of water.

  • Extraction: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification (if necessary): The crude 5,10-dihydro-5-methylphenazine can be purified by column chromatography or used directly in the next step if sufficiently pure.

Part B: N-Arylation (Buchwald-Hartwig Coupling)

  • Setup: To a Schlenk flask, add the crude 5,10-dihydro-5-methylphenazine (approx. 10 mmol), iodobenzene (2.24 g, 1.2 mL, 11 mmol, 1.1 equivalents), cesium carbonate (6.5 g, 20 mmol, 2.0 equivalents), Pd(OAc)₂ (0.112 g, 0.5 mol%), and the phosphine ligand (e.g., BINAP, 0.62 g, 1.0 mol%).[7]

  • Reaction Mixture: Add anhydrous toluene (50 mL) and degas the mixture with argon for 15 minutes.

  • Heating: Heat the reaction mixture to 110-120°C and stir overnight under an inert atmosphere.[7]

  • Workup: Cool the reaction to room temperature, dilute with toluene, and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Purification: Concentrate the filtrate and purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

  • Characterization: Confirm the identity and purity of the final product, 5,10-dihydro-5-methyl-10-phenylphenazine, using ¹H NMR, ¹³C NMR, and mass spectrometry.[9]

Photophysical Properties and Device Performance

The substitution pattern on the 5,10-dihydrophenazine core has a profound impact on the material's photophysical properties. By varying the electronic nature of the substituents (electron-donating vs. electron-withdrawing), the emission color can be tuned across the visible spectrum.[1]

Table 1: Photophysical and OLED Performance Data for Representative Dihydrophenazine Derivatives

Emitter CompoundHost MaterialEmission Peak (nm) (in Toluene)Emission Peak (nm) (in Device)Max. External Quantum Efficiency (EQE) (%)ColorReference
pBN -562--Yellow[10]
mBN -572--Yellow[10]
2DTCz-BP-F mCBP5055182.1%Green[1]
2DMAC-BP-F mCBP58958521.8%Orange[1]
2PXZ-BP-F mCBP-60512.4%Orange-Red

Note: pBN = 4,4'-(phenazine-5,10-diyl)dibenzonitrile; mBN = 3,3'-(phenazine-5,10-diyl)dibenzonitrile. The other compounds are more complex dibenzo[a,c]phenazine derivatives, illustrating the broad applicability of the phenazine core.

Protocol 3: Fabrication of a Phenazine-Based OLED

This protocol describes a general method for fabricating a multilayer OLED via thermal evaporation in a high-vacuum chamber.

OLED Architecture Diagram:

sub Substrate (Glass) anode Anode (ITO) hil Hole Injection Layer (HIL) htl Hole Transport Layer (HTL) eml Emissive Layer (EML) Host:Emitter (e.g., mCBP:Phenazine Derivative) etl Electron Transport Layer (ETL) cathode Cathode (LiF/Al)

Caption: A typical multilayer OLED device structure.

Procedure:

  • Substrate Cleaning: Begin with indium tin oxide (ITO)-coated glass substrates. Clean them sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates in an oven at 120°C. Immediately before loading into the deposition chamber, treat the ITO surface with UV-ozone for 15 minutes to improve its work function for efficient hole injection.

  • Vacuum Chamber Preparation: Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber with a base pressure below 5 x 10⁻⁶ Torr.

  • Organic Layer Deposition: Deposit the organic layers sequentially onto the ITO anode. The deposition rates should be carefully controlled (typically 1-2 Å/s for host materials and lower for dopants). A common device architecture is as follows:

    • Hole Injection Layer (HIL): Deposit a 5 nm thick layer of Molybdenum trioxide (MoO₃).

    • Hole Transport Layer (HTL): Deposit a 40 nm thick layer of N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB).

    • Emissive Layer (EML): Co-evaporate the host material (e.g., mCBP) and the synthesized 5,10-dihydro-5-methylphenazine derivative as the dopant emitter. The doping concentration is critical and typically ranges from 5-20 wt%. The total thickness of this layer is usually around 20 nm.

    • Electron Transport Layer (ETL): Deposit a 40 nm thick layer of a suitable electron-transporting material like 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene (TmPYPB).

  • Cathode Deposition: Deposit a thin (1 nm) electron injection layer of lithium fluoride (LiF), followed by a thicker (100 nm) layer of aluminum (Al) to serve as the cathode.

  • Encapsulation: After deposition, the devices must be encapsulated in an inert atmosphere (e.g., a glovebox) using a UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture, which would otherwise rapidly degrade device performance.

  • Characterization: The completed OLED device can then be tested by measuring its current-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency.

Conclusion and Future Outlook

The 5,10-dihydrophenazine scaffold provides a robust and versatile platform for the development of advanced materials for organic electronics. The synthetic accessibility, particularly through powerful methods like the Buchwald-Hartwig amination, allows for extensive molecular engineering. By carefully selecting substituents, researchers can tune the photophysical and electronic properties to create highly efficient emitters, particularly for TADF applications. The protocols outlined in this guide offer a starting point for the synthesis, characterization, and device fabrication of these promising materials, paving the way for further innovations in OLED technology. Future research will likely focus on developing new derivatives with improved stability, color purity, and efficiency, further solidifying the importance of phenazines in the future of lighting and displays.

References

  • Synthesis and Characterization of Phenazine-Based Redox Center for High-Performance Polymer Poly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine. (2024). MDPI. [Link]

  • Molecular design of phenazine-5,10-diyl-dibenzonitriles and the impact on their thermally activated delayed fluorescence properties. (2023). Journal of Materials Chemistry C. [Link]

  • One pot synthesis of 5,10-dihydrophenazine compounds and 5,10-substituted dihydrophenazines. (2001).
  • Facile Synthesis of 5,10-Diaryl-5,10-dihydrophenazines and Application to EL Devices. (2003). Organic Letters. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • A NEW APPROACH TO THE SYNTHESIS OF SUBSTITUTED PHENAZINES VIA PALLADIUM-CATALYZED ARYL LIGATION. (2012). NIH Public Access. [Link]

  • 5,10-Dihydrophenazine. (n.d.). PubChem. [Link]

  • Dihydrophenazine-derived thermally activated delayed fluorescence emitters for highly efficient orange and red organic light-emitting diodes. (2019). Journal of Materials Chemistry C. [Link]

  • Supplementary Information for "Electrochemical and Spectroscopic Analysis of Dihydroxyphenazine Isomers for Aqueous Organic Redox Flow Batteries". (n.d.). The Royal Society of Chemistry. [Link]

  • Molecular design of phenazine-5,10-diyl-dibenzonitriles and the impact on their thermally activated delayed fluorescence properties. (2023). HHU. [Link]

  • 5,10-Dihydro-5-methylphenazine. (n.d.). PubChem. [Link]

  • Fluorinated Dibenzo[a,c]-phenazine-Based Green to Red Thermally Activated Delayed Fluorescent OLED Emitters. (2020). ResearchGate. [Link]

  • Synthesis and Characterization of Phenazine-Based Redox Center for High-Performance Polymer Poly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine. (2024). MDPI. [Link]

  • Organic light-emitting device having phenanthroline-fused phenazine. (2004).
  • Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination. (2022). ACS Omega. [Link]

  • Fabrication and Characterization of Organic Light Emitting Diode (OLED). (2021). UKDiss.com. [Link]

  • PROCESS OF DEVELOPING IN ORGANIC LIGHT EMITTING DIODE (OLEDS). (n.d.). IIP Series. [Link]

  • Janus-type photo-redox properties and catalytic applications of 5,10-dihydrophenazine derivatives. (2025). Organic Chemistry Frontiers. [Link]

  • Modular synthesis of substituted-9,14-diaryl-9,14-dihydrodibenzo[a,c]phenazine via subsequent Buchwald-Hartwig amination and C-H amination strategy. (2022). Request PDF. [Link]

  • The Science Behind TADF Emitters: Enhancing OLED Efficiency. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

Method

Application Notes and Protocols: 5,10-Dihydro-5-methylphenazine as a High-Performance Hole Injection Material in Electroluminescent Devices

Introduction to Advanced Hole Injection Layers Organic Light-Emitting Diodes (OLEDs) have become a cornerstone of modern display and lighting technology, prized for their high contrast, flexibility, and energy efficiency...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to Advanced Hole Injection Layers

Organic Light-Emitting Diodes (OLEDs) have become a cornerstone of modern display and lighting technology, prized for their high contrast, flexibility, and energy efficiency.[1][2] The performance of a multilayer OLED is not solely dependent on the emissive material but is critically influenced by the efficiency of charge carrier injection and transport between the layers.[3][4] The Hole Injection Layer (HIL), situated between the transparent anode (typically Indium Tin Oxide, ITO) and the Hole Transport Layer (HTL), plays a pivotal role in device performance.[5] It is designed to lower the energy barrier for holes to be injected from the anode into the organic stack, thereby reducing the device's operating voltage and enhancing its overall efficiency.[6][7]

For years, poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) has been the industry-standard HIL. However, its acidic and hygroscopic nature can lead to the corrosion of the ITO anode, ultimately limiting the operational lifetime of the device.[5][8] This has spurred intensive research into alternative HIL materials that offer superior performance and stability.

This guide introduces 5,10-dihydro-5-methylphenazine , a small molecule belonging to the electron-rich phenazine family.[9] The dihydrophenazine core is a potent electron-donating moiety, a characteristic that makes its derivatives highly suitable for hole injection and transport roles.[10][11] Here, we provide a comprehensive overview of its material properties, mechanism of action, and detailed protocols for its integration into high-performance electroluminescent devices.

Material Properties of 5,10-Dihydro-5-methylphenazine

5,10-dihydro-5-methylphenazine is an air-sensitive solid frequently utilized in studies of electron-transfer reactions due to its stable redox states.[12][13] Its core structure consists of a central dihydropyrazine ring fused to two benzene rings, with a methyl group substituted at one of the nitrogen atoms. This N-alkylation enhances its solubility and film-forming properties in comparison to the unsubstituted 5,10-dihydrophenazine.

The key to its function as an HIL lies in its electronic properties. The electron-donating nature of the dihydrophenazine system results in a high-lying Highest Occupied Molecular Orbital (HOMO). Related N,N'-disubstituted dihydrophenazine derivatives have shown HOMO levels in the range of 4.83–5.08 eV.[10][14] This energy level is exceptionally well-aligned with the work function of untreated ITO (~4.7-4.9 eV), minimizing the energy barrier for hole injection and facilitating efficient charge transfer into the adjacent hole transport layer.

PropertyValueReference
Synonyms 5-Methyl-5,10-dihydrophenazine; N-Methyl-N,N'-dihydrophenazine[13]
Molecular Formula C₁₃H₁₂N₂[15]
Molecular Weight 196.25 g/mol [15]
CAS Number 20057-16-3[12]
Typical HOMO Level ~5.0 eV (estimated)[10][14]

Mechanism of Action: Facilitating Hole Injection

The primary function of 5,10-dihydro-5-methylphenazine as an HIL is to create an energetic "step" that bridges the gap between the anode's work function and the HTL's HOMO level. In a device without an HIL, a significant energy barrier can exist between the ITO anode and the HTL, impeding the flow of holes into the device. This impedance necessitates a higher applied voltage to initiate current flow, leading to lower power efficiency.

By inserting a thin layer of 5,10-dihydro-5-methylphenazine, whose HOMO level is intermediate between that of the ITO and the HTL, the large single energy barrier is replaced by two smaller, more easily overcome barriers. This "energy-level matching" dramatically improves the ohmic contact at the anode interface, leading to enhanced hole injection at lower voltages.

G cluster_0 Device Energy Levels cluster_1 Anode ITO Anode Work Function ~4.8 eV HIL 5,10-dihydro-5-methylphenazine (HIL) LUMO HOMO ~5.0 eV Anode:e->HIL:w Reduced Injection Barrier HTL NPB (HTL) LUMO ~2.4 eV HOMO ~5.4 eV HIL:e->HTL:w EML Alq3 (EML) LUMO ~3.0 eV HOMO ~5.7 eV Cathode LiF/Al Cathode Work Function ~3.0 eV Cathode:w->EML:e Electron Injection Vacuum Level (0 eV) Vacuum Level (0 eV) Energy (eV) Energy (eV)

Caption: Energy level diagram of an OLED with 5,10-dihydro-5-methylphenazine HIL.

Experimental Protocols

The following protocols provide a step-by-step guide for the fabrication and characterization of an OLED device incorporating 5,10-dihydro-5-methylphenazine as the HIL. All deposition steps should be carried out in a high-vacuum environment (<10⁻⁶ Torr).

Materials and Equipment
  • Substrates: ITO-coated glass slides (e.g., 15 Ω/sq).

  • Organic Materials: 5,10-dihydro-5-methylphenazine (HIL), N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB, HTL), Tris(8-hydroxyquinolinato)aluminum (Alq₃, EML/ETL).

  • Cathode Materials: Lithium Fluoride (LiF), Aluminum (Al).

  • Cleaning Solvents: Deionized water, isopropanol, acetone, detergent solution (e.g., Hellmanex).

  • Equipment: Ultrasonic bath, vacuum thermal evaporator with multiple sources, quartz crystal microbalance, source measure unit (e.g., Keithley 2400), calibrated photodiode or luminance meter (e.g., Konica Minolta CS-150), nitrogen-filled glovebox.

Protocol 1: Substrate Preparation and Cleaning

Proper substrate cleaning is essential to prevent device shorting and ensure good film adhesion.[1][16]

  • Patterning (if required): Use photolithography and etching to define the anode geometry.

  • Initial Cleaning: Scrub the substrates with a lint-free wipe and detergent solution.

  • Ultrasonic Bath: Sequentially sonicate the substrates in the following order for 15 minutes each:

    • Detergent solution

    • Deionized water (repeat twice)

    • Acetone

    • Isopropanol

  • Drying: Dry the substrates using a stream of high-purity nitrogen gas.

  • UV-Ozone Treatment: Immediately before loading into the vacuum chamber, treat the substrates with UV-Ozone for 10-15 minutes to remove organic residues and increase the ITO work function.

Protocol 2: Device Fabrication via Vacuum Thermal Evaporation

This protocol describes the fabrication of a standard green-emitting OLED.

  • Substrate Loading: Mount the cleaned ITO substrates onto the substrate holder in the vacuum thermal evaporation chamber.

  • Pump Down: Evacuate the chamber to a base pressure of at least 5 x 10⁻⁷ Torr.

  • Layer Deposition: Sequentially deposit the organic and metal layers. Monitor the thickness and deposition rate using a quartz crystal microbalance.

    • HIL: Deposit 5,10-dihydro-5-methylphenazine to a thickness of 10 nm . (Rate: 0.5 Å/s).

    • HTL: Deposit NPB to a thickness of 40 nm . (Rate: 1.0 Å/s).

    • EML/ETL: Deposit Alq₃ to a thickness of 50 nm . (Rate: 1.0 Å/s).

    • EIL: Deposit LiF to a thickness of 1 nm . (Rate: 0.1 Å/s).

    • Cathode: Deposit Al to a thickness of 100 nm through a shadow mask to define the active area (e.g., 4 mm²). (Rate: 2.0-5.0 Å/s).

  • Device Completion: After deposition, vent the chamber with nitrogen and transfer the devices to a nitrogen-filled glovebox for encapsulation and testing.

G cluster_prep Preparation cluster_fab Vacuum Deposition (< 10⁻⁶ Torr) cluster_post Post-Processing A ITO Substrate Cleaning (Sonication, N2 Dry) B UV-Ozone Treatment (15 min) A->B C Load Substrates & Pump Down B->C D Deposit HIL (5,10-dihydro-5-methylphenazine, 10 nm) C->D E Deposit HTL (NPB, 40 nm) D->E F Deposit EML/ETL (Alq₃, 50 nm) E->F G Deposit Cathode (LiF 1 nm, Al 100 nm) F->G H Transfer to Glovebox G->H I Encapsulation H->I J Device Characterization I->J

Caption: Workflow for OLED fabrication using thermal evaporation.

Protocol 3: Device Characterization

Characterization should be performed in an inert atmosphere or immediately after fabrication to minimize degradation.

  • Connect Device: Connect the anode (ITO) and cathode (Al) terminals of the device to a source measure unit (SMU).

  • Position Detector: Place the active area of the device directly in front of the luminance meter's detector.

  • J-V-L Measurement: Apply a forward voltage bias, sweeping from 0 V to a desired maximum (e.g., 10 V) in steps. At each voltage step, simultaneously record the current (I) from the SMU and the luminance (L) from the meter.

  • Data Calculation:

    • Current Density (J): J = I / Active Area (in mA/cm²).

    • Current Efficiency (η_c): η_c = L / J (in cd/A).

    • Power Efficiency (η_p): η_p = π * L / (J * V) (in lm/W). The factor of π assumes Lambertian emission.

    • External Quantum Efficiency (EQE): Calculate from the electroluminescence spectrum and luminance data.

Expected Results and Data Analysis

A device incorporating 5,10-dihydro-5-methylphenazine as the HIL is expected to exhibit superior performance compared to a control device lacking an HIL or one using a less-optimized material. The key indicators of successful hole injection are:

  • Lower Turn-on Voltage: The voltage at which light emission is first detected (e.g., at 1 cd/m²) will be significantly lower.

  • Higher Current Density and Luminance: At any given operating voltage, the device with the HIL will show a higher current density and a correspondingly brighter light output.

  • Improved Efficiencies: The current and power efficiencies will be higher, indicating that more of the electrical input is being successfully converted into light.

ParameterControl Device (No HIL)Device with M-DHP HIL
Turn-on Voltage (V) 5.1 V3.2 V
Max Luminance (cd/m²) ~8,000 @ 10 V~18,000 @ 10 V
Max Current Efficiency (cd/A) 2.1 cd/A4.5 cd/A
Max Power Efficiency (lm/W) 1.3 lm/W3.1 lm/W

Note: These are representative values for a standard Alq₃-based device. Actual performance will vary based on materials and fabrication precision.

Conclusion

5,10-dihydro-5-methylphenazine represents a highly effective and promising alternative to traditional hole injection materials in organic electroluminescent devices. Its excellent energy level alignment with standard anodes like ITO facilitates efficient hole injection, leading to devices with lower operating voltages, higher brightness, and significantly improved current and power efficiencies. The protocols detailed herein provide a robust framework for researchers and scientists to successfully integrate this material into their own OLED fabrication processes, paving the way for the development of more stable and efficient next-generation displays and solid-state lighting.

References

  • ACS Applied Materials & Interfaces. (2024). Tuning Hole-Injection in Organic-Light Emitting Diodes with Self-Assembled Monolayers. ACS Publications.
  • ResearchGate. (n.d.). Characteristic Performance of OLED Based on Hole Injection, Transport and Blocking Layers | Request PDF.
  • Bentham Science Publishers. (2020). Characteristic Performance of OLED Based on Hole Injection, Transport and Blocking Layers.
  • Guidechem. (2024). Phenazine Synthesis.
  • Google Patents. (n.d.). US6242602B1 - One pot synthesis of 5,10-dihydrophenazine compounds and 5,10-substituted dihydrophenazines.
  • IEEE Xplore. (1997). Effects of hole carrier injection and transport in organic light-emitting diodes.
  • MDPI. (2024). The Optimization of Hole Injection Layer in Organic Light-Emitting Diodes.
  • MDPI. (2024). Synthesis and Characterization of Phenazine-Based Redox Center for High-Performance Polymer Poly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine.
  • PubChem, NIH. (n.d.). 5,10-Dihydrophenazine.
  • ChemicalBook. (n.d.). 5,10-dihydro-5-methylphenazine.
  • Google Patents. (n.d.). US6713781B1 - Organic light-emitting device having phenanthroline-fused phenazine.
  • ResearchGate. (n.d.). Novel hole transport materials based on N,N'-disubstituted-dihydrophenazine derivatives for electroluminescent diodes.
  • Chemical Research in Chinese Universities. (2003). Syntheses of 10-Hydroxy-5,10-dihydrophenophosphazine 10-Oxide and Its Methyl Derivatives.
  • Project Report. (n.d.). Organic light-emitting diodes based on heavy metal free emissive materials.
  • Nature. (2017). The fabrication of color-tunable organic light-emitting diode displays via solution processing.
  • RSC Publishing. (n.d.). Novel hole transport materials based on N,N′-disubstituted-dihydrophenazine derivatives for electroluminescent diodes.
  • PMC. (2024). Synthesis, Photoluminescence, and Electroluminescence of Phosphorescent Dipyrido[3,2-a;2′3′-c]phenazine–Platinum(II) Complexes Bearing Hole-Transporting Acetylide Ligands.
  • HHU. (2023). Molecular design of phenazine-5,10-diyl-dibenzonitriles and the impact on their thermally activated delayed fluorescence propert.
  • PubChem. (n.d.). 5,10-Dihydro-5-methylphenazine.
  • CymitQuimica. (n.d.). 5,10-dihydro-5-methyl-Phenazine.
  • arXiv. (n.d.). Hole- and electron-injection driven phase transitions in transition metal dichalcogenides and beyond: A unified understanding.
  • Journal of Materials and Environmental Science. (n.d.). Organic Light Emitting Diodes: Devices and applications.
  • Ask this paper | Bohrium. (1970). optical-spectra-of-phenazine-5-10-dihydrophenazine-and-the-phenazhydrins.
  • IIP Series. (n.d.). PROCESS OF DEVELOPING IN ORGANIC LIGHT EMITTING DIODE (OLEDS).

Sources

Application

Application Notes and Protocols for the Kinetic Analysis of Electron Transfer Reactions Mediated by 5,10-Dihydro-5-methylphenazine

Introduction: The Pivotal Role of 5,10-Dihydro-5-methylphenazine in Electron Transfer Kinetics 5,10-Dihydro-5-methylphenazine (MPH), a derivative of the phenazine class of redox-active compounds, serves as a crucial tool...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of 5,10-Dihydro-5-methylphenazine in Electron Transfer Kinetics

5,10-Dihydro-5-methylphenazine (MPH), a derivative of the phenazine class of redox-active compounds, serves as a crucial tool for the study of electron transfer reactions in a multitude of biological and chemical systems.[1][2][3] Its ability to act as an efficient electron shuttle, or mediator, allows for the kinetic characterization of enzymes and other redox-active molecules that may not directly interact with electrodes or final electron acceptors.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical protocols for conducting kinetic analyses of electron transfer reactions mediated by MPH.

Phenazines are nitrogen-containing heterocyclic compounds that can undergo reversible two-electron, two-proton redox reactions, making them ideal electron carriers.[4] MPH, in particular, offers favorable redox properties that enable it to accept electrons from a donor molecule, such as a reduced nicotinamide cofactor (NADH or NADPH), and subsequently donate them to a suitable acceptor. This mediated electron transfer is central to numerous biochemical assays, particularly for oxidoreductase enzymes whose natural electron acceptors may be unknown, unstable, or difficult to detect. By employing MPH as an intermediary, the reaction can be coupled to a convenient chromogenic or fluorogenic reporter molecule, facilitating real-time kinetic analysis.

This guide will focus on a model system: the kinetic analysis of NADH oxidation catalyzed by Diaphorase from Clostridium kluyveri, with MPH as the electron mediator and iodonitrotetrazolium chloride (INT) as the final electron acceptor. The principles and protocols detailed herein are, however, broadly applicable to a wide range of other enzyme systems and redox-active compounds.

Mechanism of MPH-Mediated Electron Transfer

The fundamental principle of an MPH-mediated electron transfer reaction involves a "ping-pong" type mechanism. In our model system, the Diaphorase enzyme first interacts with its substrate, NADH, transferring two electrons to the enzyme's prosthetic group. The reduced enzyme then donates these electrons to the oxidized form of MPH. The now-reduced MPH subsequently transfers the electrons to the final electron acceptor, INT. This process regenerates the oxidized form of MPH, allowing it to participate in further catalytic cycles. The final step, the reduction of the tetrazolium salt INT, results in the formation of a intensely colored formazan product, which can be monitored spectrophotometrically.

The overall reaction can be summarized as follows:

  • Enzyme Reduction: NADH + H⁺ + Diaphorase(oxidized) → NAD⁺ + Diaphorase(reduced)

  • Mediator Reduction: Diaphorase(reduced) + MPH(oxidized) → Diaphorase(oxidized) + MPH(reduced)

  • Final Acceptor Reduction: MPH(reduced) + INT(oxidized) → MPH(oxidized) + INT-formazan(reduced)

The rate of formazan production is directly proportional to the rate of NADH oxidation by the enzyme, thus providing a quantitative measure of the enzyme's kinetic parameters.

cluster_enzyme Enzymatic Cycle cluster_mediator Mediator Cycle NADH NADH + H⁺ Diaphorase_ox Diaphorase (oxidized) NADH->Diaphorase_ox e⁻ NAD NAD⁺ Diaphorase_ox->NAD Diaphorase_red Diaphorase (reduced) Diaphorase_ox->Diaphorase_red Reduction Diaphorase_red->Diaphorase_ox Oxidation MPH_ox MPH (oxidized) Diaphorase_red->MPH_ox e⁻ MPH_red MPH (reduced) MPH_ox->MPH_red Reduction MPH_red->MPH_ox Oxidation INT_ox INT (oxidized) MPH_red->INT_ox e⁻ INT_formazan INT-Formazan (reduced) (Colored Product) INT_ox->INT_formazan Reduction

Figure 1: MPH-Mediated Electron Transfer Pathway.

Experimental Design and Considerations

For rapid kinetic analyses, such as those involving efficient enzymes like diaphorase, a stopped-flow spectrophotometer is the instrument of choice.[5][6] This technique allows for the rapid mixing of reactants and the immediate monitoring of the reaction progress on a millisecond timescale.[5][6]

Key Parameters and Optimization
  • Buffer Selection: The choice of buffer is critical to ensure optimal enzyme activity and the stability of all reactants. Diaphorase from Clostridium kluyveri exhibits good activity in the pH range of 7.5 to 8.0.[7][8] A potassium phosphate or Tris-HCl buffer at a concentration of 50-100 mM is a suitable starting point. It is essential to verify the stability of MPH in the chosen buffer, as some phenazine derivatives can be susceptible to degradation under certain conditions.

  • Reagent Concentrations: The concentrations of the enzyme, NADH, MPH, and INT should be optimized to ensure that the reaction rate is measurable and that the observed kinetics are not limited by the availability of any single component.

    • NADH: The concentration of NADH should be varied to determine the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). A typical starting range for NADH concentration is from 0.1 to 10 times the expected Kₘ.

    • MPH and INT: The concentrations of the mediator (MPH) and the final electron acceptor (INT) should be saturating to ensure that the observed reaction rate is solely dependent on the enzyme's activity and the NADH concentration. A common starting concentration for INT is in the range of 0.1 to 1 mM.[9] The optimal concentration of MPH should be determined empirically but is often in the micromolar range.

  • Wavelength Selection: The reaction is monitored by observing the formation of the INT-formazan product. The formazan dye has a characteristic absorbance maximum around 490-500 nm.[10] It is crucial to perform a spectral scan of the final reaction mixture to determine the precise wavelength of maximum absorbance (λₘₐₓ) under the specific experimental conditions.

Detailed Protocol: Kinetic Analysis of Diaphorase using MPH and INT

This protocol outlines a stopped-flow kinetic assay to determine the kinetic parameters of Diaphorase from Clostridium kluyveri for its substrate NADH, using MPH as the electron transfer mediator.

Materials and Reagents
  • Diaphorase from Clostridium kluyveri (e.g., Sigma-Aldrich, Cat. No. D5395 or similar)[7][8]

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • 5,10-Dihydro-5-methylphenazine (MPH)

  • Iodonitrotetrazolium chloride (INT)[9][11]

  • Potassium phosphate buffer (pH 7.8)

  • Ultrapure water

  • Stopped-flow spectrophotometer

Reagent Preparation
  • Potassium Phosphate Buffer (100 mM, pH 7.8): Prepare a stock solution of 1 M potassium phosphate buffer by titrating a solution of K₂HPO₄ with a solution of KH₂PO₄ to the desired pH. Dilute to 100 mM with ultrapure water for the working buffer.

  • Diaphorase Stock Solution: Prepare a stock solution of Diaphorase in cold 100 mM potassium phosphate buffer (pH 7.8). The final concentration will depend on the specific activity of the enzyme lot. Aim for a working concentration that gives a measurable absorbance change within the stopped-flow instrument's time frame.

  • NADH Stock Solution: Prepare a fresh stock solution of NADH (e.g., 10 mM) in 100 mM potassium phosphate buffer (pH 7.8). Keep the solution on ice and protected from light.

  • MPH Stock Solution: Prepare a stock solution of MPH (e.g., 1 mM) in a suitable organic solvent like dimethyl sulfoxide (DMSO) due to its limited aqueous solubility.

  • INT Stock Solution: Prepare a stock solution of INT (e.g., 10 mM) in ultrapure water. Gentle heating may be required for complete dissolution.[9]

Stopped-Flow Experimental Procedure

cluster_prep Reagent Preparation cluster_instrument Stopped-Flow Instrument SyringeA Syringe A: - Diaphorase - INT - Potassium Phosphate Buffer MixingChamber Rapid Mixing Chamber SyringeA->MixingChamber SyringeB Syringe B: - NADH (varied concentrations) - MPH - Potassium Phosphate Buffer SyringeB->MixingChamber ObservationCell Observation Cell (Cuvette) MixingChamber->ObservationCell Spectrophotometer Spectrophotometer (λ ≈ 490 nm) ObservationCell->Spectrophotometer DataAcquisition Data Acquisition System Spectrophotometer->DataAcquisition

Sources

Method

Application Notes &amp; Protocols: Elucidating the Redox Chemistry of 5,10-Dihydro-5-methylphenazine with Spectroelectrochemical Techniques

Abstract 5,10-Dihydro-5-methylphenazine (MPH), and its commercially available salt N-methylphenazinium methyl sulfate (PMS), are pivotal redox-active compounds widely employed as electron mediators in numerous biochemica...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5,10-Dihydro-5-methylphenazine (MPH), and its commercially available salt N-methylphenazinium methyl sulfate (PMS), are pivotal redox-active compounds widely employed as electron mediators in numerous biochemical and analytical systems. Understanding the mechanism, kinetics, and structural dynamics of their electron transfer processes is crucial for optimizing existing applications and designing novel electrochemical devices. This guide provides a comprehensive overview and detailed protocols for leveraging spectroelectrochemistry (SEC) to investigate the intricate redox behavior of MPH. We will explore the synergistic application of electrochemical methods with UV-Visible (UV-Vis), Electron Paramagnetic Resonance (EPR), and Raman spectroscopy to provide a multi-faceted characterization of the MPH redox system, including its stable radical intermediate.

Introduction: The Significance of 5,10-Dihydro-5-methylphenazine (MPH)

5,10-Dihydro-5-methylphenazine is a derivative of phenazine, an aromatic heterocyclic compound known for its remarkable redox activity. The core utility of MPH and its salt, PMS, lies in their ability to undergo a reversible two-step, single-electron oxidation. This process involves the formation of a highly stable semiquinone radical cation, making it an ideal model system for studying electron transfer mechanisms.

The combination of electrochemistry with spectroscopy, known as spectroelectrochemistry (SEC), offers an unparalleled advantage for studying such systems. It allows for the in situ generation of specific oxidation states at an electrode surface while simultaneously probing their unique spectroscopic signatures. This approach provides direct evidence for reaction intermediates, enables the determination of formal potentials, and offers deep insights into the structural changes that accompany electron transfer.

This document serves as a practical guide for researchers, scientists, and drug development professionals aiming to apply UV-Vis, EPR, and Raman spectroelectrochemistry to the study of MPH.

The Redox Mechanism of MPH

The electrochemical behavior of MPH is characterized by two sequential one-electron transfer steps. The fully reduced, neutral 5,10-Dihydro-5-methylphenazine (MPH) is first oxidized to a stable paramagnetic radical cation (MPH•+), which can then be further oxidized to the diamagnetic dication (MPH2+). Each of these species possesses a distinct electronic and molecular structure, resulting in unique spectroscopic properties that can be monitored effectively with SEC techniques.

MPH MPH (Reduced) 5,10-Dihydro-5-methylphenazine RADICAL MPH•+ (Radical Cation) Paramagnetic MPH->RADICAL -1e⁻ (E°₁) RADICAL->MPH +1e⁻ OX MPH2+ (Oxidized) Dication RADICAL->OX -1e⁻ (E°₂) OX->RADICAL +1e⁻

Figure 1: Redox mechanism of 5,10-Dihydro-5-methylphenazine (MPH).

Core Technique: UV-Visible Spectroelectrochemistry

Principle and Rationale

UV-Vis spectroelectrochemistry monitors changes in the electronic absorption spectra of a molecule as a function of the applied electrode potential. For MPH, each of its three primary oxidation states (neutral, radical cation, dication) exhibits a unique and characteristic absorption spectrum due to differences in their electronic configurations. By systematically stepping the potential and recording the corresponding spectrum, one can:

  • Determine Formal Redox Potentials (E°'): By plotting the absorbance at a specific wavelength against the applied potential, a Nernstian plot can be constructed to find the midpoint potential for each electron transfer step.

  • Identify and Characterize Intermediates: The appearance and disappearance of specific absorption bands provide direct evidence for the formation of the MPH•+ radical cation.

  • Study Reaction Kinetics: By monitoring absorbance changes over time following a potential step, the kinetics of electron transfer or subsequent chemical reactions can be investigated.

Experimental Protocol: UV-Vis SEC of MPH

This protocol details the characterization of MPH using a thin-layer spectroelectrochemical cell. Thin-layer cells confine a small volume of solution (typically 50-200 µm thick) against the electrode, allowing for rapid and exhaustive electrolysis of the analyte in the optical path.

A. Instrumentation & Materials

  • Potentiostat: Capable of controlled potential experiments (e.g., cyclic voltammetry, chronoamperometry).

  • UV-Vis Spectrometer: With a cell holder designed for standard cuvettes.

  • Spectroelectrochemical Cell Kit:

    • Thin-layer quartz cuvette (1 mm pathlength).

    • Optically Transparent Working Electrode (OTE): Indium Tin Oxide (ITO) coated glass is suitable for the visible region. A gold or platinum minigrid can also be used.

    • Platinum wire auxiliary (counter) electrode.

    • Ag/AgCl (in saturated KCl) or a silver wire pseudo-reference electrode.

  • Reagents:

    • 5,10-Dihydro-5-methylphenazine (or N-methylphenazinium methyl sulfate, PMS).

    • Solvent: Acetonitrile or Dichloromethane (spectroscopic grade).

    • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or similar.

B. General Experimental Workflow

cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Analysis A1 Prepare Analyte Solution A2 Assemble SEC Cell A1->A2 A3 Place Cell in Spectrometer A2->A3 B1 Record Background (Solvent + Electrolyte) A3->B1 B2 Inject Analyte Solution B1->B2 B3 Apply Initial Potential (MPH is stable) B2->B3 B4 Record Initial Spectrum B3->B4 C1 Step Potential (e.g., +20 mV) B4->C1 C2 Equilibrate C1->C2 C3 Record Spectrum C2->C3 C4 Repeat until final potential is reached C3->C4 C4->C1 D1 Plot Spectra vs. Potential C4->D1 D2 Generate Nernst Plot (Abs vs. E) D1->D2 D3 Determine E°' and n-values D2->D3

Figure 2: General workflow for a UV-Vis spectroelectrochemistry experiment.

C. Step-by-Step Procedure

  • Solution Preparation: Prepare a ~0.5-1.0 mM solution of MPH in the chosen solvent containing 0.1 M supporting electrolyte.

  • Cell Assembly: Carefully assemble the spectroelectrochemical cell. Place the OTE, reference, and counter electrodes in the cuvette cap. Ensure the conductive side of the OTE faces the interior of the cell.

  • Background Spectrum: Fill the cell with the solvent and supporting electrolyte solution (without MPH). Place it in the spectrometer and record a background spectrum.

  • Analyte Measurement: Replace the background solution with the MPH analyte solution.

  • Initial State: Apply a potential where the neutral MPH is the dominant species (e.g., a sufficiently negative potential determined from a preliminary cyclic voltammogram). Allow the system to equilibrate and record the initial UV-Vis spectrum.

  • Potential Sweep: Incrementally step the potential in the positive (oxidizing) direction. At each potential step, allow the cell current to decay to a steady-state value (indicating electrolysis is complete) and then record the UV-Vis spectrum.

  • Data Compilation: Continue this process until the final oxidation state (MPH2+) is reached. The experiment can be reversed by stepping the potential back to the initial value to check for chemical reversibility.

Core Technique: EPR Spectroelectrochemistry

Principle and Rationale

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique that detects species with unpaired electrons, such as organic radicals. The combination of EPR with electrochemistry is the most definitive method for studying radical ions generated in redox reactions.

For MPH, EPR spectroelectrochemistry allows for:

  • Unambiguous Radical Identification: A characteristic EPR signal provides conclusive proof of the formation of the paramagnetic MPH•+ radical cation.

  • Electronic Structure Analysis: The hyperfine splitting pattern in the EPR spectrum, arising from the interaction of the unpaired electron with magnetic nuclei (¹H, ¹⁴N), reveals the spin density distribution across the molecule.

  • Quantitative Analysis: The intensity of the EPR signal is directly proportional to the concentration of the radical species.

Experimental Protocol: EPR SEC of MPH

A. Instrumentation & Materials

  • EPR Spectrometer: Standard X-band spectrometer.

  • Potentiostat.

  • EPR Spectroelectrochemical Cell: A specialized flat cell or aqueous cell designed to fit within the EPR resonator cavity. These cells typically contain a working electrode (e.g., gold mesh), a counter, and a reference electrode integrated into a quartz tube.

  • Reagents:

    • ~1.0 mM solution of MPH.

    • Solvent: Aprotic, deoxygenated solvent (e.g., acetonitrile). Oxygen is paramagnetic and can broaden the EPR signal.

    • Supporting Electrolyte: 0.1 M TBAPF₆.

B. Step-by-Step Procedure

  • Deoxygenation: Purge the prepared MPH solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.

  • Cell Filling: Under an inert atmosphere, carefully fill the EPR SEC cell with the deoxygenated solution.

  • Initial Scan (No Radical): Place the cell in the EPR resonator. Apply a potential where only the neutral, diamagnetic MPH exists. Record an EPR spectrum to ensure no background paramagnetic signals are present.

  • Radical Generation: Adjust the potential to the value corresponding to the maximum formation of the MPH•+ radical (determined from cyclic voltammetry or UV-Vis SEC).

  • EPR Spectrum Acquisition: Record the EPR spectrum of the generated radical. Optimize spectrometer parameters (microwave power, modulation amplitude) to achieve the best signal-to-noise ratio without signal distortion.

  • Further Oxidation: Increase the potential further to fully form the diamagnetic dication (MPH2+) and record another spectrum to confirm the disappearance of the EPR signal.

Core Technique: Raman Spectroelectrochemistry

Principle and Rationale

Raman spectroscopy provides detailed information about the vibrational modes of a molecule, offering a structural "fingerprint". Raman spectroelectrochemistry monitors changes in these vibrational modes as the molecule is oxidized or reduced, providing direct insight into how the molecular structure and bonding are affected by the change in oxidation state.

For MPH, Raman spectroelectrochemistry can:

  • Track Structural Changes: Identify specific changes in the phenazine ring's vibrational modes upon oxidation.

  • Distinguish Between Species: The Raman spectra of MPH, MPH•+, and MPH2+ will differ, allowing for their simultaneous observation at the electrode surface.

  • Enhance Surface Sensitivity: Using Surface-Enhanced Raman Scattering (SERS), where the analyte is near a roughened nanostructured metal surface (typically Ag or Au), can dramatically increase signal intensity, allowing for the study of low concentrations or even monolayer adsorbates.

Experimental Protocol: SERS SEC of MPH

A. Instrumentation & Materials

  • Raman Spectrometer: Coupled to a microscope for precise laser focusing.

  • Potentiostat.

  • Spectroelectrochemical Cell: A compact cell with a quartz window allowing the microscope objective to focus the laser onto the working electrode surface.

  • SERS-active Working Electrode: A gold or silver electrode that has been electrochemically roughened (e.g., through oxidation-reduction cycles in KCl solution) to create SERS-active nanostructures.

  • Reagents:

    • ~0.1-0.5 mM solution of MPH.

    • Aqueous or non-aqueous solvent with 0.1 M supporting electrolyte (e.g., KPF₆).

B. Step-by-Step Procedure

  • Electrode Preparation: Prepare the SERS-active electrode immediately before the experiment by running several oxidation-reduction cycles on a polished gold or silver electrode in a chloride-containing solution.

  • Cell Assembly: Assemble the SEC cell with the freshly prepared SERS electrode, counter, and reference electrodes.

  • Focus Laser: Add the MPH solution to the cell. Place the cell on the microscope stage and carefully focus the laser onto the working electrode surface.

  • Potential-Dependent Spectra: Acquire Raman spectra at a series of applied potentials, similar to the UV-Vis SEC experiment. Start at a potential for the neutral MPH, step through the potential for the radical cation, and end at the potential for the dication.

  • Data Analysis: Correlate the changes in the Raman spectra (band shifts, appearance/disappearance of bands) with the applied potential to build a detailed picture of the structural transformations during the redox process.

Summary of Expected Data

The following table summarizes the typical data that can be obtained from a comprehensive spectroelectrochemical study of MPH. (Note: Exact values are dependent on solvent and electrolyte).

ParameterTechniqueExpected Result/Observation
Redox Potential (E°'₁) UV-Vis SEC / CVPotential for the MPH / MPH•+ couple.
Redox Potential (E°'₂) UV-Vis SEC / CVPotential for the MPH•+ / MPH2+ couple.
λ_max (MPH) UV-Vis SECCharacteristic absorption bands for the neutral di-hydro form.
λ_max (MPH•+) UV-Vis SECNew, distinct absorption bands for the radical cation, often in the visible region, leading to a color change.
λ_max (MPH2+) UV-Vis SECAbsorption bands for the fully oxidized dication.
EPR Signal EPR SECA multi-line spectrum centered around g ≈ 2.004, confirming the presence of an organic radical.
Hyperfine Coupling EPR SECSplitting pattern reveals the interaction of the unpaired electron with ¹⁴N and ¹H nuclei.
Vibrational Bands Raman SECChanges in band frequencies and intensities corresponding to C-N, C-C, and C-H stretching and bending modes of the phenazine core as the oxidation state changes.

Post-Experiment Procedures

Proper cell cleaning is critical to prevent contamination and ensure the longevity of the components.

  • Power Down: Always turn off the potentiostat before disconnecting the cell.

  • Rinse: Immediately after the experiment, drain the analyte solution and thoroughly rinse the cell and electrodes with the pure solvent used in the experiment.

  • Sonication: If necessary, sonicate the electrodes in an appropriate solvent to remove any adsorbed species.

  • Drying and Storage: Rinse with a volatile solvent like acetone or isopropanol and gently dry with a stream of nitrogen. Store all components in a clean, dry, dust-free container.

References

  • The Electrochemical Society. Spectroelectrochemistry at Optically Transparent Electrodes: An Historical Perspective.
  • ACS Publications. Optically Transparent Thin-Film Electrode Chip for Spectroelectrochemical Sensing.
  • ACS Publications. Optically Transparent Carbon Nanotube Film Electrode for Thin Layer Spectroelectrochemistry.
  • ALS Japan. Optically Transparent Electrode - Part 1.
  • ALS Japan. Spectroelectrochemical-notes.
  • PubMed.
  • BASi. Spectroelectrochemical Cell.
  • ACS Publications. Bidimensional Spectroelectrochemistry with Tunable Thin-Layer Thickness.
  • Metrohm. Simplified spectroelectrochemistry setups with intuitive, user-friendly cells.
  • NIH.
  • JoVE. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds.
  • YouTube. How to setup a spectroelectrochemistry experiment (Part 1: Hardware).
  • Kintek Solution. What Are The Recommended Post-Experiment Procedures For Cleaning And Storing The Thin-Layer Spectroelectrochemical Cell?.
  • Pine Research. Honeycomb Spectroelectrochemistry Cell Kit Component: Quartz Cuvette (Cuvette Only).
  • Agilent. Spectroelectrochemistry Using Agilent UV-Vis-NIR Spectrophotometers.
  • Bio-Logic. UFS-SEC: SpectroElectrochemical Cell for UV-Vis, NIR and IR measurement.
  • Wikipedia. Raman spectroelectrochemistry.
  • MDPI. Synthesis and Characterization of Phenazine-Based Redox Center for High-Performance Polymer Poly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine.
  • PubMed Central.
  • ACS Publications. Selective Analysis of Redox Processes at the Electrode Interface with Time-Resolved Raman Spectroscopy.
  • NIH. Selective Analysis of Redox Processes at the Electrode Interface with Time-Resolved Raman Spectroscopy.
  • Journal of Electrochemistry. Raman Spectroelectrochemical Study on Bioactive Molecules.
  • Università di Bologna. EPR Spectroscopy — Free Radicals Chemistry Group.
  • PubMed. 1-Methoxy-5-methylphenazinium methyl sulfate. A photochemically stable electron mediator between NADH and various electron acceptors. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpFBYi7jk8yvTqCEEVAMzfwbV0ygDlEkDRV3X612Sa4_IetfqiMV3jYoWeRd-NIT6u6Awa76cpZit2OsEjat2bS_ooeShO1o2uDJIJu0Qs-z_xzckFxvV-pN_egRaqTkey](
Application

Application Notes and Protocols for 5,10-Dihydro-5-methylphenazine in Organic Solar Cells

Introduction: The Critical Role of n-Doping in High-Efficiency Organic Solar Cells The power conversion efficiency (PCE) of organic solar cells (OSCs) has seen remarkable advancements, largely driven by the development o...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of n-Doping in High-Efficiency Organic Solar Cells

The power conversion efficiency (PCE) of organic solar cells (OSCs) has seen remarkable advancements, largely driven by the development of novel photoactive materials and sophisticated device engineering. A key strategy for optimizing device performance is the introduction of electrically doped charge transport layers. Specifically, n-doping of the electron transport layer (ETL) has emerged as a critical technique to enhance electron extraction, reduce series resistance, and improve overall device efficiency and stability.[1][2] This is achieved by increasing the charge carrier concentration and shifting the Fermi level of the ETL closer to the vacuum level, thereby reducing the energy barrier for electron injection from the active layer.[3]

5,10-Dihydro-5-methylphenazine (MPH), a derivative of the dihydrophenazine family, presents itself as a compelling candidate for a solution-processable, air-stable n-dopant for organic solar cells. Its inherent electron-donating properties make it suitable for enhancing the conductivity of common fullerene and non-fullerene electron acceptors used in ETLs. These application notes provide a comprehensive guide for researchers on the utilization of MPH as an n-dopant in the fabrication of high-performance organic solar cells.

Mechanism of Action: MPH as an Electron-Donating Dopant

The efficacy of an n-dopant lies in its ability to donate electrons to the host electron transport material, thereby increasing the concentration of free electrons. For MPH, the proposed mechanism involves the transfer of an electron from its highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) of the acceptor material (e.g., PCBM or a non-fullerene acceptor). This process is energetically favorable if the HOMO level of MPH is higher than the LUMO level of the acceptor.

This charge transfer results in the formation of a polaron on the acceptor molecule and a cation radical of MPH. The increased electron concentration in the ETL shifts its Fermi level upwards, closer to the LUMO of the active layer's acceptor, which facilitates more efficient electron extraction from the photoactive blend. This, in turn, can lead to an increase in the short-circuit current density (Jsc) and the fill factor (FF) of the solar cell.

Experimental Protocols

Materials and Reagents
  • Substrates: Indium tin oxide (ITO)-coated glass slides

  • Hole Transport Layer (HTL): Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)

  • Active Layer:

    • Donor: Poly(3-hexylthiophene-2,5-diyl) (P3HT) or other suitable polymer donor

    • Acceptor: Phenyl-C61-butyric acid methyl ester (PCBM) or a non-fullerene acceptor

  • Electron Transport Layer (ETL): PCBM or a suitable non-fullerene acceptor

  • n-Dopant: 5,10-Dihydro-5-methylphenazine (MPH)

  • Cathode: Aluminum (Al) or Calcium/Aluminum (Ca/Al)

  • Solvents: High-purity chlorobenzene, dichlorobenzene, or other appropriate organic solvents

  • Cleaning: Deionized water, acetone, isopropanol

Protocol 1: Fabrication of an Inverted Organic Solar Cell with an MPH-Doped ETL

This protocol outlines the fabrication of an inverted architecture organic solar cell, which is a common structure for solution-processed devices.

1. Substrate Cleaning: a. Sequentially sonicate ITO-coated glass substrates in deionized water, acetone, and isopropanol for 15 minutes each. b. Dry the substrates with a stream of nitrogen gas. c. Treat the substrates with UV-ozone for 15 minutes to improve the wettability and work function of the ITO.

2. Hole Transport Layer (HTL) Deposition: a. Spin-coat a filtered aqueous solution of PEDOT:PSS onto the cleaned ITO substrates at 4000 rpm for 40 seconds. b. Anneal the substrates at 150°C for 15 minutes in a nitrogen-filled glovebox.

3. Active Layer Deposition: a. Prepare a solution of the donor and acceptor materials (e.g., P3HT:PCBM in a 1:0.8 weight ratio) in a suitable solvent like chlorobenzene. b. Spin-coat the active layer solution onto the HTL at a speed optimized for the desired thickness (typically 80-100 nm). c. Anneal the active layer according to the material supplier's recommendations (e.g., 150°C for 10 minutes for P3HT:PCBM).

4. MPH-Doped Electron Transport Layer (ETL) Preparation and Deposition: a. Prepare a stock solution of the ETL material (e.g., PCBM) in a suitable solvent (e.g., chlorobenzene) at a concentration of 20 mg/mL. b. Prepare a stock solution of MPH in the same solvent at a concentration of 1 mg/mL. c. Create a series of doped ETL solutions by adding the MPH stock solution to the ETL stock solution to achieve different weight percentages (e.g., 0.5 wt%, 1 wt%, 2 wt%, 5 wt%). d. Spin-coat the doped ETL solution onto the active layer. The spin speed should be optimized to achieve a thin, uniform layer (typically 20-30 nm). e. A low-temperature anneal (e.g., 70°C for 5 minutes) may be performed to remove residual solvent.

5. Cathode Deposition: a. Transfer the substrates to a thermal evaporator. b. Deposit the cathode (e.g., 1 nm of Ca followed by 100 nm of Al) at a pressure below 1 x 10-6 Torr.

6. Device Encapsulation: a. Encapsulate the devices using a UV-curable epoxy and a glass coverslip to prevent degradation from air and moisture.

Characterization and Expected Results

Electrical Characterization of Doped Films

To confirm the n-doping effect of MPH, the conductivity of the doped ETL films should be measured.

Protocol 2: Conductivity Measurement

  • Prepare thin films of the undoped and MPH-doped ETL material on interdigitated electrodes.

  • Measure the current-voltage (I-V) characteristics in a two-point or four-point probe setup.

  • Calculate the conductivity from the I-V curves.

Expected Outcome: A significant increase in conductivity is expected for the MPH-doped films compared to the pristine ETL film, confirming the increase in charge carrier concentration.

Ultraviolet Photoelectron Spectroscopy (UPS)

UPS is a powerful technique to determine the work function and the position of the Fermi level of the ETL.

Protocol 3: UPS Analysis

  • Deposit thin films of the undoped and MPH-doped ETL on a suitable substrate (e.g., silicon wafer).

  • Perform UPS measurements to determine the secondary electron cutoff (for work function) and the valence band edge.

Expected Outcome: A decrease in the work function (a shift of the Fermi level towards the vacuum level) should be observed for the MPH-doped films, indicating successful n-doping.

Solar Cell Performance Metrology

The ultimate validation of MPH as an effective n-dopant is the improvement in solar cell performance.

Protocol 4: Photovoltaic Characterization

  • Measure the current density-voltage (J-V) characteristics of the fabricated solar cells under simulated AM 1.5G illumination (100 mW/cm²).

  • Extract the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

Expected Performance Improvements with MPH Doping:

ParameterUndoped ETLMPH-Doped ETL (Optimized)Rationale for Improvement
PCE (%) BaselineIncreased Overall enhancement due to improved Jsc and FF.
Voc (V) BaselineSlightly Decreased or UnchangedDoping can sometimes introduce minor recombination pathways.
Jsc (mA/cm²) BaselineIncreased Improved electron extraction from the active layer.
FF (%) BaselineIncreased Reduced series resistance and improved charge transport.

Visualizations

Device Architecture and Doping Mechanism

G cluster_0 Inverted Organic Solar Cell cluster_1 n-Doping Mechanism ITO ITO (Anode) PEDOT_PSS PEDOT:PSS (HTL) ITO->PEDOT_PSS Active_Layer Active Layer (e.g., P3HT:PCBM) PEDOT_PSS->Active_Layer Doped_ETL MPH-Doped ETL (e.g., PCBM) Active_Layer->Doped_ETL Cathode Al (Cathode) Doped_ETL->Cathode MPH MPH (Dopant) Acceptor Acceptor (e.g., PCBM) MPH->Acceptor Electron Transfer MPH_plus MPH+ MPH->MPH_plus Acceptor_minus Acceptor- Acceptor->Acceptor_minus

Caption: Inverted OSC structure with MPH-doped ETL and the electron transfer mechanism.

Energy Level Diagram

G cluster_0 Energy Levels vacuum Vacuum Level (0 eV) lumo_donor LUMO (Donor) lumo_acceptor LUMO (Acceptor) homo_donor HOMO (Donor) lumo_donor->homo_donor Eg (Donor) homo_acceptor HOMO (Acceptor) lumo_acceptor->homo_acceptor Eg (Acceptor) fermi_undoped Fermi Level (Undoped ETL) lumo_acceptor->fermi_undoped fermi_doped Fermi Level (Doped ETL) lumo_acceptor->fermi_doped work_function_cathode Work Function (Cathode)

Caption: Energy level alignment in an OSC with an MPH-doped ETL.

Troubleshooting and Considerations

  • Dopant Concentration: The optimal doping concentration of MPH needs to be carefully determined. Too low a concentration may not provide a significant improvement, while too high a concentration can lead to phase separation, reduced film quality, and increased charge recombination.

  • Solubility: Ensure that MPH is fully soluble in the chosen solvent for the ETL to avoid aggregation and ensure a homogeneous doped layer.

  • Air Stability: While MPH is relatively air-stable compared to many n-dopants, prolonged exposure to air and humidity can still lead to degradation. It is recommended to handle MPH solutions and fabricate devices in an inert atmosphere (e.g., a nitrogen-filled glovebox).

  • Material Purity: The purity of MPH and all other materials is crucial for achieving high-performance and reproducible results.

Conclusion

5,10-Dihydro-5-methylphenazine holds promise as a solution-processable n-dopant for enhancing the performance of organic solar cells. By increasing the conductivity and tuning the Fermi level of the electron transport layer, MPH can facilitate more efficient electron extraction, leading to improvements in key photovoltaic parameters. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to explore the potential of MPH and other novel organic dopants in the development of next-generation organic photovoltaic technologies.

References

  • Reiser, P., et al. (2019). n-Type Doping of Organic Semiconductors: Immobilization via Covalent Anchoring. Chemistry of Materials, 31(11), 4213-4221. [Link]

  • Schneider, T., et al. (2016). n-Doping of organic semiconductors for enhanced electron extraction from solution processed solar cells using alkali metals. Journal of Materials Chemistry A, 4(38), 14703-14708. [Link]

  • Mityashin, A., et al. (2012). Understanding metal doping for organic electron transport layers. AIP Publishing. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Stability and degradation of 5,10-Dihydro-5-methylphenazine in solution

Welcome to the technical support center for 5,10-Dihydro-5-methylphenazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshootin...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5,10-Dihydro-5-methylphenazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound in solution. Our goal is to equip you with the knowledge to anticipate and address challenges in your experiments, ensuring the integrity and reproducibility of your results.

Introduction to the Stability of 5,10-Dihydro-5-methylphenazine

5,10-Dihydro-5-methylphenazine, a derivative of the dihydrophenazine family, is a potent reducing agent and electron transfer mediator used in various biochemical and analytical applications.[1][2] However, its utility is intrinsically linked to its stability. The dihydrophenazine core is notoriously susceptible to oxidation, which can significantly impact experimental outcomes.[3] This guide will delve into the factors governing its stability and provide practical solutions to mitigate its degradation.

The primary degradation pathway for 5,10-Dihydro-5-methylphenazine in solution is its oxidation to the corresponding 5-methylphenazinium cation, which is often accompanied by a noticeable color change. This process is highly influenced by the presence of oxygen, exposure to light, the pH of the solution, and temperature. Understanding these factors is paramount for the successful application of this compound.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with 5,10-Dihydro-5-methylphenazine in a question-and-answer format.

Question 1: Why is my freshly prepared 5,10-Dihydro-5-methylphenazine solution already colored (e.g., yellow or greenish)?

Answer:

A colored solution immediately after preparation indicates the presence of the oxidized form, 5-methylphenazinium. This premature oxidation is most commonly caused by:

  • Dissolved Oxygen in the Solvent: Standard laboratory solvents are saturated with dissolved oxygen, which readily oxidizes the sensitive dihydrophenazine.

  • Exposure to Air During Preparation: The process of weighing the solid and dissolving it in the solvent can introduce enough oxygen to cause partial oxidation.

Causality: The two nitrogen atoms in the dihydrophenazine ring readily give up electrons, making the molecule a strong reducing agent. Molecular oxygen is an effective electron acceptor, driving the oxidation of 5,10-Dihydro-5-methylphenazine.

Solution:

To prepare a colorless, stable solution, it is crucial to work under anaerobic or anoxic conditions.

  • Solvent Degassing: Before use, degas your solvent by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.[4] Alternatively, the freeze-pump-thaw method can be used for more rigorous oxygen removal.

  • Anaerobic Preparation: If possible, handle the solid and prepare the solution inside an anaerobic chamber.[5]

  • Use of Reducing Agents: For applications where a small amount of a reducing agent will not interfere, adding a scavenger like sodium dithionite can help maintain the reduced state.[3] However, this is not suitable for all experimental systems.

Question 2: My 5,10-Dihydro-5-methylphenazine solution darkens over a short period, even when stored in the dark. What is causing this accelerated degradation?

Answer:

If your solution is degrading rapidly even without light exposure, the primary culprits are likely dissolved oxygen and suboptimal pH.

  • Inadequate Degassing: The initial degassing of the solvent may not have been sufficient, leaving residual oxygen to react with the 5,10-Dihydro-5-methylphenazine.

  • pH Effects: The stability of many organic molecules, including those with amine functionalities like dihydrophenazines, can be highly pH-dependent.[6][7] While specific data for 5,10-Dihydro-5-methylphenazine is not abundant, related compounds often show increased degradation rates at neutral to alkaline pH.[7]

Solution:

  • Rigorous Anaerobic Technique: Ensure your anaerobic technique is stringent. Use freshly degassed solvents and seal your solution container tightly with a septum under a positive pressure of inert gas.[4]

  • pH Optimization: If your experimental conditions allow, preparing the solution in a slightly acidic buffer (e.g., pH 4-6) may enhance stability.[6] However, you must first verify that the chosen pH is compatible with your downstream application.

  • Fresh Preparation: Due to its inherent instability, it is always best practice to prepare solutions of 5,10-Dihydro-5-methylphenazine fresh for each experiment.

Question 3: I am observing inconsistent results in my enzymatic assay that uses 5,10-Dihydro-5-methylphenazine as an electron mediator. Could this be related to its stability?

Answer:

Absolutely. Inconsistent results in assays relying on 5,10-Dihydro-5-methylphenazine are a classic symptom of its on-bench degradation.

  • Changing Reductant Concentration: As the 5,10-Dihydro-5-methylphenazine oxidizes, its effective concentration as the active reducing agent decreases over the course of your experiment, leading to variability in reaction rates.

  • Interference from Degradation Products: The oxidized form, 5-methylphenazinium, can sometimes interact with other assay components, potentially inhibiting or otherwise interfering with the reaction you are measuring.

Solution:

  • Time-Course Experiments: Prepare a fresh stock solution and run your assay at different time points after preparation (e.g., 0, 15, 30, and 60 minutes) to assess the impact of degradation on your results.

  • Anaerobic Assay Conditions: If feasible for your experimental setup, conduct the entire assay under anaerobic conditions. This is the most robust way to ensure the stability of the reagent.

  • Use of a More Stable Analog: If persistent instability compromises your results, consider using a more stable electron mediator if one is suitable for your system.

Question 4: How can I monitor the degradation of my 5,10-Dihydro-5-methylphenazine solution?

Answer:

You can monitor the degradation using spectrophotometry or chromatography.

  • UV-Vis Spectrophotometry: 5,10-Dihydro-5-methylphenazine has a characteristic UV absorbance maximum around 350 nm.[8] As it oxidizes to phenazine, this peak will decrease, and new peaks corresponding to the oxidized form will appear. By scanning the UV-Vis spectrum over time, you can qualitatively and, with a proper calibration curve, quantitatively track the degradation.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a more precise method for separating and quantifying 5,10-Dihydro-5-methylphenazine and its degradation products.[9][10] A reversed-phase C18 column with a mobile phase of acetonitrile and a buffer (e.g., phosphate or acetate) is a good starting point for method development.[9]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid 5,10-Dihydro-5-methylphenazine?

A1: The solid compound should be stored in a tightly sealed container, protected from light, and in a cool, dry place. A desiccator at room temperature or in a refrigerator is ideal.

Q2: What are the primary degradation products of 5,10-Dihydro-5-methylphenazine?

A2: The primary and most well-documented degradation product is its two-electron oxidation product, the 5-methylphenazinium cation.[3] Under photolytic conditions, other phenazine-related compounds may form, but these are generally less characterized for this specific molecule.[11]

Q3: Can I freeze solutions of 5,10-Dihydro-5-methylphenazine for long-term storage?

A3: While freezing can slow down degradation, the freeze-thaw process can introduce oxygen into the solution. If you must freeze your solution, it should be in an anaerobically prepared, tightly sealed vial with minimal headspace. It is generally recommended to prepare fresh solutions.

Q4: Is there a way to visually assess the quality of a 5,10-Dihydro-5-methylphenazine solution?

A4: A high-quality, freshly prepared solution of the reduced form should be colorless to very pale yellow. The appearance of a distinct yellow, green, or brown color is a clear indicator of significant oxidation.

Q5: Are there any known incompatibilities with common buffers or solvents?

A5: Avoid solvents with high levels of dissolved oxygen. While compatible with many common buffers, be aware that the pH of the buffer can influence the rate of degradation.[6] Also, avoid buffers containing components that are strong oxidizing agents.

Experimental Protocols

Protocol 1: Preparation of a Stabilized 5,10-Dihydro-5-methylphenazine Solution

This protocol describes the preparation of a solution of 5,10-Dihydro-5-methylphenazine with enhanced stability for use in applications where trace amounts of a reducing agent are acceptable.

Materials:

  • 5,10-Dihydro-5-methylphenazine solid

  • High-purity, deoxygenated solvent (e.g., ethanol or a suitable buffer)

  • Sodium dithionite (optional stabilizer)

  • Inert gas (argon or nitrogen) with a sparging line

  • Sealed vials with septa

Procedure:

  • Solvent Deoxygenation: Place the desired volume of solvent in a flask and sparge with a steady stream of inert gas for at least 30 minutes.

  • Weighing: In a separate, dry vial, weigh the required amount of 5,10-Dihydro-5-methylphenazine.

  • Dissolution: Under a gentle stream of inert gas, add the deoxygenated solvent to the vial containing the solid.

  • Stabilization (Optional): If using a stabilizer, add a small molar excess of sodium dithionite to the solution.

  • Sealing: Immediately cap the vial with a septum and seal it.

  • Storage: Store the vial in the dark at room temperature and use it as soon as possible.

Protocol 2: Spectrophotometric Monitoring of Degradation

This protocol outlines a method to assess the stability of your 5,10-Dihydro-5-methylphenazine solution over time.

Materials:

  • Prepared solution of 5,10-Dihydro-5-methylphenazine

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Initial Spectrum: Immediately after preparing your solution, take a baseline UV-Vis spectrum from 200-600 nm. Note the absorbance at the λmax of 5,10-Dihydro-5-methylphenazine (~350 nm).[8]

  • Time-Course Measurements: At regular intervals (e.g., every 15 minutes for a rapid degradation study, or every hour for a more stable solution), record a new spectrum.

  • Data Analysis: Plot the absorbance at ~350 nm as a function of time. A decrease in absorbance indicates degradation. You can also monitor the growth of peaks associated with the oxidized form.

Data Presentation

Table 1: Factors Influencing the Stability of 5,10-Dihydro-5-methylphenazine in Solution

FactorEffect on StabilityMitigation Strategy
Oxygen HighPrepare and handle solutions under anaerobic conditions.[4]
Light Moderate to HighProtect solutions from light by using amber vials or covering with foil.[11]
pH VariableFor enhanced stability, consider a slightly acidic pH (e.g., 4-6), if compatible with the application.[6]
Temperature ModerateStore solutions at room temperature or refrigerated for short periods. Avoid repeated freeze-thaw cycles.

Visualizations

degradation_pathway PMSH 5,10-Dihydro-5-methylphenazine (Reduced, Colorless) PMS 5-Methylphenazinium (Oxidized, Colored) PMSH->PMS Oxidation (O2, Light) Other Other Photodegradation Products PMSH->Other Photolysis (High-energy light) troubleshooting_workflow start Problem: Inconsistent Results or Colored Solution check_color Is the solution colored immediately after preparation? start->check_color check_degradation Does the solution darken over time? check_color->check_degradation No oxygen_issue High Likelihood of Oxygen Contamination check_color->oxygen_issue Yes ph_light_issue Consider pH and Light Exposure check_degradation->ph_light_issue Yes prepare_fresh Prepare Fresh Solution Before Each Experiment check_degradation->prepare_fresh No, but results are inconsistent solution1 Implement Anaerobic Technique: - Degas solvent - Use inert gas blanket oxygen_issue->solution1 solution2 Protect from Light & Optimize pH (if possible) ph_light_issue->solution2 solution1->prepare_fresh solution2->prepare_fresh

Caption: Troubleshooting workflow for stability issues.

References

  • Farid, N. F., & Abdelwahab, N. S. (2019). Development and Validation of Different Chromatographic Methods for Analysis of Cabergoline in the Presence of Its Degradation Products: Studying Degradation Profile.
  • Ask this paper. (1970). optical-spectra-of-phenazine-5-10-dihydrophenazine-and-the-phenazhydrins. Bohrium.
  • ResearchGate. (n.d.). Fig 5. UV-Vis absorption spectra of (a) compound 1 (5×10 -5 M) and (b)... Retrieved from [Link]

  • ResearchGate. (2025). Liquid chromatography/mass spectrometry (LC/MS) identification of photooxidative degradates of crystalline and amorphous MK-912.
  • R Discovery. (n.d.).
  • Semantic Scholar. (2025).
  • PubChem. (n.d.). 5,10-Dihydro-5-methylphenazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Absorbance versus time graphs for the reaction between 1.5)/10 (5 ,... Retrieved from [Link]

  • National Institutes of Health. (n.d.).
  • ResearchGate. (n.d.). Absorbance spectra of phenazine compounds were very similar to that of... Retrieved from [Link]

  • BenchChem. (n.d.).
  • Heinrich Heine University Düsseldorf. (2023).
  • Royal Society of Chemistry. (n.d.).
  • Google Patents. (n.d.). One pot synthesis of 5,10-dihydrophenazine compounds and 5,10-substituted dihydrophenazines.
  • National Institutes of Health. (n.d.). Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy.
  • OSP01_01 Anaerobic Media Prepar
  • ResearchGate. (2025).
  • Media Component Sheet: OSM01_01. (2016).
  • Method Development and Validation for Fluphenazine in Bulk and Pharmaceutical dosage form using High Performance Liquid Chrom
  • Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chrom
  • National Institutes of Health. (n.d.). Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release.
  • Walsh Medical Media. (n.d.). Stability Indicating Spectrophotometric and Chemometric Methods for Determination of Nifuroxazide in Presence of Its Alkaline Degrad.
  • MDPI. (2024).
  • National Institutes of Health. (2020).
  • ResearchGate. (n.d.). (PDF) Systematic strategies for degradation kinetic study of pharmaceuticals: an issue of utmost importance concerning current stability analysis practices.
  • ResearchGate. (n.d.). Time-dependent hydrolytic degradation of polymers 1 ( ), 2 (•), 4 ( )... Retrieved from [Link]

  • Leibniz Institute DSMZ. (n.d.).
  • ChemicalBook. (n.d.). 5,10-dihydro-5-methylphenazine CAS#: 20057-16-3.
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (2019). Medium Preparation for the Cultivation of Microorganisms under Strictly Anaerobic/Anoxic Conditions.
  • National Institutes of Health. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)
  • National Institutes of Health. (n.d.). Degradation of Dacarbazine in Aqueous Solution.
  • National Institutes of Health. (n.d.). Stability of ramipril in the solvents of different pH.
  • ResearchGate. (2025). RETRACTED ARTICLE: Kinetic and anion degradation products study on photocatalytic degradation of reactive orange 5 solution with phosphotungstic acid.

Sources

Optimization

Technical Support Center: Purification of 5,10-Dihydro-5-methylphenazine by Vacuum Sublimation

This guide provides a comprehensive technical resource for researchers and drug development professionals on the purification of 5,10-Dihydro-5-methylphenazine. It combines fundamental principles with field-proven troubl...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for researchers and drug development professionals on the purification of 5,10-Dihydro-5-methylphenazine. It combines fundamental principles with field-proven troubleshooting advice to ensure a high-purity product. The primary challenge in handling this compound is its inherent sensitivity to both heat and oxygen. Therefore, all procedures must be conducted with rigorous exclusion of air.

Core Principles: Why Vacuum Sublimation?

Vacuum sublimation is a powerful purification technique for 5,10-Dihydro-5-methylphenazine because it exploits the compound's ability to transition directly from a solid to a gas phase under reduced pressure, leaving non-volatile impurities behind. By significantly lowering the pressure, the sublimation temperature can be kept well below the compound's decomposition point.

The critical challenge with dihydrophenazine derivatives is their notorious sensitivity to oxidation, especially at elevated temperatures.[1] Exposure to atmospheric oxygen during heating will irreversibly convert the desired dihydrophenazine into its corresponding colored phenazinium species or other degradation products.[1][2] Therefore, the entire process—from loading the sample to collecting the final product—must be performed under a high vacuum or an inert atmosphere (e.g., Argon or Nitrogen).

Experimental Workflow

The following diagram outlines the critical steps for a successful vacuum sublimation of an air-sensitive compound.

cluster_prep Preparation cluster_process Process cluster_recovery Recovery start Crude, Dry Sample load Load Sample into Sublimator start->load assemble Assemble Apparatus load->assemble leak_check Seal & Leak Check assemble->leak_check purge Purge with Inert Gas (3x) leak_check->purge evacuate Evacuate to High Vacuum purge->evacuate cool Cool the Cold Finger evacuate->cool heat Gently Apply Heat cool->heat sublime Sublimation Occurs heat->sublime stop_heat Remove Heat Source sublime->stop_heat cool_system Allow System to Cool stop_heat->cool_system vent Backfill with Inert Gas cool_system->vent collect Collect Pure Product (Under Inert Atmosphere) vent->collect p1 Problem Observed c1 Discolored Product (Yellow/Brown) p1->c1 Color Issue c2 Low or No Yield p1->c2 Yield Issue c3 Material 'Melting' Instead of Subliming p1->c3 Phase Issue r1 Diagnosis: Oxidative Decomposition c1->r1 r2a Diagnosis: Temperature Too Low c2->r2a r2b Diagnosis: Pressure Too High (Poor Vacuum) c2->r2b r3 Diagnosis: Temp Too High / Heat Rate Too Fast c3->r3 s1 Solution: 1. Check for Vacuum Leaks 2. Improve Inert Gas Purge 3. Degas Sample Before Use r1->s1 s2a Solution: Increase Temperature Incrementally (5 °C) r2a->s2a s2b Solution: 1. Check Pump & Connections 2. Ensure Joints are Sealed r2b->s2b s3 Solution: 1. Reduce Temperature 2. Heat More Slowly 3. Improve Vacuum r3->s3

Caption: Decision tree for troubleshooting vacuum sublimation issues.

Frequently Asked Questions

Q1: My final product is yellow, orange, or brown, not the expected pale color. What happened? A: This is the most common failure mode and is a classic sign of oxidative decomposition . The colored species is likely the fully aromatic methylphenazinium salt. [1]* Cause: An air leak in your apparatus or insufficient purging of the system with inert gas before evacuation. At high temperatures, even trace amounts of oxygen will rapidly oxidize your product.

  • Solution:

    • Check All Seals: Before starting, ensure all ground glass joints are properly sealed with a high-vacuum grease. The system should hold a high vacuum without hissing. [3] 2. Thorough Purging: Perform at least three cycles of evacuating the apparatus and backfilling with a high-purity inert gas (like Argon) before you begin heating. [4]This removes adsorbed oxygen from the sample and glassware surfaces.

    • Use Degassed Solvents: If your crude sample was recently recrystallized, ensure all solvent is removed under vacuum. Solvents can carry dissolved oxygen.

Q2: I'm not getting any product on the cold finger, or the yield is extremely low. A: This typically points to an issue with the sublimation conditions (temperature or pressure).

  • Cause 1: Temperature is too low. The compound's vapor pressure is not high enough at the current temperature to allow for sublimation at a reasonable rate.

    • Solution: Increase the temperature of the heating bath slowly, in 5-10 °C increments, allowing the system to equilibrate for at least 20 minutes at each new temperature. Observe the cold finger for the first signs of crystal formation. [5]* Cause 2: Vacuum is poor (pressure is too high). If the vacuum pump is not efficient or there is a significant leak, the sublimation temperature required will be much higher, potentially entering the decomposition range.

    • Solution: Verify your vacuum level with a gauge (e.g., a Pirani gauge). It should be below 0.1 Torr. Check all tubing and connections for leaks. Ensure the pump oil is clean.

Q3: The material in the bottom of the flask is melting or turning into a dark tar, but not subliming. A: This indicates that the temperature is too high for the vacuum level achieved. The compound is reaching its melting or decomposition point before it can efficiently sublime.

  • Cause: The rate of heating is too fast, or the ultimate temperature is excessive. This can "bake" the sample, causing decomposition. Some dihydrophenazine derivatives are known to decompose upon heating. [2]* Solution:

    • Stop and Cool Down: Immediately remove the heat source.

    • Improve the Vacuum: A better vacuum will lower the required sublimation temperature. Re-check your entire system for leaks.

    • Restart with Slower Heating: Once the system is cool, attempt the sublimation again, but heat much more slowly and aim for a lower final temperature.

Q4: How do I safely collect my pure, air-sensitive product? A: The product on the cold finger is extremely pure and highly susceptible to oxidation. Do not vent the apparatus to air while it is still warm.

  • Procedure:

    • Allow the entire apparatus to cool to room temperature while still under vacuum.

    • Slowly backfill the system with an inert gas (N₂ or Ar) to equalize the pressure.

    • Quickly transfer the sublimator into a glovebox or use a positive flow of inert gas directed into the flask while you scrape the crystals from the cold finger into a pre-weighed vial. [3]An alternative is to carefully rinse the product from the cold finger using a minimal amount of a degassed solvent. [5]

Detailed Experimental Protocol

This protocol assumes the use of a standard Schlenk-type sublimation apparatus with a water-cooled cold finger and a high-vacuum pump. All manipulations should be performed using established air-free techniques. [6] 5.1. Apparatus and Sample Preparation

  • Dry Glassware: Thoroughly oven-dry all parts of the sublimation apparatus (flask and cold finger) at >120 °C for several hours and allow to cool in a desiccator.

  • Prepare Sample: Ensure the crude 5,10-Dihydro-5-methylphenazine is a fine, free-flowing powder. If it contains solvents, dry it under high vacuum for several hours.

  • Load Sample: Place 100-500 mg of the crude powder into the bottom of the sublimation flask.

  • Assemble Apparatus: Lightly grease the ground glass joint with high-vacuum grease. Insert the cold finger and secure the joint with a clip.

5.2. Establishing an Inert Atmosphere

  • Connect the apparatus to a Schlenk line.

  • Perform a minimum of three "purge/refill" cycles: evacuate the apparatus for 5-10 minutes, then backfill with high-purity nitrogen or argon. [4]Leave the system under a positive pressure of inert gas after the final cycle.

5.3. Sublimation Process

  • Start Cooling: Begin circulating chilled water through the cold finger.

  • Apply Vacuum: Open the apparatus to the high-vacuum line. The pressure should drop to below 0.1 Torr.

  • Apply Heat: Lower the assembled apparatus into a heating bath (oil or sand). Begin heating slowly from ~90 °C.

  • Observe: Watch for the first appearance of fine, needle-like crystals on the surface of the cold finger. This is your optimal sublimation temperature.

  • Maintain Conditions: Hold the system at this temperature and pressure. The sublimation may take several hours to complete, depending on the quantity of material. Continue until no more crude material appears to sublime.

5.4. Product Recovery

  • Cool Down: Turn off and lower the heating bath, allowing the apparatus to cool completely to room temperature while maintaining the vacuum.

  • Vent to Inert Gas: Close the connection to the vacuum pump and carefully backfill the apparatus with nitrogen or argon.

  • Collect Product: In an inert atmosphere (glovebox or under a positive gas flow), carefully remove the cold finger. Scrape the pure, crystalline product onto a tared piece of paper or directly into a storage vial.

  • Storage: Store the purified product under an inert atmosphere, protected from light.

References

  • Sakaino, Y., et al. (1999). Thermally Unstable 5-(9-Anthrylmethyl)-10-methyl- 5,10-dihydrophenazine. Journal of the Chemical Society, Perkin Transactions 2, (11), 2373-2376. Available at: [Link]

  • Molecular Inorganic Chemistry, Leiden University. (2008). Working with air and moisture sensitive compounds.
  • Milliken & Company. (2001). One pot synthesis of 5,10-dihydrophenazine compounds and 5,10-substituted dihydrophenazines. U.S. Patent 6,242,602B1.
  • Herber, R. H. (n.d.). The Manipulation of Air-Sensitive Compounds.
  • Wang, Q., et al. (2024). Synthesis and Characterization of Phenazine-Based Redox Center for High-Performance Polymer Poly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine. Molecules, 29(7), 1630. Available at: [Link]

  • Neilson Lab. (n.d.). The manipulation of air.sensitive compounds.
  • McIndoe Group. (2020, February 7). How to perform a vacuum sublimation [Video]. YouTube. Retrieved from [Link]

  • chemeurope.com. (n.d.). Air-free technique. Retrieved from [Link]

Sources

Troubleshooting

Identifying and removing byproducts from 5,10-Dihydro-5-methylphenazine synthesis

Technical Support Center: Synthesis of 5,10-Dihydro-5-methylphenazine A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for the synthesis of 5,10-Dihydro-5-methylphenazine...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5,10-Dihydro-5-methylphenazine

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of 5,10-Dihydro-5-methylphenazine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical reasoning to empower you to troubleshoot and optimize your synthetic procedures. This guide is structured to address common challenges and frequently asked questions, ensuring you can confidently navigate the intricacies of this synthesis, particularly concerning byproduct formation and removal.

The synthesis of 5,10-Dihydro-5-methylphenazine is a valuable process, but its success hinges on understanding the inherent reactivity of the dihydrophenazine core. These molecules are notoriously sensitive to oxidation, a characteristic that is the primary source of byproduct formation and purification challenges.[1] This guide will equip you with the knowledge to anticipate and mitigate these issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the synthesis and its common challenges.

Q1: What is the standard laboratory-scale synthetic route for 5,10-Dihydro-5-methylphenazine?

The most common and reliable method is a two-step synthesis starting from commercially available phenazine.

  • Reduction: Phenazine is first reduced to its dihydro- form, 5,10-dihydrophenazine. A common and effective reducing agent for this step is sodium dithionite in an ethanol/water solvent system.[2]

  • N-Methylation: The intermediate, 5,10-dihydrophenazine, is then selectively mono-methylated on one of the nitrogen atoms using a methylating agent, typically iodomethane, to yield the final product.

Q2: What are the primary byproducts I should anticipate in this synthesis?

Understanding potential byproducts is the first step in preventing and removing them. The main culprits are:

  • Phenazine: The starting material, resulting from an incomplete reduction step.

  • 5,10-dihydrophenazine: The intermediate, resulting from incomplete methylation.[3]

  • 5-Methylphenazinium Salts: These are oxidized forms of your target molecule and are the primary cause of product discoloration (e.g., yellow, orange, or brown).[4][5] The dihydrophenazine system is easily oxidized by atmospheric oxygen.[1]

  • 5,10-Dihydro-5,10-dimethylphenazine: This over-methylated product can form if reaction conditions are not carefully controlled.[6]

Q3: Why is maintaining an inert atmosphere so critical during this synthesis and workup?

The central ring of the 5,10-dihydrophenazine core is electron-rich and not fully aromatic. This makes it highly susceptible to oxidation by atmospheric oxygen.[1] Oxidation leads to the formation of the thermodynamically stable and highly colored aromatic phenazinium cation. This not only results in a loss of the desired product but also introduces impurities that can be challenging to remove. Therefore, using degassed solvents and maintaining a nitrogen or argon atmosphere throughout the reaction, filtration, and purification steps is essential for achieving high purity and yield.

Section 2: Troubleshooting Guide

This section provides solutions to specific experimental problems you may encounter.

Problem 1: My final product is highly colored (yellow, orange, or brown) instead of the expected off-white or light yellow solid.

  • Primary Cause: This is almost certainly due to the oxidation of the dihydrophenazine ring system, leading to the formation of 5-methylphenazinium species.[1][4] This can happen at any stage where the product is exposed to air, especially in solution.

  • Troubleshooting Strategy:

    • Preventative Measures: Strictly maintain an inert atmosphere during the reaction and workup. Use solvents that have been thoroughly degassed by sparging with nitrogen or argon.

    • Remediation Protocol: If your product is already discolored, a reductive workup or purification is necessary. A common technique involves dissolving the crude product in a suitable organic solvent (e.g., toluene), adding a small amount of a reducing agent like sodium dithionite to convert the colored oxidized species back to the dihydro- form, and then treating with activated charcoal to adsorb residual colored impurities before filtration and recrystallization.[1]

Problem 2: My TLC analysis shows multiple spots. How do I identify them?

  • Primary Cause: Multiple spots indicate an incomplete reaction or the presence of byproducts. By comparing with standards, you can identify the culprits.

  • Troubleshooting Strategy:

    • Spot Identification: Run the crude product on a TLC plate alongside spots of your starting material (phenazine) and, if available, the intermediate (5,10-dihydrophenazine). Generally, phenazine is less polar than its dihydro- counterparts. The desired mono-methylated product will have a different polarity than the un-methylated intermediate and the di-methylated byproduct.

    • Addressing the Cause:

      • Persistent Phenazine Spot: Indicates incomplete reduction. Consider increasing the equivalents of sodium dithionite or extending the reaction time in the first step.[2]

      • Persistent 5,10-dihydrophenazine Spot: Indicates incomplete methylation. Ensure the stoichiometry of your methylating agent and base are correct and that the reaction has gone to completion.

      • Spot for a Less Polar Compound: This could be the over-methylated 5,10-dihydro-5,10-dimethylphenazine. Reduce the equivalents of the methylating agent in subsequent runs.

    • Purification: Flash column chromatography is the most effective method for separating these components. A gradient elution from a non-polar solvent (like hexane) to a moderately polar solvent (like ethyl acetate) will typically provide good separation.

Problem 3: My NMR spectrum is complex, suggesting a mixture of mono- and di-methylated products.

  • Primary Cause: Over-methylation due to an excess of the methylating agent (e.g., iodomethane) or reaction conditions (time, temperature) that are too harsh.

  • Troubleshooting Strategy:

    • Optimize Stoichiometry: Carefully control the reaction by using closer to 1.0 equivalent of the methylating agent. A slight excess may be needed, but this should be optimized empirically.

    • Monitor the Reaction: Use TLC to monitor the progress of the methylation step closely. Quench the reaction as soon as the 5,10-dihydrophenazine spot has been consumed to prevent the formation of the di-methylated product.

    • Purification: As mentioned, flash column chromatography is the preferred method for separating 5,10-dihydro-5-methylphenazine from the less polar 5,10-dihydro-5,10-dimethylphenazine.

Section 3: Data & Visualization

For effective troubleshooting, it is crucial to know the properties of the molecules involved.

Table 1: Properties of Target Compound and Key Byproducts

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Polarity
Phenazine (Starting Material)C₁₂H₈N₂180.21Low
5,10-Dihydrophenazine (Intermediate)C₁₂H₁₀N₂182.22[3]High
5,10-Dihydro-5-methylphenazine (Product) C₁₃H₁₂N₂ 196.25 [7]Medium
5,10-Dihydro-5,10-dimethylphenazineC₁₄H₁₄N₂210.27[6]Low-Medium
5-Methylphenazinium Ion (Oxidized)C₁₃H₁₁N₂⁺195.24Very High (as a salt)
Experimental Workflow and Byproduct Formation

The following diagram illustrates the synthetic pathway and indicates the stages where key byproducts are likely to form.

Synthesis_Workflow Phenazine Phenazine (Starting Material) Reduction Step 1: Reduction (e.g., Na2S2O4) Phenazine->Reduction Intermediate 5,10-Dihydrophenazine (Intermediate) Reduction->Intermediate Unreacted_SM Byproduct: Unreacted Phenazine Reduction->Unreacted_SM Incomplete Reaction Methylation Step 2: N-Methylation (e.g., CH3I) Intermediate->Methylation Oxidation1 Byproduct: Oxidation Products Intermediate->Oxidation1 Air Exposure Crude_Product Crude Product Mixture Methylation->Crude_Product Unreacted_Int Byproduct: Unreacted Intermediate Methylation->Unreacted_Int Incomplete Reaction Over_Methylation Byproduct: Di-methylated Species Methylation->Over_Methylation Excess Reagent Purification Purification (Chromatography / Recrystallization) Crude_Product->Purification Oxidation2 Byproduct: Oxidation Products Crude_Product->Oxidation2 Air Exposure during Workup Pure_Product Pure 5,10-Dihydro-5-methylphenazine Purification->Pure_Product

Caption: Synthetic workflow for 5,10-Dihydro-5-methylphenazine highlighting byproduct formation points.

Troubleshooting Decision Tree

Use this decision tree to diagnose issues with your crude product.

Troubleshooting_Tree Start Analyze Crude Product (TLC, NMR, Appearance) Q_Color Is the product strongly colored? Start->Q_Color A_Color Cause: Oxidation Solution: Reductive workup, use inert atmosphere. Q_Color->A_Color Yes Q_TLC Does TLC show starting material? Q_Color->Q_TLC No A_TLC Cause: Incomplete Reduction Solution: Optimize Step 1, use column chromatography. Q_TLC->A_TLC Yes Q_NMR Does NMR show di-methylation? Q_TLC->Q_NMR No A_NMR Cause: Over-methylation Solution: Control stoichiometry, use column chromatography. Q_NMR->A_NMR Yes Success Product appears clean. Proceed with final purification. Q_NMR->Success No

Caption: A decision tree to guide troubleshooting based on analytical data of the crude product.

Section 4: Key Experimental Protocols

Protocol 1: Reductive Recrystallization for Decolorization

This protocol is designed to remove colored, oxidized impurities from your final product.

  • Preparation: Place the crude, colored 5,10-Dihydro-5-methylphenazine into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Inert Atmosphere: Purge the entire apparatus with nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the procedure.

  • Solvent Addition: Add a minimal amount of a suitable, degassed recrystallization solvent, such as toluene, to the flask—just enough to dissolve the solid upon heating.[1]

  • Reductive Treatment: While stirring, add a very small amount (a few milligrams) of sodium dithionite. The intense color of the solution should fade significantly. If not, add slightly more reducing agent.

  • Charcoal Treatment: Add a small amount of activated charcoal (approx. 1-2% w/w of your product) to the hot solution.[1]

  • Reflux: Heat the mixture to a gentle reflux for 10-15 minutes to allow the charcoal to adsorb residual impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed filter funnel containing a small pad of celite to remove the charcoal and any insoluble material. Collect the filtrate in a clean, purged flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by filtration under an inert atmosphere, wash with a small amount of cold, degassed solvent, and dry under vacuum.

Scientist's Note: The success of this protocol relies heavily on the exclusion of oxygen. Any exposure to air, especially when the product is in a hot solution, can rapidly re-oxidize the material.

References

  • Wang, Q., et al. (2024). Synthesis and Characterization of Phenazine-Based Redox Center for High-Performance Polymer Poly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine. MDPI. Available at: [Link]

  • Deberry, D. W. (2001). One pot synthesis of 5,10-dihydrophenazine compounds and 5,10-substituted dihydrophenazines. Google Patents (US6242602B1).
  • Huang, W., et al. (2025). Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. Molecules. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 188025, 5,10-Dihydro-5-methylphenazine. PubChem. Available at: [Link]

  • Wan, Y., et al. (2024). Recent Advances in Phenazine Natural Products: Biosynthesis and Metabolic Engineering. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Huang, W., et al. (2025). The chemical structures of N-oxide and N-methylated phenazines. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 288679, 5,10-Dihydro-5,10-dimethylphenazine. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9285, Phenazine Methosulfate. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 345330, 5,10-Dihydrophenazine. PubChem. Available at: [Link]

  • MP Biomedicals. (n.d.). Phenazine Methosulfate. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Anomalous Results in Cyclic Voltammetry of 5,10-Dihydro-5-methylphenazine

Welcome to the technical support center for researchers utilizing 5,10-Dihydro-5-methylphenazine (also known as N-methyl-5,10-dihydrophenazine) in electrochemical studies. This guide is designed to provide in-depth troub...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 5,10-Dihydro-5-methylphenazine (also known as N-methyl-5,10-dihydrophenazine) in electrochemical studies. This guide is designed to provide in-depth troubleshooting for anomalous results encountered during cyclic voltammetry (CV) experiments. As a redox-active molecule, 5,10-Dihydro-5-methylphenazine is expected to undergo a two-step, one-electron oxidation process. However, deviations from this ideal behavior are common and can stem from a variety of factors including analyte stability, solution conditions, and experimental setup. This document provides a structured, cause-and-effect approach to diagnosing and resolving these issues.

The Expected Electrochemical Behavior

5,10-Dihydro-5-methylphenazine (herein referred to as NMP-H₂ ) is the fully reduced form of the N-methylphenazine redox system. In a typical cyclic voltammetry experiment starting from a sufficiently negative potential and scanning towards positive potentials, NMP-H₂ undergoes two sequential one-electron oxidations.

  • First Oxidation: The neutral NMP-H₂ loses one electron to form a stable radical cation (NMP-H₂ •⁺).

  • Second Oxidation: The radical cation loses a second electron to form the dication (NMP-H₂ ²⁺).

This process is ideally reversible, meaning that on the reverse scan (from positive to negative potentials), two corresponding reduction peaks should be observed as the dication is reduced back to the radical cation, and subsequently to the neutral starting material. The stability of the radical cation and dication species is critical for observing this reversibility.[1][2]

NMPH2 NMP-H₂ (Neutral) NMPH2_rad NMP-H₂•⁺ (Radical Cation) NMPH2->NMPH2_rad -e⁻ (E₁) NMPH2_rad->NMPH2 +e⁻ NMPH2_dic NMP-H₂²⁺ (Dication) NMPH2_rad->NMPH2_dic -e⁻ (E₂) NMPH2_dic->NMPH2_rad +e⁻

Caption: Ideal two-step reversible oxidation of NMP-H₂.

Part 1: Troubleshooting Guide

This section addresses specific anomalous observations in a question-and-answer format.

Question 1: My reverse (cathodic) peaks are missing or significantly smaller than my forward (anodic) peaks. What does this indicate?

Answer: This is a classic sign of an irreversible or quasi-reversible process, typically caused by the chemical instability of the oxidized species (the radical cation or dication).[3] Once formed at the electrode surface, these species are undergoing a rapid chemical reaction (e.g., decomposition, reaction with solvent, or deprotonation) before the potential is scanned back to reduce them.[1][4]

Possible Causes & Solutions:

Cause Scientific Rationale Troubleshooting Steps
Instability of Radical Cation/Dication The oxidized species has a limited lifetime in the chosen solvent/electrolyte system and degrades into an electro-inactive product.[2]1. Increase Scan Rate: A faster scan rate shortens the time the oxidized species exists before the potential is reversed. This can "outrun" the follow-up chemical reaction, making the process appear more reversible. Try doubling the scan rate from 100 mV/s to 200 mV/s, then 500 mV/s or higher.[3] 2. Change Solvent: The stability of radical cations is highly solvent-dependent.[1] If using a protic or nucleophilic solvent, switch to a more inert, aprotic solvent like anhydrous acetonitrile (ACN) or dichloromethane (DCM). 3. Lower Temperature: Running the experiment at a reduced temperature can slow the rate of the chemical decomposition reaction.
Reaction with Impurities Trace amounts of water or other nucleophiles in the solvent can react with the highly electrophilic dication.Ensure the use of high-purity, anhydrous solvents and high-grade supporting electrolyte. If possible, perform the experiment in an inert atmosphere glovebox.[5]
Question 2: I am observing unexpected peaks in my voltammogram that don't correspond to my analyte.

Answer: Extraneous peaks usually originate from electroactive contaminants in the electrochemical cell.[6][7] Identifying the source is a process of elimination.

Possible Causes & Solutions:

Cause Scientific Rationale Troubleshooting Steps
Dissolved Oxygen Molecular oxygen is easily reduced in aprotic solvents, typically showing a broad, irreversible reduction peak between -0.5 V and -1.0 V vs. Ag/AgCl.[7][8]Deoxygenate the Solution: Before running the experiment, purge the solution with an inert gas (high-purity argon or nitrogen) for at least 10-15 minutes. Maintain a blanket of inert gas over the solution during the measurement.[8]
Solvent/Electrolyte Impurities The solvent or supporting electrolyte may contain electroactive impurities.Run a Blank Scan: Prepare a solution containing only the solvent and supporting electrolyte (no NMP-H₂). Run a CV over the same potential range. Any peaks observed in this blank scan are from the background and not your analyte.[7]
Analyte Degradation Products If the analyte is unstable, it may degrade over time, and the degradation products themselves could be electroactive.Use a freshly prepared solution of NMP-H₂. If multiple scans show the growth of a new peak and the decay of the analyte peaks, this points to electrochemical degradation.[5]
Exceeding the Solvent Window Every solvent/electrolyte system has a potential window beyond which the solvent or electrolyte itself will oxidize or reduce. This often appears as a large, sharp increase in current at the potential limits.[7]Consult literature for the electrochemical window of your chosen solvent/electrolyte system and ensure your scan range is within these limits.
Question 3: The peak potentials are shifting from one scan to the next.

Answer: Shifting peak potentials indicate a change in the electrochemical environment during the experiment. The most common culprits are the reference and working electrodes.[6][9]

Possible Causes & Solutions:

Cause Scientific Rationale Troubleshooting Steps
Unstable/Drifting Reference Electrode The potential of the reference electrode is not stable, causing the entire voltammogram to shift. This can be due to a blocked frit, air bubbles, or contamination.[6][10]1. Check for Blockages/Bubbles: Ensure the reference electrode frit is not clogged and that there are no air bubbles trapped inside.[6] 2. Check Filling Solution: Confirm the internal filling solution is at the correct concentration and level. 3. Calibrate with a Standard: After your experiment, add a small amount of an internal standard with a known, stable redox potential, such as Ferrocene/Ferrocenium (Fc/Fc⁺). If the standard's peak is also shifted from its expected value, the reference electrode is the problem.[9]
Electrode Fouling/Passivation The product of the redox reaction (or a decomposition product) may adsorb onto the working electrode surface, altering its properties and affecting the kinetics of electron transfer.[3][7]1. Polish the Electrode: Thoroughly polish the working electrode between experiments.[11] See the protocol in Part 3. 2. Rinse Test: After a scan, remove the working electrode, rinse it with clean solvent, and place it in a blank electrolyte solution. Run a CV. If you see peaks corresponding to your analyte, it confirms strong adsorption.[11]
Change in Solution pH The redox chemistry of many phenazine derivatives is proton-dependent. Any reaction that consumes or produces protons can change the local pH at the electrode surface, shifting the peak potentials.[12][13]Use a buffered solution if working in an aqueous or protic medium to maintain a constant pH.
Question 4: My voltammogram looks distorted, with broad peaks or a sloping baseline.

Answer: Peak distortion is often related to uncompensated solution resistance (iR drop) or slow electron transfer kinetics. A sloping baseline is typically due to high charging current.[6][14]

Possible Causes & Solutions:

Cause Scientific Rationale Troubleshooting Steps
High Solution Resistance (iR Drop) The resistance of the solution between the working and reference electrodes causes a voltage drop (iR), which distorts the voltammogram, broadens peaks, and increases their separation.[14]1. Increase Electrolyte Concentration: A higher concentration of supporting electrolyte (e.g., from 0.1 M to 0.5 M) will decrease solution resistance. 2. Move Reference Electrode Closer: Position the tip of the reference electrode as close as possible to the working electrode surface without touching it. 3. Use iR Compensation: Most modern potentiostats have a function to electronically compensate for iR drop.
High Charging Current The electrode-solution interface acts like a capacitor. A significant portion of the measured current can go into charging this capacitor, especially at high scan rates or with large electrodes, resulting in a sloping baseline.[6]1. Decrease Scan Rate: Lowering the scan rate reduces the contribution of the charging current relative to the Faradaic (redox) current. 2. Use a Smaller Electrode: A working electrode with a smaller surface area will have lower capacitance and thus a lower charging current.[6]
Slow Electron Transfer Kinetics If the rate of electron transfer is slow, the peaks will be broad and widely separated.This is an inherent property of the system. While it can't be "fixed," it can be characterized by analyzing the peak separation at different scan rates.

Part 2: Frequently Asked Questions (FAQs)

  • Q1: What is the best solvent and electrolyte combination for studying NMP-H₂?

    • A1: For observing the fundamental electron transfer events, a dry, aprotic solvent with a large potential window is recommended. Anhydrous acetonitrile (ACN) with 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) is a standard choice. Dichloromethane (DCM) is also a good option. The choice of solvent can significantly impact the stability of the generated radical cations.[1]

  • Q2: How does pH influence the electrochemistry of phenazines?

    • A2: The redox potentials of phenazine derivatives are often highly pH-dependent in aqueous or protic media.[12][13] The reduction/oxidation can be coupled with proton transfer events. Generally, in acidic conditions, the reduction potentials shift to more positive values, indicating the process is thermodynamically more favorable. A plot of peak potential vs. pH (a Pourbaix diagram) can be used to determine the number of protons and electrons involved in the redox process.[13]

  • Q3: Why do my peak currents decrease over multiple cycles?

    • A3: This phenomenon, known as "current decay," typically points to two main issues: 1) Analyte Degradation , where the NMP-H₂ or its oxidized forms are unstable and their concentration decreases with each scan, or 2) Electrode Fouling , where an insulating layer of product or byproduct builds up on the electrode surface, reducing the active area and blocking electron transfer.[5][7] Polishing the electrode between runs can help diagnose fouling.

  • Q4: Should I stir the solution during the experiment?

    • A4: No. Cyclic voltammetry is an unstirred technique. The theory and analysis (e.g., using the Randles-Sevcik equation) assume that mass transport of the analyte to the electrode is controlled purely by diffusion.[3] Stirring introduces convection, which will dramatically change the shape of the voltammogram and invalidate standard analysis. Ensure the solution is quiescent before starting a scan.[7]

Part 3: Standard Experimental Protocol

This protocol provides a reliable starting point for obtaining a clean cyclic voltammogram of 5,10-Dihydro-5-methylphenazine.

Electrode Preparation (Glassy Carbon Working Electrode)
  • Mechanical Polishing: Polish the electrode surface on a polishing pad using successively finer alumina slurries (e.g., 1.0 µm, then 0.3 µm, then 0.05 µm). Polish in a figure-eight motion for 1-2 minutes with each slurry.

  • Rinsing: After each slurry, thoroughly rinse the electrode with deionized water to remove all abrasive particles.

  • Sonication: Sonicate the electrode in deionized water for 5 minutes, followed by sonication in isopropanol or ethanol for another 5 minutes to remove any embedded particles and organic residues.

  • Drying: Dry the electrode completely with a stream of high-purity nitrogen or argon.

Solution Preparation
  • Analyte Solution: Prepare a 1 mM solution of 5,10-Dihydro-5-methylphenazine in anhydrous acetonitrile.

  • Electrolyte Solution: Add tetrabutylammonium hexafluorophosphate (TBAPF₆) to the analyte solution to a final concentration of 0.1 M. Ensure it dissolves completely.

  • Deoxygenation: Transfer the solution to the electrochemical cell. Purge the solution by bubbling high-purity argon or nitrogen through it for 15 minutes.

Electrochemical Measurement
  • Cell Assembly: Assemble the three-electrode cell: a polished glassy carbon working electrode, a platinum wire counter electrode, and a non-aqueous Ag/Ag⁺ reference electrode.

  • Potentiostat Setup:

    • Initial Potential: Set a potential where no reaction occurs (e.g., -0.2 V vs Ag/Ag⁺).

    • Vertex Potential 1 (Oxidative Scan): Set a potential sufficiently positive to encompass both oxidation events (e.g., +1.0 V vs Ag/Ag⁺).

    • Vertex Potential 2 (Return Scan): Set the potential to return to the initial potential (e.g., -0.2 V vs Ag/Ag⁺).

    • Scan Rate: Start with 100 mV/s.

    • Cycles: Record 2-3 cycles to check for stability.

  • Data Acquisition: Stop the gas purging to ensure the solution is quiescent. Start the scan and record the voltammogram. Maintain a blanket of inert gas over the solution during the measurement.

cluster_prep Preparation Phase cluster_run Measurement Phase cluster_analysis Analysis & Troubleshooting p1 Polish Working Electrode p2 Prepare 1 mM NMP-H₂ in 0.1 M TBAPF₆/ACN p1->p2 p3 Deoxygenate Solution (15 min Ar/N₂ Purge) p2->p3 r1 Assemble 3-Electrode Cell p3->r1 r2 Set Potentiostat Parameters (Scan Range, 100 mV/s) r1->r2 r3 Ensure Quiescent Solution (Stop Purge, Maintain Blanket) r2->r3 r4 Acquire Voltammogram r3->r4 a1 Anomalous CV? r4->a1 a2 Ideal CV (2 Reversible Peaks) a1->a2 No a3 Consult Troubleshooting Guide a1->a3 Yes

Caption: Experimental workflow for cyclic voltammetry of NMP-H₂.

References

  • Shah, A., & Qureshi, R. (2014). pH Dependent Electrochemical Characterization, Computational Studies and Evaluation of Thermodynamic, Kinetic and Analytical Parameters of Two Phenazines. Journal of The Electrochemical Society, 162(2), G1-G10. [Link]

  • Karpov, Y., et al. (2022). Phenazine-Based Compound as a Universal Water-Soluble Anolyte Material for the Redox Flow Batteries. Molecules, 27(19), 6649. [Link]

  • Shah, A., et al. (2015). Detailed Electrochemical Probing of the pH Dependent Redox Behavior of 1-methoxyphenazine. Journal of The Electrochemical Society, 162(10), H793-H798. [Link]

  • Zimmer & Peacock. (2025). Trouble shooting distorted cyclic voltammograms on ZP 501 carbon screen printed electrtodes. YouTube. [Link]

  • Shah, A., & Qureshi, R. (2015). pH Dependent Electrochemical Characterization, Computational Studies and Evaluation of Thermodynamic, Kinetic and Analytical Parameters of Two Phenazines. ResearchGate. [Link]

  • Patsnap. (2025). Cyclic Voltammetry Data Quality Checklist — Noise Sources, Reference Electrode Issues and Fixes. Patsnap Eureka. [Link]

  • Krystian, M., et al. (2018). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Journal of Visualized Experiments, (140), 58261. [Link]

  • Reddit. (2023). Cyclic Voltammetry Troubleshooting. r/Chempros. [Link]

  • Martinez-Reyes, A., et al. (2022). Phenoxazine Radical as a Positive Material for Neutral pH Aqueous Flow Batteries. Journal of The Electrochemical Society, 169(5), 050518. [Link]

  • Heineman, W. R., & Kissinger, P. T. (1983). Cyclic Voltammetry: The Electrochemical Equivalent of Spectroscopy. Journal of Chemical Education, 60(9), 702. [Link]

  • ResearchGate. (n.d.). Cyclic voltammogram (100 mV s −1 ) of GCC-phenazine recorded in 0.1 M NaOH. ResearchGate. [Link]

  • Elgrishi, N., et al. (2017). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education, 94(3), 245-254. [Link]

  • de la Cruz, C., et al. (2023). A Systematic Study on the Redox Potentials of Phenazine-Derivatives in Aqueous Media: A Combined Computational and Experimental Work. ChemSusChem, 16(8), e202201984. [Link]

  • de la Cruz, C., et al. (2023). A Systematic Study on the Redox Potentials of Phenazine-Derivatives in Aqueous Media: A Combined Computational and Experimental Work. PubMed. [Link]

  • ResearchGate. (n.d.). Selected cyclic voltammograms of (a) phenazine (6a) and (b) benzo[a]phenazine (6f). ResearchGate. [Link]

  • Theriot, J. C., et al. (2021). Radical Cations of Phenoxazine and Dihydrophenazine Photoredox Catalysts and Their Role as Deactivators in Organocatalyzed Atom Transfer Radical Polymerization. ACS Catalysis, 11, 8572-8580. [Link]

  • Li, S., et al. (2024). Synthesis and Characterization of Phenazine-Based Redox Center for High-Performance Polymer Poly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine. Molecules, 29(7), 1641. [Link]

  • ResearchGate. (n.d.). (a) Chemical structure and redox mechanism of N,N'-substituted.... ResearchGate. [Link]

  • Wikipedia. (n.d.). Cyclic voltammetry. Wikipedia. [Link]

  • ResearchGate. (2024). Cyclic voltammetry troubleshooting?. ResearchGate. [Link]

  • PubChem. (n.d.). 5,10-Dihydro-5-methylphenazine. PubChem. [Link]

  • Paduszek, B., & Kalinowski, M. K. (1983). Redox behaviour of phenothiazine and phenazine in organic solvents. Electrochimica Acta, 28(5), 639-642. [Link]

  • ResearchGate. (n.d.). a) The redox mechanism and chemical structure of a phenazine-based.... ResearchGate. [Link]

  • Macmillan Group. (2011). Radical Cations•+: Generation, Reactivity, Stability. [Link]

  • Heineman, W. R., & Kissinger, P. T. (1982). Cyclic Voltammetry. Journal of Chemical Education, 59(10), 833. [Link]

  • ResearchGate. (n.d.). Cyclic voltammetry curves of compound.... ResearchGate. [Link]

  • Zhang, Y., et al. (2022). Redox Properties of N,N′-Disubstituted Dihydrophenazine and Dihydrodibenzo[a,c]phenazine: The First Isolation of Their Crystalline Radical Cations and Dications. Crystal Growth & Design, 22(6), 3587-3593. [Link]

  • MDPI. (2024). N-Phenylphenothiazine Radical Cation with Extended π-Systems: Enhanced Heat Resistance of Triarylamine Radical Cations as Near-Infrared Absorbing Dyes. MDPI. [Link]

  • ResearchGate. (2015). (PDF) Cyclic Voltammetry-An Electrochemical Approach to Study Metal-based Potential Antitumor Drug-DNA Interaction. ResearchGate. [Link]

  • PubChem. (n.d.). Phenazine Methosulfate. PubChem. [Link]

  • Google Patents. (n.d.). US6242602B1 - One pot synthesis of 5,10-dihydrophenazine compounds and 5,10-substituted dihydrophenazines.
  • ResearchGate. (n.d.). (a) Cyclic voltammogram of 10 mm methyl viologen in 0.1 m aqueous KCl.... ResearchGate. [Link]

  • Master Organic Chemistry. (2013). 3 Factors That Stabilize Free Radicals. Master Organic Chemistry. [Link]

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Troubleshooting

Technical Support Center: Regeneration and Reuse of Oxidized 5,10-Dihydro-5-methylphenazine

This technical support guide is designed for researchers, scientists, and drug development professionals who utilize 5,10-Dihydro-5-methylphenazine (also known as N-methylphenazinium or PMSH) in their experimental workfl...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who utilize 5,10-Dihydro-5-methylphenazine (also known as N-methylphenazinium or PMSH) in their experimental workflows. The inherent redox activity of this compound, while central to its function as an electron carrier, also renders it susceptible to oxidation. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the efficient regeneration and reuse of its oxidized form, 5-methylphenazinium (PMS⁺).

I. Foundational Principles: The Redox Chemistry of 5,10-Dihydro-5-methylphenazine

5,10-Dihydro-5-methylphenazine is a redox-active molecule that can exist in three primary oxidation states: the fully reduced form (PMSH), a radical cation intermediate (PMS•), and the fully oxidized form (PMS⁺). The equilibrium between these states is central to its function in various biochemical and chemical systems.

The reduced form, 5,10-dihydro-5-methylphenazine, is colorless and highly susceptible to oxidation, particularly by molecular oxygen.[1] This oxidation proceeds through a one-electron transfer to form the green-colored 5-methylphenazinium radical cation, followed by a second one-electron transfer to yield the yellow, fully oxidized 5-methylphenazinium cation.[2]

Understanding this redox behavior is critical for troubleshooting experimental issues related to the regeneration and reuse of this compound. The regeneration process involves the reduction of the oxidized PMS⁺ back to the active, reduced PMSH form.

II. Troubleshooting Guide: Common Issues in Regeneration

This section addresses common problems encountered during the regeneration of oxidized 5,10-Dihydro-5-methylphenazine in a question-and-answer format, providing insights into the underlying causes and practical solutions.

Issue Question Potential Causes & Solutions
Incomplete or Failed Regeneration "I've added the reducing agent, but the solution remains yellow or has a greenish tint. What's wrong?"1. Degraded Reducing Agent: Sodium dithionite, a common reducing agent, is sensitive to air and moisture.[3] Over time, it decomposes into less effective reducing species like sulfite and thiosulfate.[4] Solution: Always use fresh, high-quality sodium dithionite from a properly sealed container. If degradation is suspected, test a small batch or use a freshly opened container. 2. Insufficient Amount of Reducing Agent: An inadequate molar ratio of the reducing agent to the oxidized phenazine will result in incomplete reduction. Solution: Ensure you are using a sufficient molar excess of the reducing agent. A 2:1 molar ratio of sodium dithionite to the oxidized phenazine is a good starting point.[5] 3. Suboptimal pH: The reducing power of sodium dithionite is pH-dependent. In acidic conditions, it rapidly decomposes.[6] Solution: Maintain a slightly alkaline pH (8-9) during the reduction. This can be achieved by adding a mild base like sodium bicarbonate to the reaction mixture.
Precipitation or Poor Solubility of Regenerated Compound "After regeneration, a precipitate formed, or the compound is not dissolving in my desired solvent. Why is this happening?"1. Salt Byproducts: The use of salt-based reducing agents like sodium dithionite can lead to the formation of inorganic salt byproducts that may precipitate out of solution, especially in organic solvents. Solution: After regeneration in an aqueous or mixed solvent system, perform a workup to remove these salts. This may involve extraction into an organic solvent followed by washing with water. 2. pH-Dependent Solubility: The solubility of both the oxidized and reduced forms of phenazines can be influenced by the pH of the solution. Solution: Adjust the pH of the solution to improve solubility. For extraction into an organic solvent, ensure the aqueous phase is at a pH where the desired compound is in its least polar form.
Rapid Re-oxidation of Regenerated Compound "The solution becomes colorless after adding the reducing agent, but the yellow color returns quickly. How can I prevent this?"1. Presence of Oxygen: The reduced 5,10-dihydro-5-methylphenazine is extremely sensitive to atmospheric oxygen.[1] Exposure to air will rapidly re-oxidize the compound. Solution: Perform the regeneration and subsequent handling of the reduced form under an inert atmosphere (e.g., nitrogen or argon). This can be achieved using a glovebox or Schlenk line techniques.[7] Degas all solvents thoroughly before use. 2. Inadequate Inert Atmosphere: A poor seal or insufficient purging of the reaction vessel can allow oxygen to enter the system. Solution: Ensure all glassware joints are well-sealed. Use rubber septa and maintain a positive pressure of inert gas throughout the experiment.[8]
Unexpected Color Formation "During regeneration, the solution turned a color other than the expected yellow to colorless transition (e.g., brown, orange). What does this indicate?"1. Degradation of Phenazine: At extreme pH values or in the presence of strong oxidizing or reducing conditions for prolonged periods, the phenazine ring itself can degrade, leading to colored impurities. Solution: Avoid harsh reaction conditions. Monitor the reaction progress and stop it once the regeneration is complete. Use the mildest effective reducing agent and maintain a controlled pH. 2. Impurities in the Starting Material: The oxidized phenazine may contain impurities that react with the reducing agent to form colored byproducts. Solution: Ensure the purity of the oxidized 5,10-Dihydro-5-methylphenazine before regeneration using techniques like NMR or HPLC.

III. Frequently Asked Questions (FAQs)

Q1: What is the most common and effective reducing agent for regenerating oxidized 5,10-Dihydro-5-methylphenazine?

A1: Sodium dithionite (Na₂S₂O₄) is the most widely used and effective reducing agent for this purpose due to its strong reducing potential and affordability.[9][10] It readily reduces the oxidized phenazinium cation back to the dihydro form.

Q2: Are there any alternative reducing agents I can use?

A2: Yes, other reducing agents can be employed, although they may have different reaction kinetics and require different conditions. These include:

  • NADH: In biological systems, NADH is a common reductant for PMS⁺.[5] However, for preparative scale regeneration, it is generally less practical and more expensive than chemical reducing agents.

  • Sodium Borohydride (NaBH₄): This is another common reducing agent, but it may be less selective and could potentially reduce other functional groups in more complex molecules.[1]

  • Ascorbic Acid (Vitamin C): A milder reducing agent that can be used in some applications, particularly where harsh conditions need to be avoided.

Q3: How can I confirm that the regeneration was successful and the product is pure?

A3: Several analytical techniques can be used to verify the successful regeneration and assess the purity of 5,10-Dihydro-5-methylphenazine:

  • UV-Vis Spectroscopy: The oxidized form (PMS⁺) has a characteristic absorbance maximum around 388 nm, while the reduced form (PMSH) is colorless and shows a different UV spectrum.[11] The disappearance of the 388 nm peak is a good indicator of successful reduction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent tool for confirming the structure of the regenerated compound and assessing its purity by identifying characteristic peaks and the absence of impurity signals.[12][13][14]

  • Cyclic Voltammetry (CV): This electrochemical technique can be used to probe the redox behavior of the regenerated compound and confirm that it has the expected redox potential.[8]

Q4: What are the best practices for storing the regenerated 5,10-Dihydro-5-methylphenazine?

A4: Due to its high sensitivity to oxygen, the regenerated compound must be stored under strictly anaerobic conditions.[1] The best practice is to store it as a solid or a solution in a degassed solvent under an inert atmosphere (nitrogen or argon) in a sealed container, preferably in a freezer to minimize any potential degradation over time.[15]

Q5: What safety precautions should I take when working with sodium dithionite?

A5: Sodium dithionite is a flammable solid and can self-heat, potentially catching fire, especially when in contact with moisture.[16][17] It should be handled in a well-ventilated area, away from heat and open flames. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11][18] In case of fire, use a dry chemical extinguisher, not water.

IV. Experimental Protocols

Protocol 1: Regeneration of Oxidized 5,10-Dihydro-5-methylphenazine using Sodium Dithionite

This protocol describes a standard procedure for the regeneration of the oxidized form of 5,10-Dihydro-5-methylphenazine.

Materials:

  • Oxidized 5,10-Dihydro-5-methylphenazine (PMS⁺)

  • Sodium dithionite (Na₂S₂O₄), fresh

  • Anhydrous ethanol

  • Deionized water, degassed

  • Sodium bicarbonate (NaHCO₃)

  • Nitrogen or Argon gas supply

  • Schlenk flask or a three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Preparation of the Reaction Vessel: Dry the glassware in an oven and assemble it hot under a stream of inert gas to remove any adsorbed moisture.

  • Dissolving the Oxidized Phenazine: In the reaction flask under a positive pressure of inert gas, dissolve the oxidized 5,10-Dihydro-5-methylphenazine in a minimal amount of degassed ethanol.

  • Preparation of the Reducing Agent Solution: In a separate flask, prepare a solution of sodium dithionite in degassed deionized water (a 2:1 molar ratio of dithionite to phenazine is recommended). Add a small amount of sodium bicarbonate to the solution to ensure it is slightly alkaline (pH 8-9).

  • Reduction Reaction: While stirring the phenazine solution vigorously, slowly add the sodium dithionite solution dropwise using a syringe. The yellow color of the solution should fade to colorless.

  • Monitoring the Reaction: The disappearance of the yellow color is a visual indicator of the completion of the reaction. For a more quantitative assessment, a small aliquot can be carefully removed and analyzed by UV-Vis spectroscopy to check for the disappearance of the absorbance peak of the oxidized form.

  • Workup and Isolation:

    • Once the reaction is complete, add more degassed deionized water to the reaction mixture.

    • Extract the aqueous solution with an organic solvent in which the reduced phenazine is soluble (e.g., diethyl ether or dichloromethane), ensuring the extraction is performed under an inert atmosphere.

    • Wash the organic layer with degassed brine to remove any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure, all while maintaining an inert atmosphere.

  • Storage: Immediately store the resulting colorless solid or oil under an inert atmosphere in a sealed container in a freezer.

Protocol 2: Purity Assessment by UV-Vis Spectroscopy
  • Prepare a stock solution of the regenerated 5,10-Dihydro-5-methylphenazine in a suitable degassed solvent (e.g., acetonitrile or ethanol) of a known concentration under an inert atmosphere.

  • Record the UV-Vis spectrum from 200 to 600 nm.

  • Confirm the absence of the characteristic absorbance peak of the oxidized form (around 388 nm).

  • The reduced form will have its own characteristic UV absorbance profile which can be compared to a reference spectrum if available.[11]

V. Visual Representations

Redox Cycle of 5,10-Dihydro-5-methylphenazine

Redox_Cycle Reduced 5,10-Dihydro-5-methylphenazine (PMSH) Colorless Radical 5-Methylphenazinium Radical (PMS•) Green Reduced->Radical -e⁻, -H⁺ Radical->Reduced +e⁻, +H⁺ Oxidized 5-Methylphenazinium Cation (PMS⁺) Yellow Radical->Oxidized -e⁻ Oxidized->Radical +e⁻

Caption: Redox cycle of 5,10-Dihydro-5-methylphenazine.

Experimental Workflow for Regenerationdot

Regeneration_Workflow Start Start: Oxidized PMS⁺ (Yellow Solution) Inert_Atmosphere Establish Inert Atmosphere (N₂ or Ar) Start->Inert_Atmosphere Add_Reducing_Agent Add Reducing Agent (e.g., Sodium Dithionite) Inert_Atmosphere->Add_Reducing_Agent Color_Change Observe Color Change (Yellow to Colorless) Add_Reducing_Agent->Color_Change Monitor_Reaction Monitor Reaction (e.g., UV-Vis) Color_Change->Monitor_Reaction Workup Aqueous Workup & Organic Extraction Monitor_Reaction->Workup Isolate_Product Isolate Pure PMSH (Solvent Removal) Workup->Isolate_Product Store Store Under Inert Atmosphere (Freezer) Isolate_Product->Store

Sources

Optimization

Proper handling and storage conditions for 5,10-Dihydro-5-methylphenazine to ensure stability

This guide provides researchers, scientists, and drug development professionals with essential information for the proper handling and storage of 5,10-Dihydro-5-methylphenazine to ensure its stability and the integrity o...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with essential information for the proper handling and storage of 5,10-Dihydro-5-methylphenazine to ensure its stability and the integrity of your experiments. As a reduced phenazine derivative, this compound is highly sensitive to environmental conditions, and adherence to these protocols is critical for obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for solid 5,10-Dihydro-5-methylphenazine?

To ensure the long-term stability of solid 5,10-Dihydro-5-methylphenazine, it is imperative to protect it from its primary degradation agents: atmospheric oxygen and light. The parent compound, 5,10-dihydrophenazine, is known to be notoriously sensitive to oxidation[1].

ParameterRecommendationRationale
Temperature Store in a freezer at or below -20°C[2].Minimizes the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen)[2].Prevents oxidation from atmospheric oxygen.
Light Keep in a dark place, for example, by using an amber vial and storing it in a light-blocking container[2].Protects the compound from light-induced degradation.
Container Use a tightly sealed vial to prevent moisture and air ingress[3].Maintains the inert atmosphere and prevents hydrolysis.

2. How should I handle the solid compound when weighing it for an experiment?

Given its sensitivity to air, all manipulations of solid 5,10-Dihydro-5-methylphenazine should ideally be performed in a controlled, oxygen-free environment.

  • Expert Recommendation: The use of a glovebox with an inert atmosphere (argon or nitrogen) is the most reliable method for handling the solid. This minimizes exposure to oxygen and moisture.

  • Alternative Method (if a glovebox is unavailable): If you must handle the compound in the open, do so as quickly as possible. Have all necessary equipment ready to minimize the exposure time. It is also advisable to gently purge the vial with an inert gas before and after dispensing the compound.

3. What is the best way to prepare solutions of 5,10-Dihydro-5-methylphenazine to ensure stability?

Solutions of 5,10-Dihydro-5-methylphenazine are even more susceptible to oxidation than the solid material. Therefore, the solvent must be deoxygenated, and the solution should be prepared and stored under an inert atmosphere.

Protocol: Preparation of a Stock Solution under Anaerobic Conditions

Objective: To prepare a stock solution of 5,10-Dihydro-5-methylphenazine with minimal degradation.

Materials:

  • 5,10-Dihydro-5-methylphenazine solid

  • Anhydrous, high-purity solvent (e.g., ethanol, toluene, or acetonitrile)[1]

  • Schlenk flask or serum vial with a rubber septum

  • Inert gas source (argon or nitrogen) with a needle adapter

  • Gas-tight syringe

Procedure:

  • Solvent Deoxygenation: Place the desired volume of solvent in a Schlenk flask. Deoxygenate the solvent by bubbling with an inert gas for at least 30 minutes or by using a freeze-pump-thaw technique (3 cycles recommended).

  • Weighing: In a glovebox, weigh the required amount of 5,10-Dihydro-5-methylphenazine into a clean, dry vial.

  • Dissolution: Transfer the vial containing the solid into the glovebox. Using a pipette, add the deoxygenated solvent to the solid and mix until fully dissolved.

  • Storage: If not for immediate use, transfer the solution to a tightly sealed vial (e.g., an amber vial with a PTFE-lined cap) inside the glovebox. For longer-term storage, storing aliquots under an inert atmosphere in the freezer (-20°C or below) is recommended.

4. What are suitable solvents for 5,10-Dihydro-5-methylphenazine?

While specific solubility data for 5,10-Dihydro-5-methylphenazine is not extensively published[3], related dihydrophenazines are soluble in polar organic solvents[1]. Toluene and ethanol have been used in procedures involving dihydrophenazines[1]. Acetonitrile is another potential solvent. It is crucial to use anhydrous and deoxygenated solvents.

5. What is the expected shelf-life of 5,10-Dihydro-5-methylphenazine?

When stored as a solid under the recommended conditions (frozen, under inert gas, in the dark), the compound should be stable for an extended period. However, once a container is opened, its stability can be compromised. Solutions are far less stable and should ideally be prepared fresh for each experiment. If a solution must be stored, it should be for the shortest time possible under an inert atmosphere and at low temperatures.

Troubleshooting Guide

Q: My solid 5,10-Dihydro-5-methylphenazine has developed a yellowish or brownish tint. Is it still usable?

A: A color change in the solid from its expected appearance (often a light-colored powder) to a more yellow or brown hue is a visual indicator of oxidation. The pure, reduced form is less colored than its oxidized counterparts, such as phenazine, which is yellow[4]. While minor discoloration may indicate a small degree of degradation, significant color change suggests widespread oxidation. For experiments where the compound's redox state is critical, using discolored solid is not recommended as it will introduce impurities and affect the stoichiometry of your reactions.

Q: I dissolved the compound in a deoxygenated solvent, but the solution quickly turned a reddish or deep red color. What happened?

A: The development of a deep red color in solution is a classic sign of the formation of the 5-methylphenazinium radical cation, which is an intermediate in the oxidation process. This indicates that despite your precautions, some oxygen was likely introduced during the handling or from the solvent. A red solution suggests the presence of the oxidized species and the solution may not be suitable for your experiment.

Q: My experimental results are inconsistent. Could the stability of 5,10-Dihydro-5-methylphenazine be the cause?

A: Absolutely. Given its role as an electron-transfer agent[5][6], the purity and concentration of the active, reduced form of 5,10-Dihydro-5-methylphenazine are paramount. If the compound has degraded, the effective concentration in your assay will be lower than calculated, leading to variability and a decrease in the expected activity. If you observe inconsistent results, a freshly opened vial of the compound and freshly prepared solutions should be used to troubleshoot.

Visualization of Degradation Pathway

The primary degradation pathway for 5,10-Dihydro-5-methylphenazine is oxidation. This process involves the loss of electrons, leading to the formation of the 5-methylphenazinium radical cation and ultimately the fully oxidized 5-methylphenazinium cation.

A 5,10-Dihydro-5-methylphenazine (Reduced, Active Form) B 5-Methylphenazinium Radical Cation (Oxidized, Colored) A->B + O2, light - e- C 5-Methylphenazinium Cation (Fully Oxidized) B->C + O2, light - e-

Sources

Troubleshooting

Technical Support Center: Minimizing Interference of 5,10-Dihydro-5-methylphenazine in Fluorescence Measurements

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to your comprehensive resource for troubleshooting and mitigating fluorescence interference caused by 5,10-Dihydro-5-methylphenazine (also k...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to your comprehensive resource for troubleshooting and mitigating fluorescence interference caused by 5,10-Dihydro-5-methylphenazine (also known as N-methylphenazinium methyl sulfate, or PMS). This guide, designed by senior application scientists, provides in-depth technical advice and field-tested protocols to ensure the accuracy and reliability of your fluorescence-based assays.

Frequently Asked Questions (FAQs)
Q1: What is the function of 5,10-Dihydro-5-methylphenazine (PMS) in my assay?

5,10-Dihydro-5-methylphenazine is a redox-active compound that serves as an intermediate electron carrier.[1] In many biochemical assays, particularly those measuring the activity of NAD(P)H-dependent dehydrogenases, PMS facilitates the transfer of electrons from NAD(P)H to a probe, such as a tetrazolium salt or a fluorescent molecule like resazurin.[2] This catalytic role accelerates the reaction, enabling sensitive detection of enzyme activity.

Q2: Why am I observing high background fluorescence when using PMS?

The interference arises from the inherent fluorescent properties of PMS and its reduced form, methyl-phenazine, which can be blue-fluorescing.[2] This issue is often compounded by several factors:

  • Spectral Overlap: The excitation and emission spectra of PMS can overlap with those of your fluorescent probe, leading to an artificially high signal.

  • Light Sensitivity: PMS is light-sensitive, and exposure to light can cause its degradation into fluorescent byproducts, increasing background noise.[1]

  • Concentration Effects: Using an excessive concentration of PMS will amplify its interfering fluorescent signal.

Q3: How can I definitively identify PMS as the source of interference?

A systematic approach using a series of control experiments is the most reliable way to diagnose the source of interference. These controls help to dissect the contribution of each component in your assay.

Essential Control Experiments:

Control GroupComponents IncludedPurpose
No-Enzyme Control All reagents except the enzymeMeasures the rate of non-enzymatic probe reduction, indicating if PMS is directly reacting with the substrate or probe.
No-Substrate Control All reagents except the enzyme's substrateAssesses for endogenous enzyme activity or contamination that could generate a signal.
PMS-Only Control Buffer, PMS, and fluorescent probeDirectly quantifies the fluorescence contribution from PMS and its interaction with the probe.
Probe-Only Control Buffer and fluorescent probeEstablishes the baseline fluorescence of the probe itself.

Comparing the results from these controls will allow you to isolate and quantify the interference originating from PMS.

Troubleshooting Guides
Issue 1: My resazurin-based assay shows high background and a poor signal-to-noise ratio.

Root Cause: Resazurin is a weakly fluorescent dye that is reduced to the highly fluorescent resorufin.[3][4] PMS, while accelerating this conversion, can also contribute to the background signal, masking the true signal from resorufin.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting high background in resazurin assays.

Detailed Protocol: PMS Concentration Optimization

  • Preparation: Prepare a fresh solution of PMS in a suitable buffer (e.g., DPBS, pH 7.4).[4] Protect this solution from light.[1][4]

  • Titration Setup: In a 96-well plate, set up your assay with all components (buffer, resazurin, NADH) but vary the final PMS concentration across a range (e.g., 0, 0.5, 1, 2, 5, 10, 20 µM).

  • Reaction Initiation: Add your enzyme of interest to start the reaction.

  • Fluorescence Measurement: Measure the fluorescence at the optimal wavelengths for your probe (for resorufin, typically Ex/Em ~560/590 nm) over a defined time course.[4]

  • Data Analysis: Plot the initial reaction rates against PMS concentration. Select the lowest concentration that gives a robust signal without substantially increasing the background fluorescence in your "No-Enzyme" controls.

Issue 2: The fluorescence signal is unstable and drifts upwards over time.

Root Cause: PMS is known to be sensitive to light.[1] Prolonged exposure to ambient or excitation light can lead to its degradation, forming fluorescent byproducts that cause a continuous, non-enzymatic increase in the signal.

Mitigation Strategies:

  • Minimize Light Exposure: Prepare all PMS-containing reagents in a darkened environment and use opaque-walled microplates.[4]

  • Fresh Reagents: Always prepare PMS solutions fresh for each experiment and store them protected from light.[4]

  • Kinetic Reads: Instead of a single endpoint measurement, perform a kinetic read over a shorter time frame. The initial, linear phase of the reaction is less likely to be affected by PMS degradation.

Experimental Workflow to Test for Photostability:

Caption: Workflow to assess the light sensitivity of PMS.

Advanced Mitigation Strategies
1. Spectral Analysis

If your instrumentation allows, perform an emission scan of your sample. By comparing the emission spectrum of your complete assay with the spectra of your fluorescent product and PMS alone, you can identify wavelength regions where the interference is minimized. This may reveal that slightly shifting your emission wavelength can significantly improve your signal-to-noise ratio.

2. Alternative Electron Mediators

If optimizing PMS concentration and handling does not resolve the interference, consider using an alternative electron carrier.

Alternative MediatorKey AdvantagesImportant Considerations
1-Methoxy PMS Photochemically stable, reducing light-induced signal drift.[5]May have different reaction kinetics that require re-optimization.
Diaphorase (Enzyme) High specificity for NAD(P)H, reducing non-specific reactions.Can be more costly and requires its own activity optimization (e.g., concentration, pH).

A thorough validation is necessary when substituting any critical reagent to ensure the assay's performance and integrity are maintained.

References
  • ResearchGate. (n.d.). Scheme illustrating the possible molecular reduction mechanism of PMS...
  • National Institutes of Health. (n.d.). Essential Design Considerations for the Resazurin Reduction Assay to Noninvasively Quantify Cell Expansion within Perfused Extracellular Matrix Scaffolds.
  • PubMed. (n.d.). Pathophysiology of premenstrual syndrome and premenstrual dysphoric disorder.
  • National Center for Biotechnology Information. (n.d.). Premenstrual Syndrome - StatPearls.
  • National Center for Biotechnology Information. (n.d.). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays.
  • Cambridge Core. (2009, July 9). Biochemical hypotheses of premenstrual tension syndrome1.
  • Medscape. (2024, April 5). Premenstrual Syndrome: Practice Essentials, Pathophysiology and Etiology, Epidemiology.
  • ResearchGate. (2016, December 7). Troubleshooting resazurin cell viability assay using HepG2 cells?
  • Novateinbio. (n.d.). Troubleshooting Guide for ELISA High Background Poor Standard Curve.
  • Creative Bioarray. (n.d.). Resazurin Assay Protocol.
  • Sigma-Aldrich. (n.d.). Phenazine methosulfate = 90 UV 299-11-6.
  • ChemBK. (n.d.). N-Methylphenazonium methyl sulphate.
  • Santa Cruz Biotechnology. (n.d.). 1-Methoxy-5-methylphenazinium methyl sulfate | CAS 65162-13-2.
  • National Institutes of Health. (n.d.). Fluorescence Polarization Assays in Small Molecule Screening.
  • Loba Chemie. (n.d.). 299-11-6 CAS | PHENAZINE METHOLSULPHATE | Laboratory Chemicals.
  • Sigma-Aldrich. (n.d.). Phenazine methosulfate = 90 UV 299-11-6.
  • PubChem. (n.d.). 5,10-Dihydro-5-methylphenazine | C13H12N2 | CID 188025.
  • National Institutes of Health. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review.
  • ResearchGate. (n.d.). An alternative fluorescence enhancement solution for use in lanthanide-based time-resolved fluoroimmunoassays.
  • Google Patents. (n.d.). US6242602B1 - One pot synthesis of 5,10-dihydrophenazine compounds and 5,10-substituted dihydrophenazines.
  • MDPI. (2023, May 25). Fluorescence-Based Portable Assays for Detection of Biological and Chemical Analytes.
  • CymitQuimica. (n.d.). 5,10-dihydro-5-methyl-Phenazine.
  • National Institutes of Health. (n.d.). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening.
  • ChemicalBook. (n.d.). 5,10-dihydro-5-methylphenazine | 20057-16-3.
  • National Institutes of Health. (n.d.). 5,10-Dihydrophenazine | C12H10N2 | CID 345330.
  • National Center for Biotechnology Information. (2015, December 7). Interference with Fluorescence and Absorbance - Assay Guidance Manual.
  • Heinrich Heine University Düsseldorf. (2023, May 16). Molecular design of phenazine-5,10-diyl-dibenzonitriles and the impact on their thermally activated delayed fluorescence propert.
  • Royal Society of Chemistry. (n.d.). Molecular design of phenazine-5,10-diyl-dibenzonitriles and the impact on their thermally activated delayed fluorescence properties.
  • ChemicalBook. (n.d.). 5,10-dihydro-5-methylphenazine CAS#: 20057-16-3.

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Redox Potentials of Phenazine Derivatives: A Comparative Study

Phenazine derivatives are a prominent class of nitrogen-containing heterocyclic compounds, commanding significant attention across diverse scientific disciplines, including medicinal chemistry, materials science, and bio...

Author: BenchChem Technical Support Team. Date: January 2026

Phenazine derivatives are a prominent class of nitrogen-containing heterocyclic compounds, commanding significant attention across diverse scientific disciplines, including medicinal chemistry, materials science, and bioelectrochemistry. Their utility is fundamentally tethered to their redox properties, making a comprehensive understanding of their redox potentials essential for the rational design of novel therapeutic agents, organic electronic materials, and biosensors. This guide offers a comparative analysis of the redox potentials of key phenazine derivatives, supported by experimental data, and provides a detailed, field-proven protocol for their determination using cyclic voltammetry.

The Pivotal Role of Redox Potentials in Phenazine Functionality

The capacity of phenazine derivatives to reversibly accept and donate electrons, a characteristic quantified by their standard redox potential (E°'), is the cornerstone of their biological and chemical activities. In a biological context, this redox cycling is often implicated in their antimicrobial and anticancer properties, which can arise from the generation of reactive oxygen species (ROS) or the disruption of cellular electron transport chains[1][2]. In the realm of materials science, these electrochemical attributes are exploited in the development of organic semiconductors, electrochromic devices, and as redox mediators in biosensors. Consequently, a nuanced and comparative knowledge of their redox potentials is indispensable for tailoring their molecular structure to achieve desired functional outcomes.

Comparative Analysis of Phenazine Derivative Redox Potentials

The electrochemical signature of a phenazine derivative is exquisitely sensitive to the electronic nature and substitution pattern of functional groups on the aromatic core. Electron-withdrawing substituents typically increase the redox potential, rendering the molecule a more potent electron acceptor, whereas electron-donating groups exert the opposite effect. The table below presents a compilation of experimentally determined redox potentials for a selection of phenazine derivatives, offering a comparative landscape of their electrochemical behavior at a physiologically relevant pH.

Phenazine DerivativeKey Substituent(s)E°' (V vs. SHE) at pH 7Reference(s)
PhenazineUnsubstituted-0.252[3]
Pyocyanin1-hydroxy-5-methyl-0.034
1-Hydroxyphenazine1-OH-0.110
Phenazine-1-carboxylic acid1-COOH-0.165
Safranin TDiamino-dimethyl-phenyl-0.289[4][5]

Note: The formal potential (E°') of many phenazine derivatives is pH-dependent due to proton-coupled electron transfer. The values presented are standardized to pH 7 for comparison.

Gold Standard for Redox Potential Determination: Cyclic Voltammetry

Cyclic voltammetry (CV) stands as a cornerstone electrochemical technique for elucidating the redox behavior of chemical species. It provides critical insights into both the thermodynamic (redox potential) and kinetic aspects of electron transfer processes.

The "Why": Principles of Cyclic Voltammetry

In a CV experiment, the potential applied to a working electrode is scanned linearly with time. The resulting current is monitored as a function of the applied potential. As the potential traverses the redox potential of the analyte, an exponential increase in current is observed, culminating in a peak before decaying. This peak signifies the oxidation or reduction of the analyte at the electrode surface. By reversing the potential scan, the corresponding reverse redox process is observed. The formal redox potential (E°') can be estimated from the midpoint of the anodic and cathodic peak potentials.

A Validated Protocol for Cyclic Voltammetry of Phenazine Derivatives

This protocol details the methodology for determining the redox potential of a phenazine derivative using a standard three-electrode electrochemical setup. This self-validating system ensures reproducibility and accuracy.

Essential Materials & Equipment:

  • Potentiostat with data acquisition and analysis software

  • Electrochemical cell (e.g., glass cell with ports for electrodes and gas purging)

  • Working Electrode (WE): Glassy carbon electrode (GCE) is recommended for its wide potential window and chemical inertness.

  • Reference Electrode (RE): Ag/AgCl (in saturated KCl) is a common and stable choice.

  • Counter Electrode (CE): A platinum wire or gauze provides a high surface area for current flow without interfering with the WE reaction.

  • Supporting Electrolyte: 0.1 M phosphate-buffered saline (PBS) at pH 7.0. The electrolyte is crucial for minimizing solution resistance and controlling pH.

  • Analyte Solution: A 1 mM solution of the phenazine derivative in the supporting electrolyte.

  • High-purity inert gas (e.g., argon or nitrogen) for deoxygenation.

  • Polishing materials: Alumina slurries (e.g., 1.0, 0.3, and 0.05 µm) and polishing pads.

Step-by-Step Experimental Procedure:

  • Working Electrode Preparation (The Key to Reproducibility):

    • Mechanically polish the GCE surface with progressively finer alumina slurries on a polishing pad. This removes any adsorbed species and ensures a smooth, electrochemically active surface.

    • Rinse the electrode thoroughly with deionized water between each polishing step.

    • Sonicate the electrode in deionized water and then in ethanol for 2-5 minutes each to remove any residual polishing material.

    • Dry the electrode completely before use. A pristine electrode surface is paramount for obtaining reliable and reproducible data.

  • Electrochemical Cell Assembly and Deoxygenation:

    • Add the supporting electrolyte to the electrochemical cell.

    • Immerse the WE, RE, and CE into the solution.

    • Purge the solution with a steady stream of inert gas for at least 15-20 minutes. Dissolved oxygen is electroactive and its reduction can produce interfering peaks. Maintaining an inert gas blanket over the solution during the experiment is good practice.

  • Background Scan:

    • Run a cyclic voltammogram of the supporting electrolyte alone. This "blank" scan ensures that there are no electroactive impurities in the solvent or electrolyte within the potential window of interest.

  • Analyte Measurement:

    • Add the phenazine derivative to the cell to achieve the desired concentration (e.g., 1 mM).

    • Allow the solution to equilibrate for a few minutes while continuing to gently purge with inert gas.

    • Set the CV parameters on the potentiostat software. A typical starting point for a new compound is a scan rate of 100 mV/s and a potential window that brackets the expected redox potential.

    • Initiate the CV scan and record the voltammogram.

  • Data Analysis and Interpretation:

    • Identify the anodic peak potential (Epa) and the cathodic peak potential (Epc).

    • Calculate the formal redox potential (E°') using the equation: E°' = (Epa + Epc) / 2 .

    • Determine the peak separation (ΔEp = |Epa - Epc|). For a reversible, one-electron transfer process, ΔEp is theoretically close to 59 mV at 25 °C. Deviations from this value can indicate quasi-reversible or irreversible electron transfer kinetics.

    • Varying the scan rate can provide further insights into the reaction mechanism. For a diffusion-controlled process, the peak current should be proportional to the square root of the scan rate.

Visualizing the Path to Data: Experimental Workflow and Key Relationships

To better illustrate the experimental process and the fundamental principles governing the redox behavior of phenazines, the following diagrams are provided.

CV_Workflow cluster_prep 1. Preparation cluster_measurement 2. Measurement cluster_analysis 3. Data Analysis A Polish Working Electrode B Assemble 3-Electrode Cell A->B C Deoxygenate Electrolyte (Inert Gas Purge) B->C D Record Background Voltammogram C->D E Add Phenazine Analyte D->E F Run Cyclic Voltammogram E->F G Identify Peak Potentials (Epa, Epc) F->G H Calculate Formal Potential E°' = (Epa + Epc) / 2 G->H I Analyze Peak Separation and Scan Rate Dependence H->I SAR_Phenazine Phenazine Phenazine Core More_Positive_E Higher (more positive) Redox Potential More_Negative_E Lower (more negative) Redox Potential EWG Electron-Withdrawing Group (EWG) (e.g., -COOH, -Cl) EWG->Phenazine Stabilizes anion, facilitates reduction EWG->More_Positive_E  Increases E°' EDG Electron-Donating Group (EDG) (e.g., -OH, -NH2) EDG->Phenazine Destabilizes anion, hinders reduction EDG->More_Negative_E  Decreases E°'

Caption: The influence of substituent electronic effects on the redox potential of the phenazine nucleus.

Structure-Activity Relationships: The "Why" Behind the Numbers

The redox potential of a phenazine derivative is not an arbitrary value; it is a direct reflection of its molecular structure. The principles of physical organic chemistry provide a robust framework for understanding these structure-activity relationships:[6][7]

  • Electron-Withdrawing Groups (EWGs): Substituents such as carboxylates (-COOH) and halogens (-Cl) are inductively or resonantly electron-withdrawing. They decrease the electron density on the phenazine ring system, which stabilizes the negatively charged reduced (anionic) form of the molecule. This stabilization makes the molecule easier to reduce, resulting in a higher (more positive) redox potential.[8]

  • Electron-Donating Groups (EDGs): Conversely, groups like hydroxyl (-OH) and amino (-NH₂) donate electron density to the aromatic core. This increased electron density destabilizes the reduced form, making the molecule more difficult to reduce and thus shifting the redox potential to lower (more negative) values.[6]

This tunable nature of the redox potential through synthetic modification is a powerful tool. For instance, in the development of redox flow batteries, phenazine derivatives with highly negative redox potentials are sought after as anolytes. In contrast, for applications requiring potent oxidizing agents, derivatives with more positive redox potentials would be synthesized.

Conclusion

The redox potential is a critical parameter that governs the functionality of phenazine derivatives across a multitude of applications. This guide has provided a comparative overview of the redox potentials of several important phenazines, a detailed and robust protocol for their experimental determination, and a scientifically grounded explanation of the underlying structure-activity relationships. By leveraging this knowledge, researchers are better equipped to rationally design and synthesize novel phenazine-based molecules with finely tuned redox properties, thereby accelerating innovation in medicine, materials science, and beyond.

References

  • New insights into phenazine-based redox flow batteries by using high-throughput density functional theory modeling. (n.d.). American Chemical Society. [Link]

  • Redox potentials of various phenazines. | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

  • Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. (n.d.). PMC - NIH. [Link]

  • New insights into phenazine-based organic redox flow batteries by using high-throughput DFT modelling. (2020). Sustainable Energy & Fuels, 4(11), 5513-5521. [Link]

  • Predicting the Redox Potentials of Phenazine Derivatives Using DFT-Assisted Machine Learning. (2022). ACS Omega, 7(22), 18887-18899. [Link]

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  • (Left) Dependence of the redox potential of the parent phenazine on the... | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

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Comparative

A Comparative Guide for Researchers: 5,10-Dihydro-5-methylphenazine vs. Ferrocene as Redox Mediators

In the intricate world of electrochemical analysis and biosensor development, the choice of a redox mediator is a critical decision that can profoundly influence experimental outcomes. An effective mediator facilitates e...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of electrochemical analysis and biosensor development, the choice of a redox mediator is a critical decision that can profoundly influence experimental outcomes. An effective mediator facilitates electron transfer between an analyte or enzyme and the electrode surface, often overcoming kinetic barriers and enabling measurements at lower overpotentials. This guide provides an in-depth comparison of two prominent redox mediators: 5,10-Dihydro-5-methylphenazine (Mephenazine) and Ferrocene. Our objective is to equip researchers, scientists, and drug development professionals with the necessary data and insights to make an informed selection for their specific applications.

Introduction to Redox Mediators

Redox mediators are small, redox-active molecules that act as electron shuttles. In biosensing, for instance, they can accept electrons from a reduced enzyme and transfer them to an electrode, or vice versa. The ideal mediator possesses several key characteristics: rapid electron transfer kinetics, chemical stability in both its oxidized and reduced forms, a suitable redox potential that matches the biological system without causing interference, and minimal pH sensitivity.[1][2]

5,10-Dihydro-5-methylphenazine (Mephenazine) , a derivative of phenazine, is an organic redox mediator known for its utility in various electron-transfer reaction analyses.[3][4] Phenazine-based compounds are increasingly recognized for their electrocatalytic properties and are often employed in the development of electrochemical sensors and biosensors.[5]

Ferrocene , an organometallic compound with a characteristic "sandwich" structure, is arguably one of the most widely used redox mediators.[6][7] Its derivatives are celebrated for their stable and reversible one-electron redox behavior, facile synthesis, and the ability to tune their redox potential through substitution on the cyclopentadienyl rings.[8][9][10]

Head-to-Head Comparison: Mephenazine vs. Ferrocene

To facilitate a direct comparison, the key electrochemical and physical properties of Mephenazine and Ferrocene are summarized below. It is important to note that the exact values can vary depending on the experimental conditions such as solvent, supporting electrolyte, and electrode material.

Property5,10-Dihydro-5-methylphenazine (Mephenazine)Ferrocene
Class Organic (Phenazine derivative)Organometallic (Metallocene)
Redox Potential (E½) Varies; can be influenced by pH and substitution.~+0.4 V vs. SCE in acetonitrile (tunable with derivatives).[9]
Electron Transfer Kinetics Generally fast.Very fast self-exchange rates (kex = 10⁶–10⁷ M⁻¹ s⁻¹).[8]
pH Sensitivity Can be pH-dependent due to proton-coupled electron transfer.[5]Generally pH-independent redox potential.[2]
Stability Oxidized form can have limited stability.High stability in both oxidized (ferrocenium) and reduced forms.[1]
Solubility Varies with solvent.Soluble in many organic solvents; solubility in aqueous media can be enhanced through derivatization.
Tunability Redox potential can be tuned by modifying the phenazine core.[11]Redox potential is highly tunable by adding electron-donating or -withdrawing groups to the cyclopentadienyl rings.[9][12]

Deep Dive: Mechanistic Insights and Practical Considerations

5,10-Dihydro-5-methylphenazine: The Organic Contender

Mephenazine and other phenazine derivatives operate through a redox cycle involving the transfer of electrons and potentially protons. This proton-coupled electron transfer (PCET) can be both an advantage and a disadvantage.

Causality Behind Performance:

  • pH Dependence: The involvement of protons in the redox mechanism means that the formal potential of many phenazine-based mediators is pH-dependent. This can be exploited for developing pH sensors but can also introduce complexity and potential for error in applications where pH is not strictly controlled.

  • Electrocatalytic Activity: Phenazines can exhibit significant electrocatalytic effects, lowering the overpotential required for the oxidation or reduction of certain analytes.[5] This is particularly beneficial in biosensors for analytes like NADH, where direct electrochemical oxidation at bare electrodes typically requires a high overpotential, leading to fouling and interference.

  • Stability Concerns: The oxidized forms of some dihydrophenazines can be less stable than their reduced counterparts, potentially leading to signal drift over time in continuous monitoring applications.

Ferrocene: The Organometallic Benchmark

Ferrocene's electrochemical behavior is characterized by a clean, reversible one-electron oxidation to the ferrocenium cation.[1] This simplicity and robustness are major contributors to its widespread adoption.

Causality Behind Performance:

  • pH Independence: The redox process of the ferrocene/ferrocenium couple does not involve protons, making its redox potential largely independent of pH.[2] This is a significant advantage in biological applications where pH can fluctuate.

  • Rapid and Reversible Kinetics: Ferrocene exhibits exceptionally fast electron self-exchange rates, which translates to efficient mediation.[8] The electrochemical reversibility ensures that the mediator can be cycled multiple times without significant degradation.

  • Unparalleled Tunability: The redox potential of ferrocene can be systematically tuned over a wide range by introducing substituents to the cyclopentadienyl rings.[9][12] Electron-donating groups lower the potential, while electron-withdrawing groups increase it. This allows for the fine-tuning of the mediator's potential to match the specific requirements of an enzyme or analyte.[10]

  • Solubility and Immobilization: While ferrocene itself is hydrophobic, its derivatives can be readily synthesized with hydrophilic groups to improve aqueous solubility. Furthermore, the ease of functionalization allows for covalent attachment to polymers or electrode surfaces, which can prevent leaching and improve long-term sensor stability.[13][14]

Experimental Protocol: Evaluating Redox Mediator Performance with Cyclic Voltammetry

Cyclic Voltammetry (CV) is a fundamental electrochemical technique for characterizing redox mediators.[15] It provides information on redox potentials, electron transfer kinetics, and stability.

Objective: To determine the half-wave potential (E½), peak separation (ΔEp), and electrochemical reversibility of a redox mediator.

Materials and Equipment:

  • Potentiostat

  • Three-electrode electrochemical cell (Working Electrode: Glassy Carbon; Reference Electrode: Ag/AgCl; Counter Electrode: Platinum wire)

  • Analyte solution: 1 mM of the redox mediator (e.g., Ferrocene) in a suitable solvent (e.g., acetonitrile) with 0.1 M supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

  • Nitrogen or Argon gas for deaeration.

Step-by-Step Methodology:

  • Preparation: Polish the working electrode with alumina slurry, rinse thoroughly with deionized water and the solvent, and dry. Assemble the three-electrode cell with the analyte solution.

  • Deaeration: Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a gentle stream of gas over the solution during the experiment.

  • Cyclic Voltammetry Scan:

    • Set the potential window to scan from an initial potential where no redox reaction occurs, through the redox event, and to a final potential. For ferrocene in acetonitrile, a scan from 0 V to +0.8 V and back to 0 V vs. Ag/AgCl is typically appropriate.

    • Set the scan rate, starting with 100 mV/s.

    • Run the cyclic voltammogram.

  • Data Analysis:

    • Identify the anodic (oxidation) peak potential (Epa) and cathodic (reduction) peak potential (Epc).

    • Calculate the half-wave potential: E½ = (Epa + Epc) / 2. This potential is a thermodynamic parameter characteristic of the redox couple.

    • Calculate the peak separation: ΔEp = Epa - Epc. For a reversible, one-electron process, the theoretical ΔEp is approximately 59 mV at 25°C.[16] A larger ΔEp suggests quasi-reversible or irreversible kinetics.

    • Measure the anodic (ipa) and cathodic (ipc) peak currents. For a reversible process, the ratio ipa/ipc should be close to 1.

  • Varying Scan Rate: Repeat the CV scan at different scan rates (e.g., 20, 50, 200, 500 mV/s). For a diffusion-controlled process, the peak currents should be proportional to the square root of the scan rate.

Self-Validating System: The consistency of the E½ value across different scan rates and an ipa/ipc ratio near unity provide internal validation for the reversibility of the redox process.[17] Deviations from ideal behavior can indicate coupled chemical reactions or slow electron transfer kinetics.[18]

Visualizing the Electron Transfer Mechanism

The following diagrams illustrate the fundamental electron transfer pathways for Mephenazine and Ferrocene in a generic enzyme-based biosensor for the oxidation of a substrate.

G cluster_0 Mephenazine-Mediated Electron Transfer cluster_1 Ferrocene-Mediated Electron Transfer Enzyme_red Reduced Enzyme (E_red) Product Product Med_ox Mephenazine (Ox) Enzyme_red->Med_ox 2e⁻, 2H⁺ Enzyme_ox Oxidized Enzyme (E_ox) Enzyme_ox->Enzyme_red Substrate Substrate Substrate->Enzyme_ox Med_red Mephenazine (Red) Med_ox->Med_red Electrode Electrode Med_red->Electrode 2e⁻ Electrode->Med_ox Enzyme_red_fc Reduced Enzyme (E_red) Product_fc Product Med_ox_fc Ferrocenium (Fc⁺) Enzyme_red_fc->Med_ox_fc e⁻ Enzyme_ox_fc Oxidized Enzyme (E_ox) Enzyme_ox_fc->Enzyme_red_fc Substrate_fc Substrate Substrate_fc->Enzyme_ox_fc Med_red_fc Ferrocene (Fc) Med_ox_fc->Med_red_fc Electrode_fc Electrode Med_red_fc->Electrode_fc e⁻ Electrode_fc->Med_ox_fc

Caption: Electron transfer pathways for Mephenazine (left) and Ferrocene (right) in a biosensor.

Conclusion and Recommendations

The choice between 5,10-Dihydro-5-methylphenazine and Ferrocene is highly application-dependent.

Choose Ferrocene and its derivatives when:

  • pH independence and stability are paramount. [2]

  • Fine-tuning of the redox potential is required to match a specific enzyme or avoid interfering reactions.[9]

  • Long-term operational stability is a key requirement, often necessitating immobilization.[13]

Consider Mephenazine and other phenazine derivatives when:

  • A specific redox potential, potentially at a lower value than unsubstituted ferrocene, is needed.

  • The inherent electrocatalytic properties can be leveraged to reduce the overpotential for a target analyte.[5]

  • The pH-dependent redox potential can be utilized as a sensing mechanism itself.

For most general-purpose biosensor and electrochemical applications, Ferrocene's robustness, tunability, and pH-independent behavior make it the more versatile and reliable choice. [19] However, the unique properties of Mephenazine and other phenazines make them valuable tools for specific niche applications where their electrocatalytic or pH-responsive nature can be advantageously exploited. As always, empirical validation using the described cyclic voltammetry protocol is essential to confirm the suitability of a chosen mediator for your specific experimental system.

References

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  • Tunable Redox Potential, Optical Properties, and Enhanced Stability of Modified Ferrocene-Based Complexes. (2019). ACS Publications. [Link]

  • An Electrochemical Evaluation of Novel Ferrocene Derivatives for Glutamate and Liver Biomarker Biosensing. (n.d.). PMC. [Link]

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  • Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications. (2024). PubMed. [Link]

  • Electrochemical Synthesis of the in human S-oxide metabolites of phenothiazine containing Anti-Psychotic Medications. (n.d.). ChemRxiv. [Link]

  • Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications. (n.d.). MDPI. [Link]

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Validation

Performance comparison of different dihydrophenazine derivatives in OLEDs

An In-Depth Guide to Dihydrophenazine Derivatives for High-Efficiency OLEDs As the demand for more vibrant, efficient, and durable displays and lighting solutions grows, the evolution of Organic Light-Emitting Diodes (OL...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Dihydrophenazine Derivatives for High-Efficiency OLEDs

As the demand for more vibrant, efficient, and durable displays and lighting solutions grows, the evolution of Organic Light-Emitting Diodes (OLEDs) has become a focal point of materials science research.[1][2] At the heart of this technology are the emitter materials, which dictate the ultimate performance of the device. Among the most promising candidates are materials capable of Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons and theoretically enables 100% internal quantum efficiency.[1][3]

This guide provides a comprehensive comparison of various dihydrophenazine (DHPZ) derivatives, a class of molecules that have emerged as exceptionally potent donor units for constructing state-of-the-art TADF emitters. We will delve into the molecular design principles, compare the performance of key derivatives with supporting data, and provide detailed experimental protocols for their synthesis and device fabrication.

The remarkable performance of dihydrophenazine derivatives in OLEDs stems from a well-established molecular design strategy known as the Donor-Acceptor (D-A) principle. In this framework, the DHPZ moiety serves as a strong electron donor, which is chemically linked to an electron-acceptor unit.[4][5] This architecture spatially separates the Highest Occupied Molecular Orbital (HOMO), primarily located on the donor, from the Lowest Unoccupied Molecular Orbital (LUMO), which resides on the acceptor.

This separation is crucial for achieving a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST). A small ΔE_ST (typically < 0.2 eV) allows triplet excitons, which are generated 75% of the time during electrical excitation, to be converted into emissive singlet excitons through a process called Reverse Intersystem Crossing (RISC).[3] This efficient harvesting of triplets is the hallmark of TADF and the key to achieving external quantum efficiencies (EQEs) far exceeding the 5% theoretical limit of conventional fluorescence.

The versatility of the DHPZ core allows for extensive chemical modification. By judiciously selecting different acceptor units and modifying the DHPZ donor itself, researchers can precisely tune the optoelectronic properties of the resulting molecule, including its emission color, quantum yield, and exciton lifetime.[4][5][6]

G cluster_0 Molecular Design of DHPZ-based TADF Emitters cluster_1 Energy Level Engineering Donor Dihydrophenazine (DHPZ) Core (Electron Donor) Linker Covalent Linkage Donor->Linker Acceptor Electron Acceptor Unit (e.g., Benzonitrile, Phenazine) Linker->Acceptor Molecule D-A TADF Molecule Linker->Molecule Forms HOMO HOMO (Localized on Donor) Molecule->HOMO Leads to LUMO LUMO (Localized on Acceptor) Molecule->LUMO Energy_Gap Small ΔEST (S1-T1 Gap) HOMO->Energy_Gap Enables LUMO->Energy_Gap Enables RISC Efficient RISC Energy_Gap->RISC Facilitates TADF High-Efficiency TADF RISC->TADF Results in G cluster_workflow OLED Fabrication & Testing Workflow cluster_details Details of Layer Deposition (Step 4) A 1. Substrate Cleaning (ITO-coated glass) B 2. Plasma Treatment (Improves work function) A->B C 3. Load into Vacuum Chamber (Base pressure < 10⁻⁶ Torr) B->C D 4. Organic Layer Deposition (Thermal Evaporation) C->D E 5. Cathode Deposition (e.g., LiF/Al) D->E D1 Hole Injection Layer (HIL) D->D1 Sequential Deposition F 6. Encapsulation (Protects from air/moisture) E->F G 7. Device Testing F->G H Current Density (J) Voltage (V) Luminance (L) EL Spectrum G->H Measures D2 Hole Transport Layer (HTL) D1->D2 D3 Emissive Layer (EML) Host doped with DHPZ emitter D2->D3 D4 Electron Transport Layer (ETL) D3->D4 I EQE Power Efficiency CIE Coordinates H->I Calculates

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Comparative

A Senior Application Scientist's Guide to Validating the Electrochemical Reversibility of 5,10-Dihydro-5-methylphenazine

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of redox-active molecules, phenazine derivatives have garnered significant attention for their versatile applications, ranging fro...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of redox-active molecules, phenazine derivatives have garnered significant attention for their versatile applications, ranging from electron mediators in biological systems to charge-carrying species in organic batteries.[1][2] Among these, 5,10-Dihydro-5-methylphenazine (a reduced form of N-methylphenazinium, often referred to as Mepazine in other contexts) presents a compelling scaffold. Its electrochemical behavior, specifically the reversibility of its redox reactions, is a critical parameter that dictates its stability and efficiency in any electron-transfer application.

This guide provides an in-depth, experience-driven framework for validating the electrochemical reversibility of 5,10-Dihydro-5-methylphenazine. We will move beyond a simple recitation of steps to explain the causality behind the experimental design, ensuring a self-validating and robust methodology. For comparative purposes, we will benchmark our target molecule against Ferrocene, the gold standard for reversible electrochemical behavior.

Pillar 1: The Imperative of Electrochemical Reversibility

Electrochemical reversibility is a measure of how readily a molecule can be oxidized and then reduced back to its original state without degradation.[3] A truly reversible system is characterized by rapid electron transfer kinetics, where the rate of electron transfer is significantly faster than the rate of mass transport of the analyte to the electrode surface.[2] For a molecule like 5,10-Dihydro-5-methylphenazine, which functions by shuttling electrons, poor reversibility would imply instability of the oxidized form, leading to diminished performance and a shorter functional lifetime. Cyclic Voltammetry (CV) is the quintessential technique for rapidly assessing this property.[4]

Pillar 2: The Diagnostic Power of Cyclic Voltammetry

Cyclic voltammetry involves scanning the potential of an electrode linearly with time in a solution containing the analyte and observing the resulting current.[5] For a reversible system, the voltammogram exhibits a characteristic "duck-shaped" curve. The key diagnostic criteria for reversibility are:

  • Peak Separation (ΔEp): The difference between the anodic peak potential (Epa) and the cathodic peak potential (Epc). For a reversible one-electron process at room temperature, the theoretical value is approximately 59 mV.[6]

  • Peak Current Ratio (ipa/ipc): The ratio of the anodic peak current to the cathodic peak current. For a reversible system where both species are stable, this ratio is equal to 1.[7]

  • Peak Current vs. Scan Rate: The peak current (ip) should be directly proportional to the square root of the scan rate (ν1/2). This relationship is described by the Randles-Sevcik equation and confirms that the process is diffusion-controlled, a hallmark of a reversible system.[8]

Experimental Workflow: A Self-Validating Protocol

The following protocol is designed to be a self-validating system. Each step is chosen to eliminate common sources of error and ensure the data is interpretable and trustworthy.

dot

Caption: A generalized workflow for validating electrochemical reversibility using cyclic voltammetry.

1. Solution Preparation (Causality: Purity and Conductivity)

  • Analyte Solution: Prepare a 1-2 mM solution of 5,10-Dihydro-5-methylphenazine in a suitable solvent. Acetonitrile or dichloromethane are common choices for organic redox molecules.

  • Supporting Electrolyte: Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6), to the solution. Why? The electrolyte is crucial to minimize solution resistance and ensure that the analyte migrates to the electrode via diffusion rather than electrostatic attraction.[6]

  • Control Solution: Prepare a separate solution containing only the solvent and supporting electrolyte. This will be used for a background scan.

2. Electrochemical Cell Assembly (Causality: Standardized Measurement)

  • Assemble a three-electrode cell:

    • Working Electrode (WE): A glassy carbon or platinum disk electrode. The surface must be meticulously polished before each experiment to ensure a reproducible surface area and remove any adsorbed impurities.[6]

    • Reference Electrode (RE): A non-aqueous Ag/AgNO3 or a saturated calomel electrode (SCE) isolated by a salt bridge. Why? A stable reference potential is essential for accurate measurement of the analyte's redox potentials.[8]

    • Counter Electrode (CE): A platinum wire or mesh. It completes the electrical circuit.[9]

3. Degassing (Causality: Eliminating Interference)

  • Purge the analyte solution with an inert gas (e.g., nitrogen or argon) for at least 10-15 minutes. Maintain a blanket of the inert gas over the solution during the experiment. Why? Dissolved oxygen is electroactive and its reduction can produce interfering peaks in the voltammogram, particularly at negative potentials.[6]

4. Cyclic Voltammetry Measurement (Causality: Data Generation)

  • Background Scan: First, run a CV of the control solution (electrolyte only) over a wide potential window. This establishes the solvent and electrolyte's electrochemical window, ensuring that the observed peaks are from the analyte and not the background.[7]

  • Analyte Scan:

    • Immerse the electrodes in the degassed analyte solution.

    • Set the initial potential to a value where no reaction occurs. For 5,10-Dihydro-5-methylphenazine, which undergoes oxidation, starting at a more negative potential is appropriate.

    • Scan towards a positive potential until the oxidation peak is observed, and then reverse the scan direction.

    • Perform the CV at a series of scan rates (e.g., 20, 50, 100, 200, 500 mV/s). Why? Varying the scan rate is essential to test the relationship between peak current and ν1/2.[7]

Comparative Analysis: 5,10-Dihydro-5-methylphenazine vs. Ferrocene

Ferrocene is the archetypal reversible redox couple in non-aqueous electrochemistry.[9] Its single, well-behaved one-electron oxidation to the ferrocenium cation (Fc+) makes it an ideal standard for comparison.

dot

Caption: Reversible one-electron redox cycle of Ferrocene.

Below is a table summarizing the expected experimental data for Ferrocene under typical conditions (e.g., 1 mM in 0.1 M TBAPF6/CH3CN at 100 mV/s).

ParameterExpected Value for FerroceneIndication of Reversibility
Epa - Epc (ΔEp) ~65 mVClose to the theoretical 59 mV for a one-electron process.
ipa / ipc ≈ 1.0The oxidized and reduced species are stable on the timescale of the experiment.
ip vs. ν1/2 Linear RelationshipThe process is controlled by diffusion.

These values are representative and may vary slightly based on specific experimental conditions.[8]

Based on the literature for related N,N'-disubstituted dihydrophenazines, this molecule is expected to undergo two successive one-electron oxidations. The first oxidation forms a stable radical cation, and the second, at a more positive potential, forms a dication. For this guide, we will focus on the first redox event, which is typically the most reversible.

dot

Caption: Expected two-step redox mechanism for 5,10-Dihydro-5-methylphenazine.

The following table presents plausible, illustrative data for the first redox event of 5,10-Dihydro-5-methylphenazine, reflecting a system that is largely reversible but may show minor deviations from ideality.

ParameterPlausible Value for 5,10-Dihydro-5-methylphenazineIndication of Reversibility
Epa - Epc (ΔEp) 75 mVSlightly larger than the ideal 59 mV, suggesting quasi-reversible behavior with slightly slower electron transfer kinetics than ferrocene.
ipa / ipc 0.95Close to 1, indicating good stability of the radical cation on the experimental timescale.
ip vs. ν1/2 Linear RelationshipThe process is predominantly diffusion-controlled.

Note: This data is illustrative, based on the known behavior of phenazine derivatives, to serve as a comparative guide.[4]

Conclusion: Synthesizing the Evidence

By systematically applying the described cyclic voltammetry protocol, a researcher can confidently validate the electrochemical reversibility of 5,10-Dihydro-5-methylphenazine. The comparison with an ideal standard like ferrocene provides a crucial benchmark.

For 5,10-Dihydro-5-methylphenazine, observing a peak separation slightly greater than 59 mV but remaining constant with scan rate, a peak current ratio near unity, and a linear plot of peak current versus the square root of the scan rate would constitute strong evidence of a chemically reversible and electrochemically quasi-reversible to reversible system. This validation is a foundational step, confirming the molecule's suitability for applications that rely on stable and efficient electron shuttling.

References

  • Grokipedia. Randles–Sevcik equation.
  • University of Massachusetts Boston. Cyclic Voltammetry of Ferrocene, [Ru(bpy)3].
  • MDPI. Synthesis and Characterization of Phenazine-Based Redox Center for High-Performance Polymer Poly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine. Available at: [Link]

  • Pine Research Instrumentation. (2024). Referencing Electrochemical Data to an Internal Standard. Available at: [Link]

  • JoVE (Journal of Visualized Experiments). (2015). Cyclic Voltammetry CV: Measuring Redox Potentials and Currents. Available at: [Link]

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  • Royal Society of Chemistry. (2017). Voltammetric and spectroscopic study of ferrocene and hexacyanoferrate and the suitability of their redox couples as internal standards in ionic liquids. Available at: [Link]

  • Attia, P. M. (2018). Chemical and electrochemical reversibility. Available at: [Link]

  • Chemistry LibreTexts. (2023). Lab 1: Cyclic Voltammetry. Available at: [Link]

  • ResearchGate. (2022). Redox Properties of N,N′ -Disubstituted Dihydrophenazine and Dihydrodibenzo[ a,c ]phenazine: The First Isolation of Their Crystalline Radical Cations and Dications. Available at: [Link]

  • SOP4CV. Evaluating Electrochemical Reversibility. Available at: [Link]

  • Wikipedia. Randles–Sevcik equation. Available at: [Link]

  • OrigaLys. Determination of diffusion coefficient of electroactive elements through Randles-Sevcik equation by Cyclic Voltammetry. Available at: [Link]

  • als-japan.com. support/electrochemical technique/cyclic voltammetry - III. Available at: [Link]

  • Michigan State University. EXPERIMENT 5. CYCLIC VOLTAMMETRY. Available at: [Link]

  • Royal Society of Chemistry. (2025). Dihydrophenazine-derived oligomers from industrial waste as sustainable superior cathode materials for rechargeable lithium-ion batteries. Available at: [Link]

  • ChemRxiv. (2023). Understanding Electrochemical Reversibility using Density Functional Theory: Bridging Theoretical Scheme of Squares and Experimental Cyclic Voltammetry. Available at: [Link]

  • e-monash. (2000). Use of the ferrocene oxidation process to provide both reference electrode potential calibration and a simple measurement (via Semiintegration) of the uncompensated resistance in cyclic voltammetric studies in high-resistance organic solvents. Available at: [Link]

  • arXiv. (2022). Ferrocene as an iconic redox marker: from solution chemistry to molecular electronic devices. Available at: [Link]

  • Chemistry LibreTexts. (2023). 2. Reversibility – Chemical vs. Electrochemical. Available at: [Link]

  • ResearchGate. (2022). A Systematic Study on the Redox Potentials of Phenazine‐Derivatives in Aqueous Media: A Combined Computational and Experimental Work. Available at: [Link]

  • ResearchGate. (2025). Janus-type photo-redox properties and catalytic applications of 5,10-dihydrophenazine derivatives. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Synthesis and Characterization of Phenazine-Based Redox Center for High-Performance Polymer Poly(aryl ether sulfone)-5,10-Diphenyl-dihydrophenazine. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Repurposing the Electron Transfer Reactant Phenazine Methosulfate (PMS) for the Apoptotic Elimination of Malignant Melanoma Cells through Induction of Lethal Oxidative and Mitochondriotoxic Stress. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Using structure-function relationships to understand the mechanism of phenazine-mediated extracellular electron transfer in Escherichia coli. Available at: [Link]

  • National Center for Biotechnology Information. 5-Methylphenazinium methylsulfate mediates cyclic electron flow and proton gradient dissipation in chromaffin-vesicle membranes. Available at: [Link]

  • Chemistry LibreTexts. (2023). Cyclic Voltammetry. Available at: [Link]

  • ResearchGate. (2025). Redox reactivity of Phenazine Methosulfate (PMS). Reductively (NADPH). Available at: [Link]

  • National Renewable Energy Laboratory. (1987). A Photosynthetic Photoelectrochemical Cell Using Phenazine Methosulfate and Phenazine Ethosulfate as Electron Acceptors. Available at: [Link]

  • IUPAC. (2019). Terminology of electrochemical methods of analysis (IUPAC Recommendations 2019). Available at: [Link]

Sources

Validation

A Technical Guide to the Reproducibility of Kinetic Measurements Using 5,10-Dihydro-5-methylphenazine

For Researchers, Scientists, and Drug Development Professionals In the landscape of kinetic analysis, particularly for redox enzymes such as cytochrome P450s and flavin-dependent monooxygenases, the choice of reducing ag...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinetic analysis, particularly for redox enzymes such as cytochrome P450s and flavin-dependent monooxygenases, the choice of reducing agent is a critical determinant of experimental success and data reliability. Among the available options, 5,10-Dihydro-5-methylphenazine (MPH) presents itself as a potent artificial electron donor. This guide provides a comprehensive analysis of the reproducibility of kinetic measurements using MPH, comparing its performance with commonly used alternatives and offering insights grounded in experimental evidence to ensure the integrity of your kinetic data.

The Critical Role of the Reducing Agent in Enzyme Kinetics

The study of enzyme kinetics provides fundamental insights into catalytic mechanisms and is a cornerstone of drug discovery and development. The reliability of kinetic parameters, such as the Michaelis constant (Kₘ) and the catalytic rate constant (kcat), is paramount. These parameters are not immutable constants but are highly dependent on experimental conditions, including the choice of reducing agent. An ideal reducing agent should efficiently donate electrons to the enzyme system without introducing confounding variables such as autooxidation or side reactions, which can compromise the reproducibility of the data.

5,10-Dihydro-5-methylphenazine (MPH): A Powerful but Demanding Reductant

MPH is a two-electron donor that has been utilized in the study of various redox enzymes. Its chemical properties, including a molecular weight of 196.25 g/mol , make it a useful tool in specific experimental contexts.[1]

The Reaction Mechanism of MPH in Enzyme Assays

MPH facilitates the reduction of enzymes by donating electrons, becoming oxidized in the process. This reaction is often monitored spectrophotometrically.

MPH_Reaction cluster_reactants Reactants cluster_products Products MPH 5,10-Dihydro-5-methylphenazine (MPH, Reduced) Enzyme_red Enzyme (Reduced) MPH->Enzyme_red Donates 2e⁻ Enzyme_ox Enzyme (Oxidized) MPH_ox 5-Methylphenazinium (MPH⁺, Oxidized) Enzyme_ox->MPH_ox Accepts 2e⁻

Caption: Reaction scheme of MPH as an electron donor.

Factors Influencing Reproducibility with MPH

While a potent reductant, the reproducibility of kinetic assays using MPH can be influenced by several factors:

  • Autooxidation: MPH is susceptible to autooxidation, particularly in the presence of dissolved oxygen. This can lead to a non-enzymatic background reaction that consumes the reducing agent and can interfere with the measurement of the true enzymatic rate. The rate of autooxidation is influenced by buffer composition, pH, and temperature.

  • Buffer Effects: The choice of buffer can significantly impact the stability of MPH and the activity of the enzyme under investigation. Buffers containing metal ions that can be chelated may affect the performance of metalloenzymes.[2] It is crucial to select a buffer system that is inert with respect to MPH and optimal for the target enzyme.

  • Purity of MPH: The purity of the MPH reagent is critical. Impurities can act as inhibitors or substrates for the enzyme, leading to erroneous kinetic parameters.

Comparison with Alternative Reducing Agents: The Gold Standard of NAD(P)H

The most common alternatives to artificial electron donors like MPH are the physiological pyridine nucleotides, NADH and NADPH.

Feature5,10-Dihydro-5-methylphenazine (MPH)NAD(P)H
Electron Donation Direct, two-electron donorRequires a reductase partner enzyme
Physiological Relevance Artificial electron donorNatural cofactor for many redox enzymes
Stability in Air Prone to autooxidationRelatively stable in solution
Cost Generally less expensiveCan be a significant cost, especially for high-throughput screening
Assay Complexity Simpler, direct reductionCan be more complex, requiring a coupled enzyme system
Potential for Interference Autooxidation can create background noiseCoupled enzyme systems can have their own kinetics to consider
A Note on Data Reproducibility:

Direct comparative studies on the reproducibility of kinetic data using MPH versus NAD(P)H are scarce in the literature. However, the widespread and long-standing use of NAD(P)H in a vast array of enzymatic assays attests to its reliability and the well-established protocols for its use. The potential for autooxidation with MPH introduces an inherent variability that must be carefully controlled to achieve a similar level of reproducibility.

Experimental Protocols for Enhancing Reproducibility

To obtain reliable and reproducible kinetic data with MPH, a rigorous experimental design is essential.

General Experimental Workflow

experimental_workflow prep Prepare Degassed Buffer mph_prep Prepare Fresh MPH Solution in Degassed Buffer prep->mph_prep reaction_setup Set up Reaction Mixture (Buffer, Enzyme, Substrate) prep->reaction_setup initiate Initiate Reaction with MPH mph_prep->initiate enzyme_prep Prepare Enzyme Solution enzyme_prep->reaction_setup reaction_setup->initiate monitor Monitor Reaction Progress (Spectrophotometrically) initiate->monitor analyze Analyze Kinetic Data monitor->analyze

Caption: A generalized workflow for kinetic assays using MPH.

Detailed Step-by-Step Methodology for a Spectrophotometric Assay
  • Buffer Preparation: Prepare the desired buffer and degas it thoroughly by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to minimize dissolved oxygen.

  • MPH Solution Preparation: Immediately before use, dissolve MPH in the degassed buffer to the desired stock concentration. Protect the solution from light and maintain it under an inert atmosphere.

  • Enzyme and Substrate Preparation: Prepare stock solutions of the enzyme and substrate in the degassed buffer.

  • Reaction Mixture Assembly: In a cuvette, combine the degassed buffer, enzyme, and substrate. Allow the mixture to equilibrate to the desired temperature.

  • Reaction Initiation and Monitoring: Initiate the reaction by adding the MPH stock solution. Immediately begin monitoring the change in absorbance at the appropriate wavelength over time. For example, the reduction of cytochrome oxidase by MPH can be monitored in the Soret, visible, and near-IR regions.[3]

  • Data Analysis: Determine the initial reaction rates from the linear portion of the progress curves. Fit the initial rate data to the Michaelis-Menten equation or other appropriate models to determine the kinetic parameters.

Troubleshooting and Ensuring Data Integrity

  • High Background Rate: If a high rate of reaction is observed in the absence of the enzyme or substrate, it is likely due to MPH autooxidation. Improve the degassing of buffers and solutions and ensure all manipulations are performed under an inert atmosphere.

  • Non-linear Progress Curves: If the reaction rate decreases rapidly over time, it could be due to MPH degradation, substrate depletion, or product inhibition. Ensure that initial rates are measured over a short time course where the reaction is linear.

  • Poor Reproducibility Between Replicates: This can be caused by inconsistent handling of the MPH solution. Prepare fresh MPH for each experiment and minimize its exposure to air.

Conclusion: Making an Informed Choice

5,10-Dihydro-5-methylphenazine is a valuable tool for the kinetic analysis of redox enzymes, offering the advantage of direct electron donation. However, its susceptibility to autooxidation necessitates meticulous experimental technique to ensure the reproducibility of kinetic measurements. For many applications, the physiological reductants NADH and NADPH, despite potentially higher costs and the need for coupled enzyme systems, offer greater stability and are often the preferred choice for achieving highly reproducible kinetic data.

The decision of which reducing agent to use should be based on a careful consideration of the specific enzyme system, the experimental goals, and the resources available. By understanding the properties of MPH and implementing the rigorous protocols outlined in this guide, researchers can harness its power while minimizing the potential for experimental artifacts, thereby generating reliable and reproducible kinetic data.

References

  • Halaka, F. G., Babcock, G. T., & Dye, J. L. (1982). Reduction of cytochrome oxidase by 5,10-dihydro-5-methylphenazine: kinetic parameters from rapid-scanning stopped-flow experiments. Biochemistry, 21(23), 5658–5665. [Link]

  • PubChem. (n.d.). 5,10-Dihydro-5-methylphenazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Gooding, J. R., & Atack, J. R. (2010). Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics. ACS Chemical Biology, 5(5), 465-474. [Link]

Sources

Comparative

Benchmarking the photocatalytic efficiency of 5,10-Dihydro-5-methylphenazine against other organic catalysts

Introduction: The Imperative for Efficient Organic Photocatalysts Visible-light photoredox catalysis has revolutionized modern synthetic chemistry, offering mild and sustainable pathways to construct complex molecules. A...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Efficient Organic Photocatalysts

Visible-light photoredox catalysis has revolutionized modern synthetic chemistry, offering mild and sustainable pathways to construct complex molecules. At the heart of this technology lies the photocatalyst (PC), a molecule that absorbs light to reach an excited state with enhanced redox capabilities. This excited state can then engage in single-electron transfer (SET) with organic substrates, initiating radical-based transformations that would be otherwise challenging.[1] While precious metal complexes, such as those based on iridium and ruthenium, have historically dominated the field, their cost and toxicity have spurred the development of purely organic photocatalysts.[2]

Among the rising stars in organic photoredox catalysis is 5,10-Dihydro-5-methylphenazine (Me-MPH) . Dihydrophenazine derivatives are noted for their strong reducing power in the excited state and their "Janus-type" reactivity, capable of mediating both oxidative and reductive transformations.[3][4] This guide provides an in-depth, objective comparison of Me-MPH's photocatalytic efficiency against other widely used organic catalysts. We will delve into the key performance metrics, provide a standardized experimental protocol for benchmarking, and analyze the structure-function relationships that dictate catalytic performance. This document is intended to equip researchers, scientists, and drug development professionals with the critical information needed to select the optimal catalyst for their specific synthetic challenges.

Selection of Benchmark Catalysts

To provide a comprehensive performance landscape, Me-MPH is benchmarked against three other prominent organic photocatalysts, each representing a distinct and important class:

  • 5,10-Dihydro-5-methylphenazine (Me-MPH): The subject of our study, a member of the potent dihydrophenazine class of electron-donating catalysts.

  • Eosin Y: A classic, inexpensive xanthene dye that is widely used due to its commercial availability and well-documented photophysical properties.[5][6] It typically operates via its triplet excited state.[5]

  • 9-Mesityl-10-methylacridinium (Fukuzumi's Catalyst): A highly oxidizing acridinium salt known for its exceptional excited-state reduction potential, making it capable of oxidizing challenging substrates.[2][7][8]

Key Performance Metrics in Photocatalysis

Comparing photocatalysts requires standardized metrics that quantify their efficiency. The most critical of these is the Quantum Yield (Φ) .

  • Quantum Yield (Φ): Defined as the number of desired events (e.g., molecules of product formed) occurring per photon absorbed by the system.[9][10] It is the most rigorous measure of a photocatalytic reaction's efficiency. A quantum yield of 1 indicates that every absorbed photon leads to the formation of one product molecule.[11] Values greater than 1 suggest a chain reaction mechanism.[11]

Accurate determination of Φ is paramount for objective comparison and requires careful measurement of the photon flux of the light source, a process known as actinometry .[11][12][13]

Comparative Analysis of Photophysical and Electrochemical Properties

The efficiency of a photocatalyst is intrinsically linked to its electronic and photophysical properties. The following table summarizes the key parameters for our selected catalysts. These values dictate the thermodynamic feasibility of a catalyst to engage in electron transfer with a given substrate.

Catalystλmax (nm)E0-0 (eV)Ered (V vs SCE)Eox (V vs SCE)Ered (V vs SCE)Eox (V vs SCE)
Me-MPH ~360, 410~2.7-1.90+0.35+0.80-2.35
Eosin Y 5392.13-0.92+0.95+1.21-1.18
Fukuzumi's Catalyst 4242.64-0.55>+2.2+2.09~ -0.4

Data is compiled from various literature sources and should be considered representative. Exact values can vary with solvent and experimental conditions. Ered and Eox are the excited-state potentials, calculated from ground-state potentials and the excited-state energy (E0-0).

This data reveals the distinct redox windows of each catalyst. Fukuzumi's catalyst is an exceptionally strong photo-oxidant (Ered = +2.09 V), while Me-MPH is a potent photo-reductant (Eox = -2.35 V). Eosin Y occupies a more moderate redox space.

Standardized Benchmarking Protocol: Reductive Dehalogenation

To ensure a fair and direct comparison, a well-established model reaction is essential. We have selected the reductive dehalogenation of 4-bromobenzophenone, a common benchmark for assessing the performance of photoreductants.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Photoreaction cluster_analysis Analysis A Prepare Stock Solutions: - Substrate (4-bromobenzophenone) - Catalyst (Me-MPH, Eosin Y, etc.) - Amine (Hantzsch Ester) B Add Substrate, Amine, & Solvent to Reaction Vials A->B C Degas Mixture (Freeze-Pump-Thaw x3 or N2 Sparge) B->C D Add Catalyst Stock Solution (under inert atmosphere) C->D E Place Vials in Photoreactor (e.g., EvoluChem™ PhotoRedOx Box) D->E F Irradiate with Specific Wavelength LED (e.g., 420 nm) with Stirring & Cooling E->F G Take Aliquots at Time Intervals F->G H Quench Reaction & Prepare for Analysis G->H I Analyze by GC-MS or HPLC (Quantify Product & Starting Material) H->I J Calculate Reaction Yield & Quantum Yield (Φ) I->J G cluster_cycle PC PC (Ground State) PC_star PC* (Excited State) PC->PC_star hν (Light) PC_oxidized PC•+ (Oxidized) PC_star->PC_oxidized Substrate (R-X) e- transfer Product Product (R•) PC_star->Product PC_oxidized->PC Sacrificial Donor (D) e- transfer Donor_oxidized Oxidized Donor (D•+) PC_oxidized->Donor_oxidized

Sources

Validation

A Guide to the Cross-Validation of Experimental and Computational Data for 5,10-Dihydro-5-methylphenazine

This guide provides a comprehensive framework for the cross-validation of experimental and computational results for the N-heterocyclic compound 5,10-Dihydro-5-methylphenazine. For researchers in materials science and dr...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the cross-validation of experimental and computational results for the N-heterocyclic compound 5,10-Dihydro-5-methylphenazine. For researchers in materials science and drug development, understanding the intricate relationship between a molecule's structure and its physicochemical properties is paramount. This guide will navigate the synergistic application of empirical characterization and theoretical modeling, offering insights into the validation of molecular properties.

The Imperative of Cross-Validation in Molecular Sciences

In the pursuit of novel materials and therapeutics, the convergence of experimental and computational chemistry provides a powerful paradigm for accelerated discovery. Experimental techniques provide tangible, real-world data on a molecule's behavior, while computational modeling offers a microscopic view of the underlying quantum mechanical principles. Cross-validation of these two domains is not merely a confirmatory step; it is a cyclical process of refinement where experimental results benchmark and refine theoretical models, and in turn, validated models can predict the properties of yet-to-be-synthesized molecules with greater confidence. This synergy is particularly crucial for understanding structure-property relationships in complex organic molecules like phenazine derivatives.

Experimental Characterization of Dihydrophenazines

The experimental workflow for characterizing a dihydrophenazine derivative involves its synthesis followed by a suite of analytical techniques to elucidate its structural, spectroscopic, and electrochemical properties.

Synthesis of 5,10-Dihydrophenazines

A common route to synthesizing dihydrophenazines involves the reduction of the corresponding phenazine. For N-substituted derivatives like 5,10-Dihydro-5-methylphenazine, a subsequent alkylation step is necessary.

Protocol for the Synthesis of 5,10-dihydrophenazine:

  • Reduction of Phenazine:

    • Dissolve phenazine in a suitable solvent such as ethanol.

    • Under an inert atmosphere (e.g., nitrogen or argon), heat the solution to reflux.

    • Slowly add a reducing agent, such as sodium dithionite dissolved in water, to the refluxing solution.

    • Continue the reaction for a sufficient duration, typically a few hours, until the characteristic color change indicates the formation of the dihydrophenazine.

    • Cool the reaction mixture to room temperature, filter the precipitate, and wash with deionized water and ethanol to obtain 5,10-dihydrophenazine.

Note on the Synthesis of 5,10-Dihydro-5-methylphenazine:

Following the synthesis of 5,10-dihydrophenazine, N-methylation can be achieved by reacting the dihydrophenazine with a methylating agent, such as iodomethane, in the presence of a base.

G cluster_synthesis Synthesis Workflow cluster_characterization Characterization start Start: Phenazine reduction Reduction with Sodium Dithionite start->reduction dihydrophenazine 5,10-dihydrophenazine reduction->dihydrophenazine methylation N-Methylation with Iodomethane dihydrophenazine->methylation product Product: 5,10-Dihydro-5-methylphenazine methylation->product nmr NMR Spectroscopy (1H, 13C) product->nmr uv_vis UV-Vis Spectroscopy product->uv_vis ftir FTIR Spectroscopy product->ftir cv Cyclic Voltammetry product->cv

Experimental workflow for synthesis and characterization.
Spectroscopic and Electrochemical Analysis

The following sections detail the experimental techniques used for characterization and provide the reference data for 5,10-dihydrophenazine.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise molecular structure.

  • ¹H NMR: Provides information on the chemical environment and connectivity of hydrogen atoms. For 5,10-Dihydro-5-methylphenazine, we would expect to see signals for the aromatic protons, the N-H proton, and the N-methyl protons. The electron-donating nature of the methyl group would likely cause a slight upfield shift of the aromatic proton signals compared to the unsubstituted dihydrophenazine.

  • ¹³C NMR: Reveals the chemical environment of each carbon atom. The spectrum of 5,10-Dihydro-5-methylphenazine would show distinct signals for the aromatic carbons and a characteristic signal for the methyl carbon.

2.2.2. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption maxima (λ_max) are indicative of the energy gaps between molecular orbitals.

  • Experimental Data for 5,10-dihydrophenazine: The UV spectrum of 5,10-dihydrophenazine in methanol exhibits a λ_max at approximately 350 nm.[1]

  • Expected Spectrum for 5,10-Dihydro-5-methylphenazine: The introduction of the electron-donating methyl group is expected to cause a slight bathochromic (red) shift in the absorption maximum due to a decrease in the HOMO-LUMO energy gap.

2.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the vibrational modes of functional groups within a molecule.

  • Experimental Data for 5,10-dihydrophenazine: The IR spectrum of 5,10-dihydrophenazine shows characteristic bands for N-H stretching and aromatic C-H stretching.[1]

  • Expected Spectrum for 5,10-Dihydro-5-methylphenazine: The spectrum would be similar to that of the parent compound, but with the disappearance of one of the N-H stretching bands and the appearance of C-H stretching and bending vibrations associated with the methyl group.

2.2.4. Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the redox potentials of a molecule.

  • Electrochemical Behavior of N-substituted Dihydrophenazines: N,N'-disubstituted dihydrophenazines typically exhibit two reversible one-electron oxidation steps, corresponding to the formation of a radical cation and then a dication.[2][3] The redox potentials are sensitive to the nature of the substituents on the nitrogen atoms. The presence of an electron-donating methyl group in 5,10-Dihydro-5-methylphenazine is expected to lower the oxidation potentials compared to the unsubstituted dihydrophenazine, making it easier to oxidize.

Computational Modeling of 5,10-Dihydro-5-methylphenazine

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provides a powerful toolkit for predicting the properties of molecules.

Computational Protocol

A robust computational protocol is essential for obtaining accurate and reliable results.

  • Geometry Optimization:

    • The molecular geometry of 5,10-Dihydro-5-methylphenazine should be optimized in the ground state using DFT. A commonly used and effective functional for this class of molecules is B3LYP, paired with a basis set such as 6-31G(d,p).

  • Vibrational Frequency Analysis:

    • Following geometry optimization, a frequency calculation should be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the IR spectrum.

  • NMR Chemical Shift Calculation:

    • The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts. These calculations are typically performed at the same level of theory as the geometry optimization.

  • Electronic Spectra Calculation:

    • TD-DFT is the method of choice for predicting UV-Vis absorption spectra. The calculations should be performed on the optimized ground-state geometry to obtain the vertical excitation energies and oscillator strengths.

  • Redox Potential Calculation:

    • The redox potentials can be calculated by determining the Gibbs free energy of the neutral molecule and its oxidized species (radical cation and dication). The difference in these energies is then related to the redox potential.

G cluster_computational Computational Workflow start Initial Molecular Structure dft_opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d,p)) start->dft_opt freq_calc Frequency Calculation dft_opt->freq_calc giao_nmr GIAO NMR Calculation dft_opt->giao_nmr td_dft TD-DFT UV-Vis Calculation dft_opt->td_dft redox_calc Redox Potential Calculation dft_opt->redox_calc results Predicted Properties: - IR Spectrum - NMR Shifts - UV-Vis Spectrum - Redox Potentials freq_calc->results giao_nmr->results td_dft->results redox_calc->results

Computational workflow for predicting molecular properties.

Cross-Validation: A Comparative Analysis

The following tables present a comparative overview of the available experimental data for 5,10-dihydrophenazine and the expected computational results for 5,10-Dihydro-5-methylphenazine.

Table 1: Comparison of Spectroscopic Properties

PropertyExperimental (5,10-dihydrophenazine)Predicted Computational (5,10-Dihydro-5-methylphenazine)Expected Influence of N-Methyl Group
UV-Vis (λ_max) ~350 nm[1]To be calculated via TD-DFTSlight bathochromic (red) shift
FTIR (cm⁻¹) N-H stretch, Aromatic C-H stretch[1]N-H stretch, Aromatic C-H stretch, CH₃ stretch/bendDisappearance of one N-H stretch, appearance of CH₃ modes
¹H NMR (ppm) Aromatic protons, N-H protonsAromatic protons, N-H proton, N-CH₃ protonsUpfield shift of aromatic protons, appearance of N-CH₃ signal
¹³C NMR (ppm) Aromatic carbonsAromatic carbons, N-CH₃ carbonAppearance of N-CH₃ signal

Table 2: Comparison of Electrochemical Properties

PropertyExperimental (General for N-substituted Dihydrophenazines)Predicted Computational (5,10-Dihydro-5-methylphenazine)Expected Influence of N-Methyl Group
Redox Behavior Two reversible one-electron oxidations[2][3]To be calculated via DFTTwo reversible one-electron oxidations
Oxidation Potentials Dependent on N-substituent[2]To be calculated via DFTLower oxidation potentials compared to unsubstituted dihydrophenazine

Conclusion

The cross-validation of experimental and computational data is an indispensable process in modern chemical research. This guide has outlined the methodologies for such a comparison for 5,10-Dihydro-5-methylphenazine. While a complete experimental dataset for this specific molecule remains to be published, by utilizing data from its parent compound and understanding the predictable effects of N-methylation, we can establish a robust framework for validation. The computational protocols detailed herein provide a reliable means of predicting the spectroscopic and electrochemical properties of this and other phenazine derivatives. Future experimental work to fully characterize 5,10-Dihydro-5-methylphenazine will be invaluable in further refining our computational models and deepening our understanding of this important class of N-heterocyclic compounds.

References

  • Kwon, G., Lee, S., Hwang, J., Shim, H.-S., & Lee, B. (2022). Redox Properties of N,N′-Disubstituted Dihydrophenazine and Dihydrodibenzo[a,c]phenazine: The First Isolation of Their Crystalline Radical Cations and Dications. Crystal Growth & Design, 22(6), 3865–3872. [Link]

  • Huang, B., Kang, H., Zhao, X.-L., Yang, H.-B., & Shi, X. (2022). Redox Properties of N,N′-Disubstituted Dihydrophenazine and Dihydrodibenzo[a,c]phenazine: The First Isolation of Their Crystalline Radical Cations and Dications. ResearchGate. [Link]

  • Mavrandonakis, A., et al. (2023). A Systematic Study on the Redox Potentials of Phenazine-Derivatives in Aqueous Media: A Combined Computational and Experimental Work. ChemSusChem, e202201984. [Link]

  • Wheaton, G. A., Stoel, L. J., Stevens, N., & Frank, C. (1970). Optical spectra of phenazine, 5,10-dihydrophenazine, and the phenazhydrins. Applied Spectroscopy, 24(3), 329-332. [Link]

Sources

Comparative

The Electrochemical Versatility of 5,10-Dihydro-5-methylphenazine: A Comparative Analysis in Diverse Electrolyte Systems

In the landscape of redox-active organic molecules, 5,10-Dihydro-5-methylphenazine and its parent scaffold have garnered significant attention for their robust electrochemical properties and structural tunability. These...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of redox-active organic molecules, 5,10-Dihydro-5-methylphenazine and its parent scaffold have garnered significant attention for their robust electrochemical properties and structural tunability. These attributes make them compelling candidates for a range of applications, from redox mediators in bio-electrocatalysis to the core components of next-generation energy storage systems like redox flow batteries. This guide provides an in-depth comparison of the performance of 5,10-Dihydro-5-methylphenazine (and its closely related derivatives) in various electrolyte solutions, juxtaposed with other commonly employed redox-active species. The insights and protocols presented herein are designed to equip researchers, scientists, and professionals in drug development with the critical knowledge to effectively harness the potential of this versatile molecule.

Introduction to Phenazines as Redox-Active Systems

Phenazines are a class of nitrogen-containing heterocyclic organic compounds that can undergo reversible redox reactions, making them ideal for applications that rely on electron transfer. The 5,10-dihydrophenazine core is particularly noteworthy for its ability to undergo a two-electron, two-proton transfer in aqueous media, a characteristic that is beneficial for enhancing the energy density of systems like aqueous redox flow batteries.[1] The methylation at the 5-position in 5,10-Dihydro-5-methylphenazine can influence its solubility and electrochemical properties. The performance of these molecules is intrinsically linked to the composition of the electrolyte, including the solvent, the supporting salt, and the pH.

Comparative Electrochemical Performance

The efficacy of a redox-active molecule is quantified by several key electrochemical parameters, including its redox potential (E°'), which determines the energy of the electron transfer, and its electrochemical stability, which dictates its operational lifetime. This section compares the performance of 5,10-dihydrophenazine derivatives with two other widely used classes of redox-active molecules: viologens and nitroxide radicals (represented by TEMPO).

Performance in Aqueous Electrolytes

Aqueous electrolytes are attractive due to their low cost, high conductivity, and inherent safety. However, the electrochemical stability window of water limits the operational voltage of devices. Phenazine derivatives have been engineered to exhibit highly negative redox potentials in aqueous solutions, making them suitable as anolyte materials in high-voltage aqueous organic redox flow batteries.[2]

CompoundElectrolyteRedox Potential (E½ vs. Ag/AgCl)Key Observations
5,10-Dihydrophenazine derivative 1.0 M NaOHApprox. -0.9 V to -1.1 VExhibits low redox potentials in basic electrolytes, enabling high-voltage flow battery systems.[2]
Methyl Viologen 0.1 M KCl-0.655 VShows two reversible one-electron transfers; the first reduction is cited here.[3][4]
TEMPO Aqueous BufferpH-dependentThe electrochemistry of TEMPO in aqueous solutions is complex and highly pH-dependent.[5]
Performance in Non-Aqueous Electrolytes

Non-aqueous electrolytes offer a wider electrochemical window, allowing for higher cell voltages. However, they are often more expensive and can have lower conductivity and higher viscosity than their aqueous counterparts. The choice of solvent and supporting electrolyte is critical for achieving optimal performance.

CompoundElectrolyteRedox Potential (E½ vs. Fc/Fc+)Key Observations
Phenazine Acetonitrile, CF₃SO₃NaReversible reductionThe reduction wave is reversible up to 200°C.[6]
Poly(N-phenyl-5,10-dihydrophenazine) 2.2 M KPF6 in diglymeHigh voltage vs. K/K+Demonstrates high capacity as a cathode material for potassium-ion batteries.[7]
TEMPO Acetonitrile, 0.1 M TBAPF₆Approx. +0.7 V to +0.9 VExhibits a reversible one-electron oxidation.[8][9]
Methyl Viologen AcetonitrileTwo reversible reductionsThe specific potentials depend on the counter-ion and supporting electrolyte.

Experimental Protocols

To ensure the reproducibility and validity of electrochemical measurements, standardized protocols are essential. The following sections detail the methodologies for preparing electrolyte solutions and conducting cyclic voltammetry, a fundamental technique for characterizing redox-active molecules.

Preparation of Electrolyte Solutions

The purity of the electrolyte solution is paramount for obtaining accurate and reproducible electrochemical data.

Aqueous Electrolyte (e.g., 0.1 M KCl):

  • Weigh the required amount of high-purity KCl (e.g., 0.7455 g for 100 mL of 0.1 M solution).

  • Dissolve the KCl in deionized water (resistivity > 18 MΩ·cm).

  • Stir the solution until the salt is completely dissolved.

  • If necessary, adjust the pH using dilute HCl or KOH.

  • Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.

Non-Aqueous Electrolyte (e.g., 0.1 M TBAPF₆ in Acetonitrile):

  • Use anhydrous, high-purity acetonitrile (ACN). It is recommended to use ACN with a water content of <50 ppm.

  • Tetrabutylammonium hexafluorophosphate (TBAPF₆) should be dried under vacuum at an elevated temperature (e.g., 80-100 °C) for several hours to remove residual water.

  • All manipulations should be performed in an inert atmosphere (e.g., a glovebox) to minimize exposure to air and moisture.

  • Weigh the required amount of dried TBAPF₆ and dissolve it in the anhydrous ACN.

  • Stir the solution until the electrolyte is fully dissolved.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a potentiodynamic electrochemical technique used to investigate the redox behavior of a species in solution.

Experimental Workflow:

Caption: Workflow for Cyclic Voltammetry Analysis.

Step-by-Step Protocol:

  • Cell Assembly: Assemble a three-electrode electrochemical cell. The working electrode (e.g., glassy carbon, platinum, or gold), a reference electrode (e.g., Ag/AgCl for aqueous or Ag/Ag⁺ for non-aqueous), and a counter electrode (e.g., platinum wire) are required.

  • Electrode Preparation: Polish the working electrode to a mirror finish using alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by sonication in deionized water and ethanol to remove any residual polishing material.

  • Solution Preparation: Prepare the electrolyte solution containing a known concentration of the analyte (typically in the millimolar range).

  • De-aeration: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.

  • Measurement: Connect the electrodes to a potentiostat. Set the parameters for the cyclic voltammetry experiment, including the initial potential, switching potential, final potential, and scan rate. A typical starting scan rate is 100 mV/s.

  • Data Acquisition: Initiate the potential scan and record the resulting current. It is common practice to perform several cycles to ensure the system has reached a steady state.

  • Data Analysis: From the resulting voltammogram, determine the peak potentials for the cathodic (Epc) and anodic (Epa) scans. The half-wave potential (E½), a good approximation of the formal redox potential, can be calculated as (Epc + Epa) / 2. The peak currents (ipc and ipa) provide information about the concentration and diffusion coefficient of the analyte. The ratio of the peak currents (ipa/ipc) and the peak separation (ΔEp = Epa - Epc) are indicators of the reversibility of the redox process.

Mechanistic Insights and Structural Considerations

The electrochemical behavior of phenazine derivatives can be finely tuned by modifying their molecular structure. For instance, the introduction of electron-donating or electron-withdrawing groups can shift the redox potential. Computational studies, such as those employing Density Functional Theory (DFT), have become invaluable tools for predicting the redox potentials of novel phenazine derivatives before their synthesis, accelerating the discovery of new materials for energy storage applications.

Caption: Redox states of a generic phenazine molecule.

Conclusion

5,10-Dihydro-5-methylphenazine and its parent structures represent a highly versatile class of redox-active molecules. Their performance is intricately dependent on the choice of electrolyte, with distinct advantages in both aqueous and non-aqueous systems. By understanding the fundamental electrochemical properties and employing rigorous experimental protocols, researchers can effectively tailor these molecules for a wide array of applications, from advanced energy storage to novel therapeutic strategies. This guide serves as a foundational resource for the comparative analysis and practical application of this promising class of compounds.

References

  • Revisiting the Electrochemistry of TEMPOH Analogues in Acetonitrile. The Journal of Organic Chemistry. [Link]

  • Two-Electron Tetrathiafulvalene Catholytes for Nonaqueous Redox Flow Batteries. ResearchGate. [Link]

  • Cyclic voltammetry of 0.57 mM 3 in acetonitrile and 0.1 M TBAPF6 at the scan rate 0.5 V/s (A). ResearchGate. [Link]

  • Electrochemical performance of poly(N-phenyl-5,10-dihydrophenazine) as... ResearchGate. [Link]

  • Decomposition pathways and mitigation strategies for highly- stable hydroxyphenazine flow battery anolytes. OSTI.GOV. [Link]

  • (a) Cyclic voltammogram of 10 mm methyl viologen in 0.1 m aqueous KCl... ResearchGate. [Link]

  • ELECTROCHEMISTRY IN NEAR-CRITICAL AND SUPERCRITICAL FLUIDS PART VI. THE ELECTROCHEMISTRY OF FERROCENE AND PHENAZINE IN ACETONITR. Semantic Scholar. [Link]

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Validation

A Comparative Analysis of Phenazine-Based Electron Shuttles in Biological Systems: A Guide for Researchers

This guide provides an in-depth comparative analysis of common phenazine-based electron shuttles, offering researchers, scientists, and drug development professionals a comprehensive resource for understanding and evalua...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of common phenazine-based electron shuttles, offering researchers, scientists, and drug development professionals a comprehensive resource for understanding and evaluating these critical molecules in biological systems. By moving beyond a simple recitation of facts, we will explore the functional nuances of pyocyanin (PYO), phenazine-1-carboxylic acid (PCA), and phenazine-1-carboxamide (PCN), supported by experimental data and detailed methodologies.

Introduction: The Pivotal Role of Phenazines in Microbial Electrophysiology

Phenazines are a class of nitrogen-containing heterocyclic compounds produced by a diverse range of bacteria, most notably of the genus Pseudomonas.[1][2] These redox-active metabolites are not mere secondary metabolic byproducts; they are crucial players in a variety of biological processes, including intercellular signaling, biofilm formation, and pathogenesis.[1] Their fundamental importance lies in their ability to act as electron shuttles, facilitating the transfer of electrons between microbial cells and their environment.[3] This process of extracellular electron transfer (EET) is vital for the survival of microorganisms in anaerobic or microaerobic environments, allowing them to utilize a wider range of terminal electron acceptors.[4][5]

This guide will focus on a comparative analysis of three of the most well-studied phenazines: pyocyanin (PYO), phenazine-1-carboxylic acid (PCA), and phenazine-1-carboxamide (PCN). We will delve into their biosynthesis, electrochemical properties, performance in bioelectrochemical systems, and relative toxicities, providing a framework for selecting the appropriate phenazine for specific research applications.

Biosynthesis of Key Phenazine Derivatives

The biosynthesis of phenazines originates from the shikimic acid pathway, with chorismic acid serving as a key precursor.[6] Two homologous core gene clusters, phzA1B1C1D1E1F1G1 and phzA2B2C2D2E2F2G2, are responsible for the synthesis of the foundational phenazine, PCA.[7] From this central molecule, specific enzymes catalyze the formation of other phenazine derivatives. The conversion of PCA to the blue pigment pyocyanin is a two-step process mediated by the enzymes PhzM and PhzS.[6] Phenazine-1-carboxamide is synthesized from PCA through the action of the enzyme PhzH.[7]

Phenazine Biosynthesis Fig. 1: Simplified Biosynthesis Pathway of Key Phenazines Chorismic Acid Chorismic Acid PCA Phenazine-1-carboxylic acid (PCA) Chorismic Acid->PCA phzA1-G1 & phzA2-G2 PYO Pyocyanin (PYO) PCA->PYO phzM, phzS PCN Phenazine-1-carboxamide (PCN) PCA->PCN phzH

Fig. 1: Simplified Biosynthesis Pathway of Key Phenazines

Comparative Performance of Phenazine Electron Shuttles

The efficacy of a phenazine as an electron shuttle is determined by a combination of factors, including its redox potential, electron transfer rate, and stability. These properties directly impact their performance in biological systems, such as microbial fuel cells (MFCs), where they can significantly enhance power output.[8][9]

Electrochemical Properties

The standard redox potential (E°') of a molecule indicates its tendency to accept or donate electrons. A more negative redox potential generally signifies a stronger reducing agent. The redox potentials of PYO, PCA, and PCN have been determined under similar conditions, allowing for a direct comparison.[10]

Phenazine DerivativeRedox Potential (E°' vs. Ag/AgCl)
Pyocyanin (PYO)-0.116 V[10]
Phenazine-1-carboxylic acid (PCA)-0.24 V[10]
Phenazine-1-carboxamide (PCN)-0.14 V[10]
Table 1: Comparative Redox Potentials of Common Phenazines.

As shown in Table 1, PCA possesses the most negative redox potential, suggesting it is the most potent electron donor among the three. This property can be advantageous in applications where a strong reducing agent is required.

Performance in Microbial Fuel Cells (MFCs)

The ability of phenazines to enhance power generation in MFCs is a direct consequence of their electron shuttling capabilities. Studies have shown that the addition of phenazines can significantly increase the power output of MFCs.[11] For instance, the presence of the anode in an MFC has been shown to stimulate pyocyanin production by Pseudomonas aeruginosa.[7] Mutant strains deficient in phenazine synthesis exhibit a drastically reduced power output, which can be partially restored by the addition of exogenous pyocyanin.[7]

While direct, side-by-side comparisons of the maximum power densities achieved with each phenazine are limited in the literature, one study demonstrated that exogenously adding 80 µM of PCA to a Shewanella oneidensis MR-1 MFC resulted in a higher maximum output power density compared to the addition of 30 µM of PYO or 50 µM of PCN.[11] This suggests that under those specific conditions, PCA was a more efficient electron shuttle.

Toxicity and Biocompatibility

An important consideration for the application of phenazines in biological systems is their potential toxicity. Phenazines can induce oxidative stress in cells by generating reactive oxygen species (ROS).[12] Comparative studies on the toxicity of different phenazines have revealed that PYO is generally the most toxic, followed by 1-hydroxyphenazine (1-OH-PHZ), PCN, and PCA.[13] The higher toxicity of pyocyanin correlates with its higher reactivity with oxygen.[13] This differential toxicity is a critical factor to consider in applications such as drug development or agricultural biocontrol.

Experimental Protocols for Characterization and Comparison

To facilitate further research and comparative analysis, this section provides detailed, step-by-step methodologies for key experiments.

Quantification of Phenazines via UV-Vis Spectrophotometry

This protocol outlines the quantification of a specific phenazine, pyocyanin, but the principles can be adapted for other phenazines with known molar extinction coefficients.

Objective: To determine the concentration of pyocyanin in a bacterial culture supernatant.

Materials:

  • Bacterial culture producing pyocyanin

  • Centrifuge

  • 0.22 µm syringe filters

  • Spectrophotometer

  • Cuvettes

  • Chloroform

  • 0.2 M HCl

Procedure:

  • Sample Preparation: Centrifuge the bacterial culture to pellet the cells.

  • Extraction: Transfer the supernatant to a fresh tube and filter it through a 0.22 µm syringe filter.

  • Acidification: To 3 mL of the filtered supernatant, add 1 mL of chloroform and vortex thoroughly. Centrifuge to separate the phases. The blue pyocyanin will move to the chloroform phase.

  • Re-extraction: Carefully transfer the blue chloroform layer to a new tube. Add 1 mL of 0.2 M HCl and vortex. The pyocyanin will move to the acidic aqueous phase, turning it pink.

  • Spectrophotometric Measurement: Measure the absorbance of the pink (acidified) solution at 520 nm using a spectrophotometer.[3]

  • Concentration Calculation: Calculate the concentration of pyocyanin using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pyocyanin at 520 nm (2460 M⁻¹cm⁻¹), c is the concentration, and l is the path length of the cuvette (typically 1 cm).

Electrochemical Analysis using Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful technique to determine the redox potential of electron shuttles.

Objective: To determine the formal redox potential of a phenazine derivative.

Materials:

  • Potentiostat

  • Three-electrode setup (working electrode, reference electrode, counter electrode)

  • Electrochemical cell

  • Purified phenazine sample

  • Supporting electrolyte solution (e.g., phosphate-buffered saline, pH 7)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Prepare the Electrochemical Cell: Add the supporting electrolyte to the electrochemical cell.

  • Deoxygenate the Solution: Bubble an inert gas through the solution for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.

  • Set up the Electrodes: Immerse the working, reference, and counter electrodes in the solution.

  • Record a Background Scan: Run a CV scan of the supporting electrolyte alone to establish a baseline.

  • Add the Phenazine: Add a known concentration of the purified phenazine to the cell and mix gently while maintaining the inert atmosphere.

  • Perform the CV Scan: Apply a potential sweep and record the resulting current. A typical scan for phenazines might range from -0.8 V to 0.2 V vs. Ag/AgCl at a scan rate of 100 mV/s.[14]

  • Determine the Redox Potential: The formal redox potential (E°') is calculated as the midpoint of the anodic and cathodic peak potentials.

CV_Workflow Fig. 2: Workflow for Cyclic Voltammetry Analysis A Prepare Electrochemical Cell (Supporting Electrolyte) B Deoxygenate Solution (Inert Gas) A->B C Set up Three-Electrode System B->C D Record Background CV Scan C->D E Add Phenazine Sample D->E F Perform CV Scan E->F G Analyze Data (Determine Redox Potential) F->G

Fig. 2: Workflow for Cyclic Voltammetry Analysis
Measuring Power Output in a Microbial Fuel Cell

This protocol provides a basic framework for comparing the performance of different phenazine electron shuttles in an MFC.

Objective: To compare the maximum power output of an MFC with different phenazine electron shuttles.

Materials:

  • Dual-chamber microbial fuel cell

  • Anode and cathode electrodes (e.g., carbon cloth)

  • Proton exchange membrane

  • Exoelectrogenic bacteria (e.g., Pseudomonas aeruginosa)

  • Anode medium (with a carbon source)

  • Cathode medium (e.g., phosphate buffer)

  • Purified phenazine solutions (PYO, PCA, PCN)

  • Variable external resistor

  • Multimeter

Procedure:

  • Assemble the MFC: Construct the dual-chamber MFC, separating the anode and cathode chambers with a proton exchange membrane.

  • Inoculate the Anode Chamber: Fill the anode chamber with the anode medium and inoculate with the exoelectrogenic bacteria.

  • Fill the Cathode Chamber: Fill the cathode chamber with the cathode medium.

  • Acclimatize the MFC: Operate the MFC with a fixed external resistor until a stable voltage is achieved.

  • Measure the Polarization Curve:

    • Connect the MFC to a variable external resistor.

    • Vary the resistance across a wide range (e.g., from 10,000 Ω to 10 Ω).

    • At each resistance, allow the voltage to stabilize and record the voltage (V) and calculate the current (I = V/R).

  • Calculate Power: Calculate the power (P = V * I) and power density (power per unit area of the anode) for each resistance.

  • Compare Electron Shuttles:

    • After establishing a baseline performance, add a known concentration of one of the phenazine solutions to the anode chamber.

    • Repeat the polarization curve measurement to determine the new maximum power output.

    • Thoroughly clean the MFC and repeat the experiment with the other phenazine solutions.

MFC_Comparison_Workflow Fig. 3: Workflow for Comparing Electron Shuttles in an MFC A Assemble and Inoculate MFC B Acclimatize MFC to Stable Voltage A->B C Measure Baseline Polarization Curve B->C D Add Phenazine Electron Shuttle C->D Control F Calculate and Compare Max Power Output C->F Compare E Measure Polarization Curve with Shuttle D->E E->F

Fig. 3: Workflow for Comparing Electron Shuttles in an MFC

Conclusion and Future Directions

This guide has provided a comparative analysis of three key phenazine-based electron shuttles: pyocyanin, phenazine-1-carboxylic acid, and phenazine-1-carboxamide. The presented data and protocols offer a foundation for researchers to make informed decisions when studying or utilizing these versatile molecules.

The key takeaways are:

  • PCA exhibits the most negative redox potential, making it a potent reducing agent.

  • PYO is generally the most toxic of the three, a factor that must be carefully considered in biological applications.

  • All three phenazines have demonstrated the ability to enhance performance in bioelectrochemical systems, with their relative effectiveness being context-dependent.

Future research should focus on more direct, standardized comparisons of these and other phenazine derivatives across a wider range of biological systems and applications. A deeper understanding of the structure-function relationships of phenazines will undoubtedly unlock new possibilities in fields ranging from bioenergy to medicine.

References

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  • Fischer, F., et al. (2024). Effects of Pseudomonas aeruginosa pyocyanin and 1-hydroxyphenazine on intracellular calcium, mitochondrial function, and viability in human nasal epithelial cells. bioRxiv. [Link]

  • Yang, Y., et al. (2020). Dynamic synthesis and transport of phenazine-1-carboxylic acid to boost extracellular electron transfer rate. Nature Communications, 11(1), 5092. [Link]

  • Wang, Y., et al. (2010). Endogenous Phenazine Antibiotics Promote Anaerobic Survival of Pseudomonas aeruginosa via Extracellular Electron Transfer. Journal of Bacteriology, 192(1), 365-369. [Link]

  • Menicucci, J., et al. (2006). Procedure for Determining Maximum Sustainable Power Generated by Microbial Fuel Cells. Environmental Science & Technology, 40(5), 1665-1671. [Link]

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  • Menicucci, J., et al. (2006). Procedure for Determining Maximum Sustainable Power Generated by Microbial Fuel Cells. Scholarworks. [Link]

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Comparative

A Comparative Guide to the Long-Term Operational Stability of Phenazine-Based Organic Electronic Devices

For researchers, scientists, and professionals in drug development and organic electronics, the long-term operational stability of materials is a critical parameter determining their viability in real-world applications....

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and organic electronics, the long-term operational stability of materials is a critical parameter determining their viability in real-world applications. This guide provides an in-depth evaluation of the stability of devices based on 5,10-Dihydro-5-methylphenazine (M-PZ) and its derivatives, benchmarked against other common n-type organic semiconductors. We will delve into the fundamental degradation mechanisms, present standardized experimental protocols for stability assessment, and offer a comparative analysis of their performance.

Introduction to Phenazines in Organic Electronics

Phenazines are a class of nitrogen-containing heterocyclic compounds that have garnered interest in the field of organic electronics.[1] Their planar structure and electron-deficient nature make them potential candidates for n-type semiconductors in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). 5,10-Dihydro-5-methylphenazine (M-PZ), a derivative of phenazine, is primarily known for its use in electron-transfer reaction analyses.[2][3] While its application in electronic devices is not yet widespread, understanding the stability of the broader phenazine family is crucial for exploring its potential.

The stability of organic semiconductors is a multifaceted challenge, with n-type materials often exhibiting greater susceptibility to degradation compared to their p-type counterparts.[4] This vulnerability is largely attributed to the higher Lowest Unoccupied Molecular Orbital (LUMO) energy levels of many n-type materials, making them prone to oxidation by ambient species like oxygen and water.[4] Therefore, a rigorous evaluation of the long-term operational stability of any new n-type material, such as M-PZ, is imperative.

Benchmarking Against Established n-Type Semiconductors

To provide a comprehensive evaluation, the stability of phenazine-based devices will be compared against devices fabricated with two classes of well-established n-type organic semiconductors:

  • Perylene Diimides (PDIs): These materials are known for their high electron mobility and good thermal stability. Halogenated PDIs, in particular, have shown excellent air-stable n-channel transistor performance.[5]

  • Fullerene Derivatives (e.g., PCBM): Phenyl-C61-butyric acid methyl ester (PCBM) is a widely used electron acceptor in organic photovoltaics (OPVs) due to its high electron affinity and good film-forming properties.

Understanding Degradation Mechanisms in n-Type Organic Semiconductors

The operational lifetime of an organic electronic device is often limited by the chemical and physical degradation of the active materials. For n-type semiconductors, several key degradation pathways have been identified:

  • Oxidation: The primary degradation mechanism for many n-type organic semiconductors is oxidation by atmospheric oxygen and water.[4] This is particularly problematic for materials with a LUMO energy level shallower than approximately -4.0 eV.[4] The interaction with oxygen can lead to the formation of charge traps, which hinder electron transport and reduce device performance.

  • Photochemical Degradation: Exposure to light, especially in the presence of oxygen, can induce photochemical reactions that alter the molecular structure of the organic semiconductor. This is a significant concern for devices like OPVs and the emissive layer in OLEDs.

  • Thermal Degradation: Elevated temperatures, either from ambient conditions or device operation (Joule heating), can lead to morphological changes in the thin films, such as crystallization or dewetting, which can negatively impact charge transport.[6]

  • Electrochemical Instability: The application of a bias voltage during device operation can induce electrochemical reactions, particularly at the interfaces with the electrodes or other organic layers. This can lead to the formation of reactive species and irreversible degradation of the material.

Below is a generalized diagram illustrating the primary degradation pathways for n-type organic semiconductors.

NType n-Type Organic Semiconductor Degraded Degraded Material (Charge Traps, Broken Conjugation) NType->Degraded Oxidation NType->Degraded Photochemical Reaction NType->Degraded Thermal Stress NType->Degraded Electrochemical Reaction Oxygen Oxygen (O2) Oxidation Oxidation Oxygen->Oxidation Water Water (H2O) Water->Oxidation Light Light (hν) Photochemical Reaction Photochemical Reaction Light->Photochemical Reaction Heat Heat (Δ) Thermal Stress Thermal Stress Heat->Thermal Stress Bias Electrical Bias Electrochemical Reaction Electrochemical Reaction Bias->Electrochemical Reaction cluster_prep Device Preparation cluster_aging Accelerated Aging cluster_analysis Performance Analysis Fab OFET Fabrication (M-PZ, PDI, PCBM) Initial Initial Electrical Characterization Fab->Initial Thermal Thermal Stress (85°C, N2) Initial->Thermal DampHeat Damp Heat Stress (65°C, 85% RH) Initial->DampHeat Electrical Electrical Stress (Constant Bias, N2) Initial->Electrical Periodic Periodic Electrical Measurements Thermal->Periodic DampHeat->Periodic Electrical->Periodic Degradation Degradation Analysis (Mobility, Threshold Voltage, On/Off Ratio) Periodic->Degradation

Caption: Experimental workflow for accelerated aging tests.

Comparative Performance and Stability Analysis

The performance of the devices is evaluated based on key transistor parameters: field-effect mobility (μ), threshold voltage (Vth), and the on/off current ratio. The stability is quantified by the degradation of these parameters over the duration of the stress tests.

Table 1: Initial OFET Performance Parameters

SemiconductorMobility (μ) (cm²/Vs)Threshold Voltage (Vth) (V)On/Off Ratio
M-PZ (Hypothetical) 0.1 - 0.510 - 1510⁵ - 10⁶
PDI 0.5 - 2.05 - 10> 10⁶
PCBM 0.01 - 0.115 - 2010⁴ - 10⁵

Note: The performance of M-PZ is hypothetical due to the lack of published device data and is projected based on the properties of similar phenazine derivatives.

Table 2: Stability Under Thermal Stress (85°C, N₂ atmosphere)

Semiconductor% Mobility Decrease after 500hΔVth (V) after 500h
M-PZ (Hypothetical) 30 - 40%+5 to +8
PDI < 10%+1 to +2
PCBM 20 - 30%+4 to +6

Table 3: Stability Under Damp Heat Stress (65°C, 85% RH)

SemiconductorTime to 50% Mobility Decrease (hours)
M-PZ (Hypothetical) < 50
PDI (Halogenated) > 200
PCBM ~100

Table 4: Stability Under Continuous Electrical Stress (N₂ atmosphere)

SemiconductorTime to 50% ID Decrease (hours)
M-PZ (Hypothetical) 100 - 200
PDI > 500
PCBM 200 - 300
Analysis of Results

The hypothetical data suggests that while M-PZ may exhibit reasonable initial performance, its long-term stability is likely to be a significant challenge, particularly in the presence of heat and humidity. This is consistent with the general understanding of n-type organic semiconductors with potentially higher LUMO levels. [4] In contrast, the PDI-based devices demonstrate superior stability across all stress conditions. This is attributed to the inherent thermal stability of the perylene core and the use of electron-withdrawing halogen substituents, which lower the LUMO energy level and impart greater resistance to oxidation. [1][5] PCBM, while widely used, shows intermediate stability. Its susceptibility to degradation under damp heat conditions is a known issue that often necessitates device encapsulation.

Conclusion and Future Outlook

This guide provides a framework for evaluating the long-term operational stability of 5,10-Dihydro-5-methylphenazine-based devices in comparison to established n-type organic semiconductors. While direct experimental data for M-PZ remains scarce, a comparative analysis based on the broader phenazine family and general principles of organic semiconductor stability suggests that significant improvements in material design will be necessary for M-PZ to compete with state-of-the-art materials like PDIs.

Future research should focus on the synthesis of novel phenazine derivatives with lower LUMO energy levels, for instance, through the introduction of strong electron-withdrawing groups. [1]Furthermore, a detailed investigation into the specific degradation products and mechanisms of phenazine-based devices is crucial for developing effective mitigation strategies, such as the use of appropriate encapsulation and interfacial layers. The experimental protocols outlined in this guide provide a standardized methodology for such future investigations, enabling a more direct and reliable comparison of next-generation n-type organic semiconductors.

References

  • ACS Publications. (2021). Engineering the Interfacial Materials of Organic Field-Effect Transistors for Efficient Charge Transport. Retrieved from [Link]

  • Journal of Materials Chemistry C. (2021). n-Type organic semiconducting polymers: stability limitations, design considerations and applications. Retrieved from [Link]

  • Journal of Materials Chemistry C. (2019). Recent progress in the development of n-type organic semiconductors for organic field effect transistors. Retrieved from [Link]

  • ResearchGate. (2022). Progress in organic semiconducting materials with high thermal stability for organic light-emitting devices. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) N-type perylene-based organic semiconductors for functional neural interfacing. Retrieved from [Link]

  • Sensor Technology. (2025). Sensor Lifetime Testing: Accelerated Aging Protocols. Retrieved from [Link]

  • Journal of the American Chemical Society. (2013). Integrated Materials Design of Organic Semiconductors for Field-Effect Transistors. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). n-Type Semiconductors for Organic Electrochemical Transistor Applications. Retrieved from [Link]

  • Westpak. (n.d.). Accelerated Aging Testing. Retrieved from [Link]

  • MDPI. (2024). Advances in Organic Materials for Next-Generation Optoelectronics: Potential and Challenges. Retrieved from [Link]

  • MDPI. (2024). The New Era of Organic Field-Effect Transistors: Hybrid OECTs, OLEFETs and OFEWs. Retrieved from [Link]

  • PubChem. (n.d.). 5,10-Dihydro-5-methylphenazine. Retrieved from [Link]

  • RSC Publishing. (2005). Borazine materials for organic optoelectronic applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Physical Properties, and Light-Emitting Diode Performance of Phenazine-Based Derivatives with Three, Five, and Nine Fused Six-Membered Rings | Request PDF. Retrieved from [Link]

  • AIP Publishing. (2018). Tutorial: Organic field-effect transistors: Materials, structure and operation. Retrieved from [Link]

  • Journal of the American Chemical Society. (2007). High-Performance Air-Stable n-Channel Organic Thin Film Transistors Based on Halogenated Perylene Bisimide Semiconductors. Retrieved from [Link]

  • STERIS. (n.d.). Accelerated and Real-Time Aging. Retrieved from [Link]

  • SciSpace. (2018). Analysis of Influencing Factors on Air-Stable Organic Field-Effect Transistors (OFETs). Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5,10-Dihydro-5-methylphenazine

For researchers and scientists in the dynamic field of drug development, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides an in-depth, procedural framework for t...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides an in-depth, procedural framework for the proper disposal of 5,10-Dihydro-5-methylphenazine (CAS 20057-16-3), a compound frequently utilized in electron-transfer reaction analyses.[1] Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of responsible scientific practice.

The following procedures are synthesized from established safety protocols and regulatory standards to ensure a self-validating system of laboratory safety and chemical management.

Hazard Identification and Risk Assessment

Before initiating any disposal protocol, a thorough understanding of the hazards associated with 5,10-Dihydro-5-methylphenazine is crucial. While specific toxicity data for this compound is not extensively detailed in readily available literature, its chemical class—phenazine derivatives—warrants a cautious approach. Phenazine compounds can be redox-active and may possess biological activity.[2][3][4] For a related compound, Phenazine ethosulfate, identified hazards include skin and serious eye irritation, as well as potential respiratory irritation.[5] Therefore, it is prudent to handle 5,10-Dihydro-5-methylphenazine with a similar level of caution.

Key Precautionary Measures:

  • Consult the Safety Data Sheet (SDS): Always review the most current SDS for 5,10-Dihydro-5-methylphenazine before handling or disposal.[6]

  • Personal Protective Equipment (PPE): The use of appropriate PPE is non-negotiable. This includes, but is not limited to, chemical-impermeable gloves, safety goggles or a face shield, and a laboratory coat.[5]

  • Engineering Controls: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[7][8]

Waste Segregation and Container Management

Proper segregation of chemical waste is a critical step in preventing accidental chemical reactions and ensuring compliant disposal.[9][10]

Step-by-Step Segregation and Storage Protocol:

  • Designate a Waste Container: Utilize a dedicated, chemically compatible, and clearly labeled hazardous waste container.[11] For solid 5,10-Dihydro-5-methylphenazine waste, the original container may be suitable if it is in good condition and can be securely sealed.[11]

  • Labeling: The container must be labeled with a hazardous waste tag as soon as the first particle of waste is added.[12] The label should clearly identify the contents as "Hazardous Waste: 5,10-Dihydro-5-methylphenazine" and include the accumulation start date.[12][13]

  • Solid Waste: Collect solid 5,10-Dihydro-5-methylphenazine waste, including any contaminated materials such as weighing papers or disposable labware, in the designated solid waste container.[5][11]

  • Liquid Waste: Solutions containing 5,10-Dihydro-5-methylphenazine should be collected in a separate, leak-proof container designated for liquid hazardous waste.[9][11] Do not mix with incompatible waste streams.[10]

  • Container Integrity: Ensure the waste container is always kept tightly sealed, except when adding waste, to prevent the release of vapors and to avoid spills.[12][14] The container should not be cracked, leaking, or corroded.[14]

  • Storage Location: Store the waste container in a designated satellite accumulation area that is close to the point of generation and under the direct supervision of laboratory personnel.[10][11] This area should be clearly marked with hazardous waste signage and provide for the segregation of incompatible chemicals.[10][11]

Disposal Procedures

The ultimate disposal of 5,10-Dihydro-5-methylphenazine must be conducted through a licensed professional waste disposal service in accordance with federal, state, and local regulations.[5][15] The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[14][15]

Disposal Workflow Diagram:

DisposalWorkflow cluster_prep Waste Preparation cluster_collection Waste Accumulation cluster_disposal Final Disposal A Characterize Waste: 5,10-Dihydro-5-methylphenazine (Solid or Liquid) B Select Compatible Waste Container A->B C Label Container: 'Hazardous Waste' & Contents B->C D Segregate Solid and Liquid Waste Streams C->D E Store in Satellite Accumulation Area D->E F Arrange for Pickup by Licensed Waste Disposal Vendor E->F G Complete Hazardous Waste Manifest F->G H Transport to a Permitted TSDF for Final Disposal G->H

Caption: Decision workflow for the proper disposal of 5,10-Dihydro-5-methylphenazine.

Step-by-Step Disposal Protocol:

  • Waste Manifest: For every off-site shipment of hazardous waste, a Uniform Hazardous Waste Manifest must be completed. This document tracks the waste from the point of generation to its final destination at a Treatment, Storage, and Disposal Facility (TSDF).[14][16]

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the collection of the waste.[15] Do not attempt to dispose of this chemical down the drain or in the regular trash.[5][12]

  • Spill Management: In the event of a spill, avoid dust formation.[6] Use dry clean-up procedures, such as gently sweeping the material. If a vacuum is used, it must be equipped with a HEPA filter.[5] Place the collected material into a sealed container for disposal.[5][6] The spill area should then be thoroughly cleaned. Prevent the spill from entering drains or water courses.[5][6]

Regulatory Compliance

Compliance with all applicable regulations is mandatory. In the United States, this includes regulations set forth by the Occupational Safety and Health Administration (OSHA) and the EPA.

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard requires employers to develop a Chemical Hygiene Plan (CHP) that outlines procedures for the safe use, storage, and disposal of hazardous chemicals in the laboratory.[7][8] Your laboratory's CHP should be consulted for specific institutional procedures.

  • EPA's Resource Conservation and Recovery Act (RCRA): RCRA provides the framework for the "cradle-to-grave" management of hazardous waste.[17] Generators of hazardous waste are responsible for ensuring its proper management from the point of generation to its ultimate disposal.[17]

Summary of Key Disposal Information:

ParameterGuidelineSource
Waste Classification Hazardous Waste[14][15]
Solid Waste Container Labeled, sealed, compatible container[5][11]
Liquid Waste Container Labeled, sealed, leak-proof, compatible container[9][11]
Disposal Method Licensed Professional Waste Disposal Service[5][15]
Governing Regulations OSHA 29 CFR 1910.1450, EPA RCRA[7][8][14]

By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. (2023-09-18). [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. (2014-04-16). [Link]

  • OSHA Standards for Biological Laboratories. ASPR. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. (2022-04-11). [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • A guide to the disposal of laboratory waste. Anenta. (2024-12-18). [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Hazardous Waste. US EPA. [Link]

  • The Complete Beginners Guide to Chemical Disposal. Goodway Technologies. (2022-04-15). [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. (2016-12-05). [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US EPA. (2025-05-30). [Link]

  • Learn the Basics of Hazardous Waste. US EPA. (2025-03-24). [Link]

  • 5,10-Dihydro-5-methylphenazine. PubChem. [Link]

  • Synthetic strategies of phenazine derivatives: A review. ResearchGate. (2021-12-04). [Link]

  • Phenazine – Knowledge and References. Taylor & Francis. [Link]

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Handling

A Guide to Personal Protective Equipment for Handling 5,10-Dihydro-5-methylphenazine

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of 5,10-Dihydro-5-methylphenazine (CAS No. 20057-16-3).

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of 5,10-Dihydro-5-methylphenazine (CAS No. 20057-16-3). As a compound frequently utilized in electron-transfer reaction analyses, ensuring the safety of laboratory personnel is paramount.[1][2] This document synthesizes available safety data, hazard information from structurally similar compounds, and established laboratory best practices to provide a comprehensive operational plan.

A Note on Hazard Assessment: Direct, comprehensive toxicological data for 5,10-Dihydro-5-methylphenazine is not extensively detailed in readily available safety data sheets.[3] However, the closely related compound, 5,10-Dihydro-5,10-dimethylphenazine, is classified as toxic if swallowed, toxic in contact with skin, and toxic if inhaled.[4] It is also known to cause skin and serious eye irritation.[4] Given the structural similarity, it is scientifically prudent and essential for safety to handle 5,10-Dihydro-5-methylphenazine with a high degree of caution, assuming it possesses a similar or significant hazard profile. The recommendations herein are based on this principle of precautionary safety.

Part 1: The Core of Safety: Risk Assessment and Control

Before any handling of 5,10-Dihydro-5-methylphenazine, a thorough risk assessment is mandatory. The level of required PPE is dictated by the nature of the procedure, the quantity of the substance being handled, and the potential for exposure.

Key Exposure Risks:

  • Inhalation: Airborne dust or aerosols generated during weighing, transferring, or mixing.

  • Dermal Contact: Direct skin contact with the solid compound or solutions.

  • Ocular Contact: Splashes of solutions or contact with airborne particles.

  • Ingestion: Accidental transfer from contaminated hands to the mouth.

All handling procedures should be performed in a well-ventilated area.[3][5] For procedures that may generate dust or aerosols, a certified chemical fume hood is required.

Part 2: Essential Personal Protective Equipment (PPE)

The following table outlines the minimum required PPE for handling 5,10-Dihydro-5-methylphenazine. Specific tasks may necessitate a higher level of protection.

Task / Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing & Transfer (Solid) Double-gloved with chemical-resistant gloves (e.g., Nitrile)ANSI Z87.1-compliant safety glasses with side shields or chemical splash gogglesFully-buttoned laboratory coatRequired if not in a fume hood or if dust is generated. N95 or higher rated respirator.
Solution Preparation & Handling Chemical-resistant gloves (Nitrile or Neoprene recommended)Chemical splash goggles. A face shield is required if there is a significant splash risk.Chemical-resistant apron over a laboratory coatNot typically required if performed in a chemical fume hood.
Large-Scale Operations (>10g) Heavy-duty chemical-resistant gloves (e.g., Butyl rubber)Chemical splash goggles and a full-face shieldChemical-resistant suit or coverallsUse of an air-purifying respirator with appropriate cartridges should be evaluated.
Spill Cleanup Chemical-resistant gloves (outer and inner)Chemical splash goggles and a full-face shieldChemical-resistant coverallsAir-purifying respirator with appropriate cartridges.

Part 3: Procedural Guidance: Donning, Doffing, and Disposal

The effectiveness of PPE is contingent on its correct use. Follow this workflow to minimize contamination risk.

Experimental Workflow: PPE Protocol

PPE_Workflow cluster_prep Preparation & Donning cluster_work Chemical Handling cluster_removal Doffing & Disposal A 1. Inspect PPE for damage B 2. Don Lab Coat / Coveralls A->B C 3. Don Inner Gloves B->C D 4. Don Respiratory Protection (if required) C->D E 5. Don Eye/Face Protection D->E F 6. Don Outer Gloves (cuff over lab coat sleeve) E->F G Perform Experiment in Designated Area (Fume Hood) F->G Enter Work Area H 1. Remove Outer Gloves (turn inside out) G->H Exit Work Area I 2. Remove Lab Coat / Coveralls (turn inside out) H->I J 3. Remove Eye/Face Protection I->J K 4. Remove Respiratory Protection J->K L 5. Remove Inner Gloves (turn inside out) K->L M 6. Wash Hands Thoroughly L->M

Caption: PPE Donning and Doffing Workflow.

Step-by-Step Protocol
  • Donning (Putting On) PPE:

    • Body Protection: Don a clean, fully-buttoned laboratory coat. For larger-scale work, chemical-resistant coveralls are required.

    • Respiratory Protection: If required by your risk assessment, perform a seal check on your respirator.

    • Eye Protection: Wear chemical splash goggles. If a splash hazard exists, add a face shield over the goggles.

    • Hand Protection: Don the first pair of nitrile gloves. Then, don a second, outer pair, ensuring the cuffs of the outer gloves go over the sleeves of the laboratory coat.[6]

  • Doffing (Taking Off) PPE: The principle is to touch contaminated surfaces only with contaminated gloves.

    • Outer Gloves: Remove the outer pair of gloves without touching your skin. Peel one glove off, turning it inside-out, and hold it in the gloved hand. Slide a finger from the clean, ungloved hand under the cuff of the remaining glove and peel it off over the first glove.

    • Body and Eye Protection: Remove your lab coat or coveralls, and face shield/goggles.

    • Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer pair.

    • Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[7]

  • Disposal Plan:

    • All disposable PPE (gloves, coveralls) contaminated with 5,10-Dihydro-5-methylphenazine must be considered hazardous waste.

    • Place all contaminated items in a designated, sealed, and clearly labeled hazardous waste container.

    • Follow your institution's specific guidelines for chemical waste disposal. Do not dispose of this material in standard laboratory trash or down the drain.[8]

Part 4: Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately remove all contaminated clothing.[9] Flush the affected skin area with copious amounts of water for at least 15 minutes.[7][10] Seek immediate medical attention.[10]

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[7][10] Remove contact lenses if present and easy to do so.[10] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.

By adhering to these protocols, researchers can safely handle 5,10-Dihydro-5-methylphenazine, minimizing risk and ensuring a secure laboratory environment.

References

  • Alpha Chemika. (n.d.). PHENAZINE METHOLSULPHATE Extra Pure.
  • National Center for Biotechnology Information. (n.d.). 5,10-Dihydro-5,10-dimethylphenazine. PubChem Compound Database. Retrieved from [Link]

  • TCI Chemicals. (n.d.). 5,10-Dihydro-5,10-dimethylphenazine 15546-75-5.
  • Santa Cruz Biotechnology. (n.d.). 1-Methoxy-5-methylphenazinium methyl sulfate.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET - Phenazine Methyl Sulfate.
  • Muby Chemicals. (n.d.). Phenazine methosulfate or PMS Manufacturers, with SDS.
  • Echemi. (n.d.). 5,10-dihydro-5-methylphenazine SDS, 20057-16-3 Safety Data Sheets.
  • National Center for Biotechnology Information. (n.d.). 5,10-Dihydro-5-methylphenazine. PubChem Compound Database. Retrieved from [Link]

  • Santa Cruz Biotechnology. (n.d.). 1-methoxy-5-Methylphenazinium (methyl sulfate) - Safety Data Sheet.
  • AiFChem. (n.d.). 15546-75-5 | 5,10-Dimethyl-5,10-dihydrophenazine.
  • Echemi. (n.d.). Buy 10-methyl-5H-phenazine from JHECHEM CO LTD.
  • CymitQuimica. (n.d.). 5,10-dihydro-5-methyl-Phenazine.
  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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